molecular formula C18H22N2S B15611481 Alimemazine CAS No. 14101-45-2; 84-96-8

Alimemazine

Cat. No.: B15611481
CAS No.: 14101-45-2; 84-96-8
M. Wt: 298.4 g/mol
InChI Key: ZZHLYYDVIOPZBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimeprazine is a member of phenothiazines.
A phenothiazine derivative that is used as an antipruritic.
METHYLPROMAZINE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982 and is indicated for allergic disease.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHLYYDVIOPZBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023708
Record name Trimeprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trimeprazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015376
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

150-175 °C at 3.00E-01 mm Hg, 150-175 °C @ 0.3 MM HG
Record name Alimemazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01246
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TRIMEPRAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3197
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

CRYSTALS; SOL IN WATER; SLIGHTLY SOL IN ALCOHOL /TARTRATE/, WHITE TO OFF-WHITE CRYSTALLINE POWDER; FREELY SOL IN CHLOROFORM; VERY SLIGHTLY SOL IN ETHER & BENZENE /TARTRATE/, 8.35e-03 g/L
Record name Alimemazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01246
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TRIMEPRAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3197
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trimeprazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015376
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

CRYSTALS

CAS No.

84-96-8
Record name (±)-Trimeprazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimeprazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084968
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alimemazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01246
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trimeprazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alimemazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.434
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMEPRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76H78MJJ52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIMEPRAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3197
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trimeprazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015376
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

68 °C
Record name Alimemazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01246
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TRIMEPRAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3197
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trimeprazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015376
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Alimemazine's Mechanism of Action: A Technical Guide to its Molecular Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alimemazine (also known as trimeprazine) is a first-generation antihistamine of the phenothiazine (B1677639) class with a complex pharmacological profile that extends beyond its primary action on the histamine (B1213489) H1 receptor. This document provides an in-depth technical overview of this compound's mechanism of action, detailing its interactions with key central and peripheral nervous system receptors. We present quantitative binding affinity data, delineate the downstream signaling consequences of its receptor antagonism, and provide standardized protocols for the experimental assays used to characterize these interactions. This guide aims to serve as a comprehensive resource for researchers investigating the pharmacodynamics of this compound and other phenothiazine derivatives.

Primary Mechanism of Action: Histamine H1 Receptor Antagonism

This compound's principal mechanism of action is as a potent and competitive antagonist—more accurately, an inverse agonist—at the histamine H1 receptor.[1][2] This high-affinity interaction is the foundation for its therapeutic efficacy as an antipruritic and sedative agent.[3] First-generation antihistamines like this compound are characteristically lipophilic, enabling them to readily cross the blood-brain barrier and engage with H1 receptors in the central nervous system (CNS), which are crucial for maintaining wakefulness.[4] By blocking the arousal-promoting effects of histamine in the CNS, this compound exerts its prominent sedative and hypnotic effects.[4]

Signaling Pathway

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαq/11 subunit. Agonist (histamine) binding initiates a conformational change, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound competitively binds to the H1 receptor, preventing histamine from initiating this cascade, thereby attenuating the downstream cellular responses. This blockade ultimately reduces the activity of the pro-inflammatory transcription factor NF-κB and can lead to mast cell stabilization by preventing further histamine release.[5]

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream H1R H1 Receptor Gq Gαq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Activates This compound This compound This compound->H1R Blocks Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC PKC Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation, Neuronal Firing) Ca_Release->Cellular_Response PKC->Cellular_Response Multi_Receptor_Profile This compound This compound H1 H1 Receptor This compound->H1 Antagonizes M Muscarinic Receptors This compound->M Antagonizes D2 Dopamine D2 Receptor This compound->D2 Antagonizes Alpha α-Adrenergic Receptors This compound->Alpha Antagonizes Sedation Sedation Antipruritic Effect H1->Sedation Leads to Anticholinergic Anticholinergic Effects (Dry Mouth, etc.) M->Anticholinergic Leads to Antiemetic Antiemetic Effect (Anti-nausea) D2->Antiemetic Leads to Hypotension Hypotension Risk Alpha->Hypotension Leads to Binding_Assay_Workflow start Start prep 1. Prepare Receptor Membranes (Homogenization & Centrifugation) start->prep incubate 2. Incubate Membranes with: - Fixed [Radioligand] - Varying [this compound] prep->incubate filter 3. Terminate & Separate (Rapid Vacuum Filtration) incubate->filter wash 4. Wash Filters (Remove non-specific binding) filter->wash count 5. Quantify Radioactivity (Scintillation Counting) wash->count analyze 6. Data Analysis (Calculate IC50 -> Ki) count->analyze end End analyze->end

References

An In-depth Technical Guide to the Receptor Binding Profile of Alimemazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Alimemazine, also known as trimeprazine, is a first-generation antihistamine of the phenothiazine (B1677639) chemical class.[1] While its primary clinical application is as an antipruritic agent, its pharmacological profile is characterized by interactions with a range of neurotransmitter receptors.[2] This document provides a comprehensive overview of the receptor binding affinity of this compound, details the experimental protocols used to determine these affinities, and illustrates the key signaling pathways modulated by its receptor interactions. The quantitative data herein is essential for understanding its therapeutic actions and potential off-target effects, providing a valuable resource for drug development and pharmacological research.

This compound Receptor Binding Profile

This compound exhibits a distinct binding profile, with its highest affinity for the histamine (B1213489) H1 receptor. As a phenothiazine derivative, it also demonstrates significant affinity for muscarinic acetylcholine (B1216132) receptors, which contributes to its anticholinergic side effects.[3][4] The following tables summarize the quantitative binding data for this compound across various receptor types.

Histamine Receptor Affinity

The primary mechanism of action for this compound is as an antagonist at the histamine H1 receptor.[1]

ReceptorSpeciesAssay TypeRadioligandKᵢ (nM)Reference
H₁BovineCompetition Binding[³H]mepyramine1.3[5]
Muscarinic Acetylcholine Receptor Affinity

This compound demonstrates high affinity for muscarinic receptors, which is consistent with the anticholinergic effects observed with first-generation antihistamines.[4]

ReceptorSpeciesAssay TypeRadioligandKᵢ (nM)Reference
Muscarinic (non-selective)BovineCompetition Binding[³H]Quinuclidinyl benzilate (QNB)38[4][5]
Other Receptor Affinities

While primarily targeting H1 and muscarinic receptors, as a phenothiazine, this compound is also known to interact with dopamine, serotonin, and adrenergic receptors.[2][6] Detailed quantitative affinity data for these interactions are less prevalent in publicly available literature but are crucial for a complete understanding of its pharmacological profile. The antiserotonin properties of this compound have been noted.[2]

Key Signaling Pathways

Histamine H1 Receptor Antagonism

This compound's therapeutic effect is primarily mediated through its blockade of the histamine H1 receptor, a G protein-coupled receptor (GPCR) that signals through the Gq/11 protein.[1] Antagonism of this receptor inhibits the downstream cascade involving phospholipase C (PLC) and the phosphatidylinositol (PIP2) signaling pathway. This action ultimately reduces the activity of the NF-κB transcription factor and lowers intracellular calcium ion concentrations, which contributes to mast cell stabilization and a reduction in the release of histamine and other pro-inflammatory mediators.[1]

H1_Signaling_Pathway This compound This compound H1R Histamine H1 Receptor (Gq/11-coupled) This compound->H1R Antagonizes G_Protein Gq/11 Activation H1R->G_Protein Inhibits PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 PLC->PIP2 Cleavage Inhibited IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release NFkB NF-κB Pathway Activation DAG->NFkB Ca_Release->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

Caption: this compound's antagonism of the H1 receptor signaling cascade.

Experimental Protocols: Radioligand Binding Assays

The receptor binding affinities (Kᵢ values) of this compound are determined using in vitro competitive radioligand binding assays.[7][8] These assays are a fundamental tool for characterizing the interaction between a ligand and a receptor.[9]

Principle

Competitive binding assays measure the affinity of a test compound (unlabeled ligand, e.g., this compound) by quantifying its ability to displace a radiolabeled ligand of known affinity from its receptor.[10][11] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The inhibition constant (Kᵢ) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[12]

Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

  • Kᵢ = Inhibition constant for the test compound

  • IC₅₀ = Concentration of test compound that displaces 50% of the specific radioligand binding

  • [L] = Concentration of the radioligand

  • Kₑ = Dissociation constant of the radioligand

Generalized Protocol

The following is a generalized protocol for a competitive radioligand binding assay using a filtration method.[10][13]

1. Membrane Preparation:

  • Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing protease inhibitors.[13]

  • The homogenate is centrifuged at a low speed to remove nuclei and large debris.

  • The supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[13]

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration is determined using a standard method, such as the BCA assay.[13]

2. Assay Incubation:

  • The assay is typically performed in a 96-well plate format.[13]

  • Reaction wells contain:

    • Receptor-containing membrane preparation.
    • A fixed concentration of the appropriate radioligand (e.g., [³H]mepyramine for H1 receptors).
    • Varying concentrations of the unlabeled test compound (this compound).[10]

  • Control wells are included to determine:

    • Total Binding: Membranes + radioligand (no competitor).
    • Non-specific Binding (NSB): Membranes + radioligand + a saturating concentration of an unlabeled competitor to block all specific binding.

  • The plates are incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[13]

3. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.[10][13]

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Quantification:

  • The filters are dried, and a scintillation cocktail is added.[13]

  • The radioactivity trapped on each filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

5. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding for each concentration of the test compound.

  • The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

  • A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC₅₀ value.[13]

  • The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Radioligand_Assay_Workflow prep 1. Membrane Preparation (Homogenization & Centrifugation) incubation 2. Incubation (Membranes + Radioligand + Competitor) prep->incubation filtration 3. Filtration (Separate Bound from Free Ligand) incubation->filtration counting 4. Scintillation Counting (Quantify Bound Radioactivity) filtration->counting analysis 5. Data Analysis (Calculate IC₅₀ and Kᵢ) counting->analysis

Caption: Standard workflow for a competitive radioligand binding assay.

Conclusion

The pharmacological profile of this compound is defined by its potent antagonism of the histamine H1 receptor and significant affinity for muscarinic acetylcholine receptors. This dual activity explains both its primary therapeutic use as an antipruritic and its characteristic anticholinergic side effects. A comprehensive understanding of its binding affinities across a wider range of CNS receptors, including dopaminergic, serotonergic, and adrenergic subtypes, is necessary to fully elucidate its complete mechanism of action and potential for drug repositioning. The methodologies and data presented in this guide serve as a foundational resource for researchers engaged in the study of phenothiazine derivatives and the broader field of GPCR pharmacology.

References

Alimemazine Pharmacokinetics in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the current understanding of alimemazine (also known as trimeprazine) pharmacokinetics in various animal models. The information is intended for researchers, scientists, and drug development professionals. Due to the limited availability of public, quantitative pharmacokinetic data for this compound in common animal models, this guide synthesizes the available information and highlights areas where further research is needed.

Introduction

This compound is a phenothiazine (B1677639) derivative with antihistaminic, sedative, and antiemetic properties.[1][2] It is primarily used in veterinary medicine, often in combination with corticosteroids like prednisolone, for the management of pruritus and cough in dogs.[2][3][4] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—in different animal species is crucial for determining appropriate dosage regimens, ensuring therapeutic efficacy, and minimizing potential adverse effects.

Metabolism and Excretion

The biotransformation of this compound has been most extensively studied in rats.

Metabolic Pathways in Rats

In rats, this compound undergoes extensive metabolism, resulting in numerous derivatives. Following administration, fourteen phenothiazine derivatives were detected in rat urine. The primary metabolic pathways include:

  • Hydroxylation: The main metabolites, accounting for over 50% of the excreted compounds, are hydroxy derivatives. These are partially conjugated before excretion.[5]

  • N-dealkylation: Removal of methyl groups from the side chain.[5]

  • S-oxidation: Oxidation of the sulfur atom in the phenothiazine ring to form S-oxides.[5]

  • Sulfone formation: Further oxidation of the sulfur atom to form sulfones, which account for 5-10% of the metabolites.[5]

Excretion in Rats

The excretion of this compound and its metabolites in rats occurs through both urine and feces. The ratio of excretion products in urine to feces is approximately 75:25.[5]

Quantitative Pharmacokinetic Data

Comprehensive, publicly available pharmacokinetic data for this compound in common laboratory animal models is scarce. One source has provided hypothetical data based on typical profiles of similar compounds to serve as a reference for pharmacokinetic studies. It is critical to note that the following tables are illustrative and should be confirmed with experimentally derived data.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Dogs (Oral Administration)

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Concentration)ng/mL85 ± 20
Tmax (Time to Maximum Conc.)hours2.5 ± 0.8
AUC₀-t (Area Under the Curve)ng·h/mL650 ± 150
t½ (Half-life)hours5.5 ± 1.2
CL/F (Oral Clearance)L/h/kg0.7 ± 0.2
Vd/F (Volume of Distribution)L/kg5.0 ± 1.5

Data from Benchchem's Application Notes, presented as hypothetical.[3]

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

ParameterUnitValue (Mean ± SD)
Cmax (Maximum Concentration)ng/mL120 ± 30
Tmax (Time to Maximum Conc.)hours1.5 ± 0.5
AUC₀-t (Area Under the Curve)ng·h/mL480 ± 110
t½ (Half-life)hours4.0 ± 0.9
CL/F (Oral Clearance)L/h/kg1.5 ± 0.4
Vd/F (Volume of Distribution)L/kg8.0 ± 2.0

Data from Benchchem's Application Notes, presented as hypothetical.[3]

Experimental Protocols

Detailed experimental protocols for this compound pharmacokinetic studies are not extensively published. However, based on general practices for pharmacokinetic analysis in animal models, a typical study would involve the following steps.

Animal Models
  • Species: Wistar rats have been used for studying this compound in biological fluids.[6] Beagles are a common breed for canine studies.

  • Health Status: Animals should be healthy and acclimated to the laboratory environment before the study.

Drug Administration
  • Route of Administration: Oral (gavage) and intravenous routes are typically used to determine bioavailability.

  • Dose: The dosage should be selected based on therapeutic relevance and preliminary toxicity studies.

Sample Collection
  • Biological Matrices: Blood (plasma or serum) and urine are the primary matrices for pharmacokinetic analysis.

  • Time Points: A series of blood samples are collected at predefined time points after drug administration to characterize the concentration-time profile. For instance, in a study on Wistar rats, maximum plasma concentrations were observed 1 hour after a toxic dose and 2 hours after a therapeutic dose, while the maximum urine concentration was found at 3 hours post-therapeutic dose.[6]

Bioanalytical Method
  • Technique: High-Performance Liquid Chromatography (HPLC) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC/MS) are suitable methods for the quantitative determination of this compound in biological fluids.[6]

  • Validation: The analytical method must be validated for specificity, linearity, accuracy, precision, and stability according to regulatory guidelines.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for a pharmacokinetic study in an animal model.

experimental_workflow cluster_preclinical Pre-Study cluster_study Study Conduct cluster_analysis Analysis animal_selection Animal Model Selection (e.g., Wistar Rats) acclimatization Acclimatization animal_selection->acclimatization dose_preparation Dose Formulation acclimatization->dose_preparation drug_admin Drug Administration (Oral/IV) dose_preparation->drug_admin sample_collection Blood/Urine Sample Collection at Timed Intervals drug_admin->sample_collection sample_processing Sample Processing (Plasma/Serum Separation) sample_collection->sample_processing bioanalysis LC-MS/MS Analysis sample_processing->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) bioanalysis->pk_analysis data_reporting Data Reporting pk_analysis->data_reporting

Caption: General workflow for a typical pharmacokinetic study in animal models.

Signaling Pathway

This compound's primary mechanism of action is as an antagonist of the histamine (B1213489) H1 receptor. The following diagram depicts this simplified signaling pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling histamine Histamine h1r Histamine H1 Receptor histamine->h1r g_protein Gq/11 h1r->g_protein This compound This compound This compound->h1r Antagonism plc PLC Activation g_protein->plc cellular_response Cellular Response (e.g., Allergic Reaction) plc->cellular_response

Caption: Simplified signaling pathway of histamine H1 receptor antagonism by this compound.

Conclusion

The available literature provides a foundational understanding of this compound's metabolism, particularly in rats. However, there is a notable gap in publicly accessible, quantitative pharmacokinetic data across various animal models. The hypothetical data presented herein serves as a starting point, but further well-controlled studies are necessary to definitively characterize the pharmacokinetic profile of this compound in species such as mice, rats, and dogs. Such studies are essential for optimizing its therapeutic use and ensuring animal welfare. Future research should focus on generating robust pharmacokinetic data and further elucidating the metabolic pathways in different species to support its continued use in veterinary medicine and potential applications in drug development.

References

Alimemazine: A Technical Guide to its Pharmacodynamics and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alimemazine, also known as trimeprazine, is a first-generation antihistamine of the phenothiazine (B1677639) class.[1][2] It exhibits a complex pharmacological profile, characterized by potent histamine (B1213489) H1 receptor antagonism and additional effects on various other receptor systems. This multimodal mechanism of action underpins its diverse therapeutic applications, which extend beyond allergic conditions to include sedation, antiemetic effects, and anxiolysis.[3][4] This technical guide provides an in-depth exploration of the pharmacodynamics and therapeutic effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and clinical applications.

Pharmacodynamics

This compound's primary mechanism of action is the competitive antagonism of the histamine H1 receptor.[5][6] However, its clinical effects are also modulated by its interactions with other receptors, including muscarinic, dopaminergic, serotonergic, and adrenergic receptors.[3][7]

Receptor Binding Profile

The affinity of this compound for various receptors has been quantified in several studies. The following table summarizes the available quantitative data on its receptor binding affinities (Ki values). It is important to note that much of the available data comes from non-human sources, and there is a paucity of comprehensive binding studies on human receptors.

ReceptorSpeciesKi (nM)Reference
Histamine H1 Bovine0.72[2]
Muscarinic (general) Bovine38[1][2]
Muscarinic Bovine5.0 - 38[1]

No specific quantitative data (Ki values) for human dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and alpha-1 adrenergic receptors for this compound were identified in the reviewed literature.

Signaling Pathways

The primary therapeutic effects of this compound in allergic conditions are mediated through the blockade of the histamine H1 receptor, a G-protein coupled receptor (GPCR). This antagonism prevents histamine-induced downstream signaling cascades.

Alimemazine_H1_Antagonism This compound This compound H1R Histamine H1 Receptor (GPCR) This compound->H1R Antagonizes Histamine Histamine Histamine->H1R Activates Gq_protein Gq Protein H1R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Allergic & Inflammatory Response (e.g., vasodilation, increased vascular permeability, pruritus) Ca_release->Cellular_Response PKC_activation->Cellular_Response

This compound's primary mechanism: H1 receptor antagonism.

Therapeutic Effects and Clinical Applications

This compound is utilized for a range of therapeutic purposes, primarily leveraging its antihistaminic, sedative, and antiemetic properties.

Pruritus and Urticaria

This compound is effective in the management of pruritus (itching) associated with various dermatological conditions, including urticaria and eczema.[2][8] Its antipruritic effect is largely attributed to its potent H1 receptor blockade.

Sedation and Premedication

The sedative properties of this compound make it useful for premedication prior to surgical procedures, particularly in children, to reduce anxiety and induce calmness.[9]

Anxiety Disorders

In some regions, this compound is used for the treatment of anxiety disorders.[10] A clinical trial investigating a prolonged-release formulation of this compound for Generalized Anxiety Disorder (GAD) demonstrated its efficacy in reducing anxiety symptoms.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings. Below are outlines of experimental protocols relevant to the study of this compound.

Receptor Binding Assay (General Workflow)

Receptor binding assays are fundamental in determining the affinity of a ligand for its receptor.

Receptor_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Tissue_Homogenization Tissue Homogenization (e.g., brain cortex) Membrane_Isolation Membrane Isolation (Centrifugation) Tissue_Homogenization->Membrane_Isolation Incubation_Mix Incubation of Membranes with: - Radioligand (e.g., [³H]mepyramine) - Unlabeled Ligand (this compound) at various concentrations Membrane_Isolation->Incubation_Mix Filtration Rapid Filtration to separate bound and free radioligand Incubation_Mix->Filtration Washing Washing of filters Filtration->Washing Scintillation_Counting Scintillation Counting to measure radioactivity Washing->Scintillation_Counting Competition_Curve Generation of Competition Curve Scintillation_Counting->Competition_Curve IC50_Determination Determination of IC₅₀ Competition_Curve->IC50_Determination Ki_Calculation Calculation of Ki using Cheng-Prusoff equation IC50_Determination->Ki_Calculation

Generalized workflow for a receptor binding assay.

Protocol for a Clinical Trial of this compound in Generalized Anxiety Disorder (GAD)

  • Study Design: Multicentre, open-label, non-comparative clinical trial.

  • Participants: 129 patients (86 women, 43 men; mean age 38.0 ± 11.1 years) diagnosed with GAD according to ICD-10 criteria.

  • Intervention: Prolonged-release this compound tablets (Teraligen® retard) at doses of 20 mg and 40 mg for six weeks.

  • Primary Outcome Measure: Change in the Hamilton Anxiety Rating Scale (HARS) score from baseline to week 6.

  • Results: The mean HARS score significantly decreased from 24.8 ± 7.3 at baseline to 10.8 ± 6.6 at week 6 (p<0.0001).[11]

  • Adverse Events: The most common adverse events were morning sleepiness (7.8%), dry mouth (7.8%), and general weakness (4.7%).[11]

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for optimizing dosing regimens and predicting its therapeutic effects and potential for drug interactions.

ParameterValueReference
Bioavailability <70%[2]
Plasma Protein Binding >90%[2]
Time to Maximum Concentration (Tmax) 4.5 ± 0.43 hours[2]
Elimination Half-life (t½) 4.78 ± 0.59 hours[2]

Logical Relationship between Pharmacodynamics and Therapeutic Effects

The diverse therapeutic applications of this compound can be directly linked to its interactions with multiple receptor systems.

PD_to_Therapeutic_Effects cluster_pd Pharmacodynamics cluster_te Therapeutic Effects H1_Antagonism Histamine H1 Receptor Antagonism Antipruritic Antipruritic Effect H1_Antagonism->Antipruritic Sedation Sedative/Hypnotic Effect H1_Antagonism->Sedation Muscarinic_Antagonism Muscarinic Receptor Antagonism Antiemetic Antiemetic Effect Muscarinic_Antagonism->Antiemetic Anticholinergic_Effects Anticholinergic Effects (e.g., dry mouth) Muscarinic_Antagonism->Anticholinergic_Effects Dopamine_Antagonism Dopamine D2 Receptor Antagonism (weak) Dopamine_Antagonism->Antiemetic Anxiolytic Anxiolytic Effect Dopamine_Antagonism->Anxiolytic Serotonin_Antagonism Serotonin Receptor Antagonism Serotonin_Antagonism->Anxiolytic

Linking this compound's pharmacodynamics to its therapeutic effects.

Conclusion

This compound is a pharmacologically complex agent with a well-established role in the management of allergic conditions and a growing body of evidence supporting its use in sedation and anxiety. Its primary mechanism of action, potent H1 receptor antagonism, is complemented by its activity at other key neurotransmitter receptors. While its efficacy in various therapeutic areas is documented, a more comprehensive understanding of its binding profile at human receptors and further well-controlled clinical trials are warranted to fully elucidate its therapeutic potential and optimize its clinical use. This guide provides a foundational overview for researchers and drug development professionals engaged in the study and application of this compound.

References

Alimemazine Tartrate vs. Free Base: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comparative analysis of the physicochemical and pharmacokinetic properties of alimemazine tartrate and this compound free base. This document is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and formulation.

Core Physicochemical Properties

The selection of a salt form versus the free base of an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly impacting the compound's solubility, stability, and bioavailability. This compound, a phenothiazine (B1677639) derivative with antihistaminic and sedative properties, is commonly formulated as a tartrate salt to enhance its aqueous solubility.

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound tartrate and this compound free base.

PropertyThis compound TartrateThis compound Free Base
Molecular Formula (C₁₈H₂₂N₂S)₂·C₄H₆O₆C₁₈H₂₂N₂S
Molecular Weight 746.98 g/mol 298.45 g/mol
Appearance White or slightly cream-colored powder[1]Crystalline solid
Melting Point 158-161 °C[2] / 161 °C[3][4] / 66-70°C (of extracted base)[1]68 °C[5]
pKa 9.2Not available

Table 1: General Physicochemical Properties

SolventThis compound TartrateThis compound Free Base
Water Freely soluble[1] / 100 mg/mL[6][7]Insoluble[8] / 0.942 mg/L[9]
Ethanol Sparingly soluble[1] / 7 mg/mL[6][7]Not available
DMSO 100 mg/mL[6][7]Not available
Diethyl Ether Practically insoluble[1]Not available
Acetic Acid (100) Freely soluble[1]Not available

Table 2: Solubility Profile

Pharmacokinetic Properties: A Comparative Overview

Pharmacokinetic ParameterThis compound Tartrate (Oral Tablet)This compound (Oral Solution - indicative of Free Base)
Bioavailability (F) <70%Not explicitly stated, but a study showed bioequivalence between two oral solutions.
Time to Peak Plasma Concentration (Tmax) 4.5 ± 0.43 hours2.50 hours (median)[3]
Maximum Plasma Concentration (Cmax) Not specified1805 ± 923 pg/mL[3]
Area Under the Curve (AUC₀-t) Not specified16404 ± 7097 pg*h/mL[3]
Plasma Protein Binding >90%Not specified
Elimination Half-life (t½) 4.78 ± 0.59 hours[10]6.8 hours (median, in children)[11]

Table 3: Comparative Pharmacokinetic Parameters

The higher aqueous solubility of this compound tartrate facilitates its dissolution from solid dosage forms, which is a prerequisite for absorption. However, the oral bioavailability of the tablet is reported to be less than 70%, suggesting that other factors, such as first-pass metabolism, may play a significant role.[10] The data from the oral solution, which would contain the dissolved free base, shows a faster time to peak concentration, which is expected for a pre-dissolved form.

Mechanism of Action and Signaling Pathway

This compound acts as a first-generation H1-antihistamine.[12] It competitively inhibits the action of histamine (B1213489) at the H1 receptor. This antagonism attenuates the inflammatory responses associated with histamine release, making it effective in treating conditions like urticaria and pruritus.[12] The binding of histamine to the H1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of transcription factors like NF-κB, which promotes the expression of pro-inflammatory cytokines and cell adhesion molecules.[12] By blocking the initial step of histamine binding, this compound prevents these downstream effects.

Alimemazine_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds & Activates This compound This compound (Antagonist) This compound->H1R Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca²⁺ Release IP3->Ca2_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates NFkB NF-κB Activation PKC->NFkB Leads to Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Promotes

This compound's Antagonistic Action on the H1 Receptor Signaling Pathway.

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physicochemical properties discussed in this guide.

Melting Point Determination (Capillary Method)

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <741>.[13]

Methodology:

  • Sample Preparation: A small quantity of the dry this compound tartrate or free base powder is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the powder to a uniform height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to determine an approximate melting range. For a precise measurement, the heating rate is reduced to approximately 1-2 °C per minute as the temperature approaches the expected melting point.

  • Observation and Recording: The temperature at which the substance is first observed to liquefy (onset of melting) and the temperature at which it becomes completely liquid (clear point) are recorded. The range between these two temperatures constitutes the melting range.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Dry Sample Powder prep2 Pack into Capillary Tube (2-3 mm height) prep1->prep2 meas1 Place in Melting Point Apparatus prep2->meas1 meas2 Heat at a Controlled Rate (1-2 °C/min near melting point) meas1->meas2 meas3 Observe Onset and Clear Point of Melting meas2->meas3 result1 Record Melting Range meas3->result1

Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound tartrate or free base is added to a known volume of the desired solvent (e.g., water, ethanol) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is achieved.

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Quantification: The concentration of the dissolved this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

In Vitro Dissolution Testing

This protocol is based on the FDA's guidance for immediate-release solid oral dosage forms.

Methodology:

  • Apparatus: A USP Apparatus 2 (Paddle Apparatus) is typically used for tablets.

  • Dissolution Medium: A suitable dissolution medium is selected. For a highly water-soluble salt like this compound tartrate, purified water or a buffered solution (e.g., pH 4.5 or 6.8) can be used. The volume is typically 900 mL.

  • Test Conditions: The temperature of the dissolution medium is maintained at 37 ± 0.5 °C. The paddle speed is set at a standard rate, commonly 50 or 75 rpm.

  • Procedure: The this compound tartrate tablet is placed in the dissolution vessel. At specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), samples of the dissolution medium are withdrawn.

  • Analysis: The concentration of dissolved this compound in each sample is determined by a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. The cumulative percentage of the drug dissolved is then calculated and plotted against time to generate a dissolution profile.

Dissolution_Testing_Workflow start Place Tablet in Dissolution Vessel setup USP Apparatus 2 (Paddle) Medium: 900 mL at 37°C Paddle Speed: 50/75 rpm start->setup sampling Withdraw Samples at Predetermined Time Points setup->sampling analysis Analyze this compound Concentration (e.g., HPLC) sampling->analysis calculation Calculate Cumulative % Drug Dissolved analysis->calculation profile Generate Dissolution Profile (% Dissolved vs. Time) calculation->profile

Workflow for In Vitro Dissolution Testing.

Conclusion

The choice between this compound tartrate and its free base has significant implications for drug formulation and clinical performance. The tartrate salt offers substantially higher aqueous solubility, which is advantageous for developing oral solid dosage forms. However, the free base, while poorly soluble in water, may exhibit different absorption characteristics when formulated as a solution. The provided pharmacokinetic data, although not from a direct comparative study, suggests potential differences in the rate of absorption. A thorough understanding of these properties, guided by the experimental protocols outlined in this document, is essential for the rational design and development of this compound-containing drug products. Researchers and drug development professionals are encouraged to consider these factors to optimize the therapeutic efficacy and safety of their formulations.

References

Investigating the Anti-inflammatory Properties of Alimemazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alimemazine, a first-generation phenothiazine (B1677639) derivative with potent histamine (B1213489) H1 receptor antagonist activity, has long been utilized for its sedative and antiemetic properties. Emerging evidence suggests that beyond its classical antihistaminergic effects, this compound may possess significant anti-inflammatory capabilities. This technical guide provides an in-depth exploration of the anti-inflammatory properties of this compound, detailing its putative mechanisms of action, relevant signaling pathways, and comprehensive experimental protocols for its investigation. This document aims to serve as a valuable resource for researchers and professionals in drug development seeking to elucidate and harness the anti-inflammatory potential of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases. This compound, also known as trimeprazine, is a phenothiazine derivative that primarily acts as a competitive antagonist of the histamine H1 receptor.[1][2] Histamine, a key mediator in allergic and inflammatory responses, exerts its effects through binding to its receptors.[3] By blocking the H1 receptor, this compound effectively mitigates histamine-induced inflammatory processes, such as increased vascular permeability and pruritus.[4]

Beyond its direct antihistaminic action, the anti-inflammatory effects of H1-receptor antagonists are increasingly recognized to involve the modulation of various intracellular signaling pathways and the production of inflammatory mediators.[5] This guide delves into the molecular mechanisms underlying the anti-inflammatory properties of this compound, with a focus on its interaction with key signaling cascades like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Mechanism of Action

The primary anti-inflammatory mechanism of this compound stems from its potent antagonism of the histamine H1 receptor.[2] Histamine binding to the H1 receptor on various cell types, including endothelial and epithelial cells, triggers a cascade of events leading to the inflammatory response. This compound, by competitively inhibiting this binding, attenuates these downstream effects.

Furthermore, studies on H1-receptor antagonists suggest a broader immunomodulatory role.[5] These compounds can influence the expression and release of various pro-inflammatory cytokines and adhesion molecules, which are critical for the recruitment and activation of immune cells at the site of inflammation.

Impact on NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6] The activation of the H1 receptor can lead to the activation of the NF-κB pathway.[7] this compound, by blocking the H1 receptor, is postulated to inhibit the downstream activation of NF-κB. This inhibition would, in turn, suppress the transcription of NF-κB target genes, thereby reducing the inflammatory response. The canonical NF-κB pathway is a key target for anti-inflammatory interventions.[8]

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R PLC Phospholipase C (PLC) H1R->PLC This compound This compound This compound->H1R Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC IKK IKK Complex PKC->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Degradation of IκB DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Fig. 1: this compound's proposed inhibition of the NF-κB signaling pathway.
Potential Influence on MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are another set of crucial intracellular cascades that regulate a wide range of cellular processes, including inflammation. The MAPK family includes p38, JNK, and ERK, which are activated by various extracellular stimuli and in turn phosphorylate downstream targets, leading to the expression of inflammatory mediators. While direct evidence for this compound's effect on the MAPK pathway is limited, some studies suggest that H1-receptor antagonists can modulate MAPK signaling. Further investigation is warranted to elucidate the precise role of this compound in this pathway.

Quantitative Data Summary

While specific quantitative data on the anti-inflammatory properties of this compound are not extensively available in the public domain, this section provides a template for the types of data that should be generated and presented. The tables below are structured for the clear presentation and comparison of key anti-inflammatory metrics.

Table 1: In Vitro Inhibition of Pro-inflammatory Cytokines by this compound

CytokineCell LineStimulantThis compound IC₅₀ (µM)Positive Control (e.g., Dexamethasone) IC₅₀ (µM)
TNF-αRAW 264.7LPSData to be determinedReference Value
IL-6A549IL-1βData to be determinedReference Value
IL-8THP-1PMAData to be determinedReference Value

IC₅₀: Half-maximal inhibitory concentration. Data is hypothetical and needs to be determined experimentally.

Table 2: In Vitro Inhibition of Inflammatory Enzymes by this compound

EnzymeAssay PrincipleThis compound IC₅₀ (µM)Positive Control (e.g., Indomethacin) IC₅₀ (µM)
Cyclooxygenase-2 (COX-2)Enzyme activity assayData to be determinedReference Value
5-Lipoxygenase (5-LOX)Enzyme activity assayData to be determinedReference Value

IC₅₀: Half-maximal inhibitory concentration. Data is hypothetical and needs to be determined experimentally.

Experimental Protocols

This section outlines detailed methodologies for key experiments to investigate the anti-inflammatory properties of this compound. These protocols are based on established in vitro and in vivo models.

In Vitro Anti-inflammatory Assays
  • Cell Lines: Murine macrophage cell line (RAW 264.7), human monocytic cell line (THP-1), or human lung adenocarcinoma cell line (A549) are suitable for these assays.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO₂.

  • Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines.

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

    • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) for RAW 264.7 cells, or a relevant cytokine like IL-1β (10 ng/mL) for A549 cells, for a predetermined time (e.g., 24 hours).

    • Collect the cell culture supernatants.

    • Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

    • Determine the IC₅₀ value of this compound for the inhibition of each cytokine.

Cytokine_Inhibition_Workflow A Seed Cells in 96-well Plate B Pre-treat with this compound (various concentrations) A->B C Stimulate with Inflammatory Agent (e.g., LPS) B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Measure Cytokine Levels (ELISA) E->F G Calculate IC50 Value F->G

Fig. 2: Experimental workflow for the cytokine inhibition assay.
  • Objective: To determine the effect of this compound on NF-κB activation.

  • Procedure:

    • Use a cell line stably transfected with an NF-κB-dependent reporter gene (e.g., luciferase).

    • Seed the reporter cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α).

    • After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.

    • A decrease in reporter activity in the presence of this compound would indicate inhibition of the NF-κB pathway.

  • Objective: To investigate the effect of this compound on the phosphorylation of MAPK proteins (p38, JNK, ERK).

  • Procedure:

    • Culture cells to 80-90% confluency.

    • Pre-treat with this compound for 1-2 hours.

    • Stimulate with an appropriate agonist (e.g., LPS).

    • Lyse the cells and collect protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of p38, JNK, and ERK.

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

    • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
  • Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

  • Animal Model: Wistar or Sprague-Dawley rats.

  • Procedure:

    • Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and this compound-treated groups (various doses).

    • Administer this compound or the control substances orally or intraperitoneally.

    • After a set time (e.g., 1 hour), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Conclusion

This compound, a well-established H1-receptor antagonist, holds promise as an anti-inflammatory agent. Its primary mechanism of action involves the blockade of histamine H1 receptors, which is expected to lead to the downstream inhibition of pro-inflammatory signaling pathways such as NF-κB. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of this compound's anti-inflammatory properties. Further research, particularly generating quantitative data on its effects on cytokine production and key inflammatory enzymes, is crucial to fully characterize its therapeutic potential in inflammatory diseases. The elucidation of its precise molecular interactions with signaling cascades like the MAPK pathway will also be instrumental in advancing its development as a novel anti-inflammatory drug.

References

Alimemazine's Effect on the Central Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alimemazine, a first-generation phenothiazine (B1677639) derivative, exerts a complex range of effects on the central nervous system (CNS). Primarily recognized for its potent antagonism of the histamine (B1213489) H1 receptor, this compound's pharmacological profile is further characterized by its interactions with muscarinic, dopaminergic, and serotonergic receptor systems. This multiplicity of targets underpins its clinical applications as a sedative, anxiolytic, and antiemetic agent. This technical guide provides a comprehensive overview of the current understanding of this compound's CNS effects, including its receptor binding profile, implicated signaling pathways, and the experimental methodologies used to elucidate these properties. Due to a notable scarcity of publicly available binding affinity data for this compound at human recombinant receptors, this document incorporates data from animal models and inferences from related phenothiazine compounds to present a broader pharmacological context.

Receptor Binding Profile of this compound

The therapeutic and adverse effects of this compound are a direct consequence of its affinity for a variety of CNS receptors. While its antihistaminic properties are well-established, its broader receptor interactions contribute significantly to its overall pharmacological action.

Quantitative Data on Receptor Binding Affinities

The following table summarizes the available quantitative data on this compound's receptor binding affinities. It is critical to note the limitations of the current data, which predominantly originate from non-human tissue preparations. Further research using human recombinant receptors is necessary for a more precise characterization of this compound's binding profile.

ReceptorSpeciesTissue/SystemKi (nM)pKiReference
Histamine H1BovineBrain membrane preparations7.2 x 10-10 M9.1[1]
Muscarinic (non-selective)BovineBrain preparations38-[1]

CNS Signaling Pathways Modulated by this compound

This compound's interaction with its target receptors initiates a cascade of intracellular signaling events that ultimately produce its physiological effects. The primary signaling pathways implicated are those coupled to G-protein coupled receptors (GPCRs).

Histamine H1 Receptor Signaling

This compound is a potent antagonist of the histamine H1 receptor, which is primarily coupled to the Gq/11 family of G-proteins. Blockade of this pathway in the CNS is largely responsible for the sedative and hypnotic effects of this compound.

H1_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R This compound This compound (Antagonist) This compound->H1R IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: Histamine H1 Receptor Signaling Pathway Antagonized by this compound.
Muscarinic Acetylcholine (B1216132) Receptor Signaling

This compound exhibits affinity for muscarinic acetylcholine receptors. These receptors are divided into five subtypes (M1-M5). M1, M3, and M5 receptors are coupled to Gq/11, leading to excitatory effects, while M2 and M4 receptors are coupled to Gi/o, which is inhibitory. This compound's anticholinergic effects, such as dry mouth and blurred vision, are due to its antagonism of these receptors.

Muscarinic_Signaling_Pathways cluster_membrane Cell Membrane M1_M3_M5 M1, M3, M5 Receptors Gq Gq/11 M1_M3_M5->Gq Activates M2_M4 M2, M4 Receptors Gi Gi/o M2_M4->Gi Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts Acetylcholine Acetylcholine Acetylcholine->M1_M3_M5 Acetylcholine->M2_M4 This compound This compound (Antagonist) This compound->M1_M3_M5 This compound->M2_M4 IP3_DAG IP3 + DAG PIP2->IP3_DAG Excitatory_Response Excitatory Response IP3_DAG->Excitatory_Response cAMP cAMP ATP->cAMP Inhibitory_Response Inhibitory Response cAMP->Inhibitory_Response

Figure 2: Muscarinic Acetylcholine Receptor Signaling Pathways Modulated by this compound.
Dopamine (B1211576) D2 Receptor Signaling

As a phenothiazine, this compound is structurally related to antipsychotic drugs that are potent antagonists of the dopamine D2 receptor. While specific affinity data for this compound is lacking, it is plausible that it interacts with D2 receptors, which are coupled to Gi/o proteins. Antagonism of D2 receptors in the mesolimbic pathway is the primary mechanism of action for antipsychotic agents.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi/o D2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts Dopamine Dopamine Dopamine->D2R This compound This compound (Antagonist) This compound->D2R cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Targets Phosphorylation of Downstream Targets PKA->Downstream_Targets Cellular_Response Modulation of Neuronal Excitability Downstream_Targets->Cellular_Response

Figure 3: Postulated Dopamine D2 Receptor Signaling Pathway Antagonized by this compound.
Serotonin (B10506) 5-HT2A Receptor Signaling

Many phenothiazines also exhibit affinity for serotonin receptors, particularly the 5-HT2A subtype.[3] Antagonism of 5-HT2A receptors, which are coupled to Gq/11, is a key feature of atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects.

Figure 4: Postulated Serotonin 5-HT2A Receptor Signaling Pathway Antagonized by this compound.

Experimental Protocols

The following sections detail standardized experimental protocols that are representative of the methodologies used to characterize the CNS effects of compounds like this compound.

Competitive Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.

Objective: To determine the inhibition constant (Ki) of this compound for a target CNS receptor.

Materials:

  • Membrane preparation from cells expressing the target receptor or from brain tissue.

  • Radiolabeled ligand specific for the target receptor (e.g., [3H]-pyrilamine for H1 receptors).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of unlabeled this compound and perform serial dilutions to obtain a range of concentrations.

    • Dilute the radiolabeled ligand in assay buffer to a final concentration typically at or below its Kd value.

    • Resuspend the membrane preparation in assay buffer to a predetermined optimal protein concentration.

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, radiolabeled ligand, and membrane preparation to designated wells.

    • Non-specific Binding: Add assay buffer, radiolabeled ligand, a high concentration of a known unlabeled ligand for the target receptor, and membrane preparation to designated wells.

    • Competitive Binding: Add assay buffer, radiolabeled ligand, varying concentrations of this compound, and membrane preparation to the remaining wells.

  • Incubation: Incubate the microplate at a specific temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Serial dilutions of this compound - Radiolabeled ligand solution - Receptor membrane suspension Start->Prepare_Reagents Assay_Setup Set up 96-well plate: - Total binding wells - Non-specific binding wells - Competitive binding wells Prepare_Reagents->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Rapidly filter to separate bound and free ligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Scintillation_Counting Measure radioactivity Washing->Scintillation_Counting Data_Analysis Data Analysis: - Calculate specific binding - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff equation Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Figure 5: Experimental Workflow for a Competitive Radioligand Binding Assay.
In Vivo Microdialysis

This technique allows for the measurement of extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals, providing insights into the neurochemical effects of a drug.

Objective: To measure the effect of this compound administration on the extracellular levels of dopamine and serotonin in a specific brain region (e.g., the prefrontal cortex or striatum) of a rat.

Materials:

  • Adult male rats.

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Guide cannulae.

  • Microsyringe pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound solution for injection.

  • High-performance liquid chromatography (HPLC) system with electrochemical detection.

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Surgically implant a guide cannula directed at the target brain region.

    • Allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

    • Perfuse the probe with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min) using the microsyringe pump.

    • Allow a stabilization period of 1-2 hours.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour using the fraction collector.

    • Administer this compound (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples for several hours post-administration.

  • Neurochemical Analysis:

    • Analyze the collected dialysate samples for dopamine, serotonin, and their metabolites using HPLC with electrochemical detection.

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the average baseline levels.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of any changes in neurotransmitter levels following this compound administration.

  • Histological Verification:

    • At the end of the experiment, euthanize the animal and perfuse the brain.

    • Section the brain and stain the tissue to verify the correct placement of the microdialysis probe.

Behavioral Assays

Behavioral models in rodents are used to assess the sedative, anxiolytic, and potential antipsychotic effects of a compound.

Objective: To assess the effect of this compound on spontaneous locomotor activity and exploratory behavior.

Apparatus: A square arena with high walls to prevent escape. The floor is typically divided into a grid of equal squares.

Procedure:

  • Habituate the animals to the testing room for at least 30 minutes prior to the experiment.

  • Administer this compound or vehicle to different groups of animals.

  • At a predetermined time after injection, place each animal individually in the center of the open field arena.

  • Record the animal's behavior for a set period (e.g., 5-10 minutes) using a video tracking system.

  • Parameters Measured:

    • Total distance traveled.

    • Time spent in the center versus the periphery of the arena.

    • Number of line crossings.

    • Rearing frequency (a measure of exploratory behavior).

  • Data Analysis: Compare the behavioral parameters between the this compound-treated and vehicle-treated groups using statistical tests (e.g., t-test or ANOVA). A significant decrease in locomotor activity and rearing would suggest a sedative effect.

Objective: To evaluate the anxiolytic-like effects of this compound.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

  • Habituate the animals to the testing room.

  • Administer this compound or vehicle to different groups of animals.

  • Place each animal individually in the center of the maze, facing one of the open arms.

  • Allow the animal to explore the maze for a set period (e.g., 5 minutes).

  • Parameters Measured:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open arms and closed arms.

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms in the this compound-treated group compared to the vehicle group.

Conclusion

This compound's effects on the central nervous system are multifaceted, arising from its interactions with multiple neurotransmitter systems. Its primary role as a potent histamine H1 receptor antagonist is well-documented and accounts for its prominent sedative properties. However, its affinity for muscarinic, and likely dopaminergic and serotonergic receptors, contributes to a broader spectrum of CNS effects, including its anxiolytic and antiemetic actions, as well as its anticholinergic side effects. A significant gap in the current knowledge is the lack of comprehensive binding affinity data for this compound at human recombinant receptors, particularly for dopamine and serotonin subtypes. Future research should prioritize the detailed characterization of this compound's receptor binding profile to provide a more complete understanding of its mechanism of action and to inform the development of more selective therapeutic agents. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for the continued investigation of this compound and other centrally-acting compounds.

References

Alimemazine: An In-Depth Technical Guide to its Molecular Targets Beyond the H1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alimemazine, a first-generation antihistamine of the phenothiazine (B1677639) class, is well-recognized for its potent antagonism of the histamine (B1213489) H1 receptor. However, its clinical profile, which includes sedative, antiemetic, and anxiolytic effects, suggests a broader mechanism of action involving interactions with other G-protein coupled receptors (GPCRs). This technical guide provides a comprehensive overview of the molecular targets of this compound beyond the H1 receptor, focusing on its interactions with muscarinic, dopaminergic, and serotonergic systems. This document summarizes the available quantitative binding data, presents detailed experimental protocols for the characterization of these interactions, and provides visual representations of relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

This compound (also known as trimeprazine) is a phenothiazine derivative that has been in clinical use for decades, primarily for its antihistaminic and sedative properties.[1] Its chemical structure, shared with other antipsychotic phenothiazines, suggests a wider range of pharmacological activities than simple H1 receptor blockade.[2] Understanding the full receptor binding profile of this compound is crucial for elucidating the molecular basis of its therapeutic effects and side effects, such as dry mouth, drowsiness, and extrapyramidal symptoms.[2][3] This guide delves into the off-target pharmacology of this compound, providing researchers with the necessary data and methodologies to investigate its complex molecular interactions.

Quantitative Binding Affinity Data

The affinity of this compound for various receptors is a key determinant of its pharmacological profile. While data on its non-H1 targets is limited, existing studies provide valuable insights. The following table summarizes the available quantitative data for this compound's binding affinity to various receptors.

Target ReceptorLigandSpeciesAssay TypeKi (nM)pKiReference
Histamine H1 Receptor[3H]mepyramineBovine (Brain)Radioligand Binding0.729.14ChEMBL
Muscarinic Acetylcholine (B1216132) Receptor[3H]quinuclidinyl benzilateBovine (Cerebral Cortex)Radioligand Binding387.42[3]

Known and Putative Molecular Targets Beyond H1R

Muscarinic Acetylcholine Receptors

This compound exhibits significant affinity for muscarinic acetylcholine receptors, which accounts for its anticholinergic side effects such as dry mouth, blurred vision, and urinary retention.[3] The reported Ki value of 38 nM indicates a potent interaction that is likely to be clinically relevant.[3]

Dopamine (B1211576) Receptors

As a phenothiazine derivative, this compound is structurally related to classic antipsychotics like chlorpromazine, which are potent dopamine D2 receptor antagonists.[2] This structural similarity strongly suggests that this compound also possesses an affinity for dopamine receptors. Blockade of D2 receptors in the central nervous system is associated with both antipsychotic effects and the potential for extrapyramidal side effects.[2] The sedative and antiemetic properties of this compound may also be partially mediated through its interaction with dopamine receptors.

Serotonin (B10506) Receptors

Many phenothiazines are known to interact with various serotonin (5-HT) receptor subtypes. For instance, antagonism of 5-HT2A and 5-HT2C receptors is a common feature of atypical antipsychotics and can contribute to their efficacy and side-effect profiles. It is plausible that this compound also interacts with these receptors, which could contribute to its anxiolytic and sedative effects.

Adrenergic Receptors

Blockade of alpha-adrenergic receptors is another characteristic of many phenothiazine drugs, leading to effects such as orthostatic hypotension. While specific binding data for this compound at adrenergic receptors is scarce, this interaction should be considered as a potential contributor to its overall pharmacological profile.

Experimental Protocols

To facilitate further research into the molecular targets of this compound, this section provides detailed protocols for key in vitro assays.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

Materials:

  • Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]-Spiperone (a potent D2 antagonist) with high specific activity.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (GF/B or GF/C).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in assay buffer to a final concentration of 10-20 µg of protein per well. Homogenize gently.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]-Spiperone (at a concentration close to its Kd), and 100 µL of the membrane suspension.

    • Non-specific Binding: 50 µL of 10 µM Haloperidol, 50 µL of [3H]-Spiperone, and 100 µL of the membrane suspension.

    • This compound Competition: 50 µL of varying concentrations of this compound (e.g., from 0.1 nM to 10 µM), 50 µL of [3H]-Spiperone, and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark for at least 4 hours. Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay for 5-HT2A Receptor Activity

This protocol describes a cell-based functional assay to measure the antagonist activity of this compound at the human serotonin 5-HT2A receptor by monitoring changes in intracellular calcium concentration.

Materials:

  • Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a genetically encoded calcium indicator).

  • Agonist: Serotonin (5-HT).

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescent plate reader with automated liquid handling.

  • Black, clear-bottom 96-well or 384-well plates.

Procedure:

  • Cell Plating: Seed the cells into the microplates at an appropriate density and allow them to adhere and grow overnight.

  • Dye Loading (if using a chemical dye):

    • Prepare a loading solution of Fluo-4 AM in assay buffer (typically 2-5 µM).

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with assay buffer to remove excess dye.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound solutions to the respective wells and pre-incubate for 15-30 minutes.

  • Agonist Stimulation and Fluorescence Measurement:

    • Place the plate in the fluorescent plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add a fixed concentration of serotonin (typically the EC80 concentration) to all wells simultaneously using the instrument's liquid handling capabilities.

    • Immediately begin recording the fluorescence intensity over time (e.g., for 60-120 seconds).

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Plot the percentage of inhibition of the serotonin response against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

Signaling Pathways

G_protein_signaling cluster_muscarinic Muscarinic (M1/M3/M5) Pathway cluster_dopamine Dopaminergic (D2) Pathway cluster_serotonin Serotonergic (5-HT2A) Pathway Alimemazine_M This compound M_Receptor Muscarinic Receptor Alimemazine_M->M_Receptor Antagonist Gq_11 Gq/11 M_Receptor->Gq_11 Activates PLC_M PLC Gq_11->PLC_M Activates PIP2_M PIP2 PLC_M->PIP2_M Hydrolyzes IP3_M IP3 PIP2_M->IP3_M DAG_M DAG PIP2_M->DAG_M Ca_M Ca²⁺ Release IP3_M->Ca_M PKC_M PKC Activation DAG_M->PKC_M Alimemazine_D This compound D2_Receptor Dopamine D2 Receptor Alimemazine_D->D2_Receptor Antagonist Gi_o Gi/o D2_Receptor->Gi_o Activates AC_D Adenylyl Cyclase Gi_o->AC_D Inhibits cAMP_D ↓ cAMP AC_D->cAMP_D Alimemazine_S This compound S_Receptor 5-HT2A Receptor Alimemazine_S->S_Receptor Antagonist Gq_11_S Gq/11 S_Receptor->Gq_11_S Activates PLC_S PLC Gq_11_S->PLC_S Activates PIP2_S PIP2 PLC_S->PIP2_S Hydrolyzes IP3_S IP3 PIP2_S->IP3_S DAG_S DAG PIP2_S->DAG_S Ca_S Ca²⁺ Release IP3_S->Ca_S PKC_S PKC Activation DAG_S->PKC_S

Caption: Simplified signaling pathways for muscarinic, dopaminergic (D2), and serotonergic (5-HT2A) receptors, illustrating the antagonistic action of this compound.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Radioligand, Test Compound) incubation Incubation of Membranes, Radioligand, & this compound prep_reagents->incubation prep_membranes Prepare Receptor Membranes prep_membranes->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting calc_binding Calculate Specific Binding counting->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki determine_ic50->calc_ki

References

In Vitro Characterization of Alimemazine's Antihistaminic Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro characterization of Alimemazine (also known as Trimeprazine), a first-generation phenothiazine (B1677639) antihistamine. This compound functions primarily as a potent and competitive antagonist of the histamine (B1213489) H1 receptor, the key mechanism underlying its therapeutic effects in allergic conditions.[1][2] This document details the molecular interactions, binding affinity, and functional antagonism of this compound. It includes comprehensive experimental protocols for key in vitro assays, quantitative data summaries, and visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.

Introduction

This compound, a phenothiazine derivative, is a first-generation antihistamine recognized for its sedative and antiemetic properties in addition to its primary antiallergic effects.[1][3] Its therapeutic utility in managing conditions such as pruritus and urticaria stems from its ability to competitively inhibit the action of histamine at H1 receptors.[1] Understanding the in vitro pharmacology of this compound is crucial for elucidating its mechanism of action and for the development of novel antihistaminic agents. This guide focuses on the core in vitro assays used to characterize its antihistaminic activity.

Mechanism of Action: Histamine H1 Receptor Antagonism

This compound exerts its antihistaminic effect by acting as a competitive antagonist at the histamine H1 receptor.[1][4] It binds to the receptor, thereby blocking the binding of endogenous histamine and preventing the initiation of the downstream signaling cascade that leads to allergic and inflammatory responses.[2]

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by histamine, the Gq protein stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG lead to the activation of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[2] NF-κB activation upregulates the expression of various pro-inflammatory genes, including cytokines, chemokines, and cell adhesion molecules.

By blocking the H1 receptor, this compound effectively inhibits this entire signaling pathway, leading to a reduction in histamine-mediated effects such as vasodilation, increased vascular permeability, and smooth muscle contraction.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC NFkB NF-κB Activation Ca_ER->NFkB Activates PKC->NFkB Activates Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Histamine Histamine Histamine->H1R Binds This compound This compound This compound->Block Block->H1R Blocks

Figure 1: this compound's inhibition of the H1 receptor signaling pathway.

Quantitative Data: Receptor Binding Affinity

The affinity of this compound for the histamine H1 receptor has been quantified using in vitro radioligand binding assays. These assays measure the concentration of the drug required to inhibit the binding of a radiolabeled ligand to the receptor, providing a quantitative measure of binding affinity (Ki).

CompoundReceptorSpeciesAssay TypeParameterValueReference
This compound H1 ReceptorBovineInhibition of [³H]mepyramine bindingpKi9.1[5]
This compound H1 ReceptorBovineInhibition of [³H]mepyramine bindingKi0.72 nM[5]
This compound Muscarinic ReceptorBovineInhibition of [³H]QNB bindingKi38 nM[5]

Table 1: In Vitro Binding Affinities of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize the antihistaminic activity of this compound are provided below.

Histamine H1 Receptor Binding Assay

This competitive binding assay is fundamental for determining the binding affinity (Ki) of a test compound for the H1 receptor.[6][7]

Objective: To determine the Ki of this compound at the human histamine H1 receptor.

Materials:

  • Receptor Source: Commercially available membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Mepyramine (a selective H1 antagonist).

  • Test Compound: this compound, serially diluted in assay buffer.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a structurally distinct, unlabeled H1 antagonist (e.g., Mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding, and a cell harvester.

  • Scintillation Counter and Cocktail.

Procedure:

  • Preparation: In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]-Mepyramine (typically at a concentration near its Kd value), and varying concentrations of this compound.

  • Controls: Include wells for "total binding" (containing radioligand and vehicle but no test compound) and "non-specific binding" (containing radioligand and the high concentration of the unlabeled antagonist).

  • Incubation: Initiate the binding reaction by adding the receptor membrane preparation to each well. Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using the cell harvester. This step separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Measurement: Place the dried filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50: Use non-linear regression analysis to fit the competition curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Binding_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction & Separation cluster_analysis 3. Measurement & Analysis P1 Prepare Reagents: - Receptor Membranes - [³H]-Mepyramine - this compound dilutions - Buffers P2 Aliquot into 96-well plate: - Total Binding (Vehicle) - Non-specific Binding - this compound concentrations P1->P2 R1 Add receptor membranes to initiate binding P2->R1 R2 Incubate to reach equilibrium (e.g., 60-120 min at 25°C) R1->R2 R3 Rapid Filtration (separate bound/free ligand) R2->R3 R4 Wash filters with ice-cold buffer R3->R4 A1 Quantify radioactivity (Scintillation Counting) R4->A1 A2 Determine IC₅₀ from competition curve A1->A2 A3 Calculate Kᵢ using Cheng-Prusoff equation A2->A3

Figure 2: Experimental workflow for a competitive radioligand binding assay.

Functional Assay: Histamine-Induced Calcium Influx

This functional assay measures the ability of this compound to inhibit the H1 receptor-mediated increase in intracellular calcium, providing a measure of its potency as an antagonist.[8][9][10][11]

Objective: To determine the potency (IC50) of this compound in blocking histamine-induced calcium mobilization.

Materials:

  • Cell Line: A human cell line endogenously or recombinantly expressing the H1 receptor (e.g., HEK293, CHO, or HeLa cells).

  • Calcium Indicator Dye: A fluorescent calcium indicator such as Fura-2/AM or Fluo-4/AM.

  • Agonist: Histamine.

  • Test Compound: this compound, serially diluted.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Instrumentation: A fluorescence plate reader with an integrated fluid-handling system or a fluorescence microscope.

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Incubate the cells with the calcium indicator dye in assay buffer for 30-60 minutes at 37°C, allowing the dye to enter the cells and be cleaved to its active form.

  • Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

  • Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes to allow the antagonist to bind to the receptors.

  • Baseline Measurement: Measure the baseline fluorescence for a short period.

  • Agonist Stimulation: Add a fixed concentration of histamine (typically the EC80, the concentration that gives 80% of the maximal response) to stimulate the H1 receptors.

  • Signal Measurement: Immediately measure the change in fluorescence intensity over time. The binding of calcium to the dye results in a significant increase in fluorescence.

Data Analysis:

  • Quantify Response: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

  • Generate Dose-Response Curve: Plot the percentage of inhibition (relative to the histamine-only control) against the logarithm of the this compound concentration.

  • Determine IC50: Use non-linear regression to fit the dose-response curve and calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the histamine-induced calcium response.

Calcium_Assay_Workflow C1 Plate H1-expressing cells in 96-well plate C2 Load cells with Ca²⁺ indicator dye (e.g., Fluo-4 AM) C1->C2 C3 Wash to remove extracellular dye C2->C3 C4 Pre-incubate cells with varying concentrations of this compound C3->C4 C5 Measure baseline fluorescence C4->C5 C6 Stimulate with Histamine (Agonist) C5->C6 C7 Measure fluorescence change (Ca²⁺ influx) C6->C7 C8 Plot dose-response curve and calculate IC₅₀ C7->C8

Figure 3: Experimental workflow for a histamine-induced calcium influx assay.

Mast Cell Stabilization Assay

This assay assesses the ability of a compound to prevent the degranulation of mast cells and the subsequent release of histamine and other inflammatory mediators.[12][13][14] While this compound's primary action is receptor blockade, first-generation antihistamines can also exhibit mast cell stabilizing effects.[2]

Objective: To evaluate the potential of this compound to inhibit antigen-induced histamine release from mast cells.

Materials:

  • Mast Cells: Isolated rat peritoneal mast cells (RPMCs) or a mast cell line (e.g., RBL-2H3).

  • Sensitizing Agent: IgE antibody (for antigen-induced degranulation).

  • Degranulation Inducer (Antigen): Dinitrophenyl-human serum albumin (DNP-HSA) or Compound 48/80.

  • Test Compound: this compound, serially diluted.

  • Positive Control: A known mast cell stabilizer (e.g., Cromolyn sodium).

  • Buffer: Tyrode's buffer or similar.

  • Histamine Quantification Kit: ELISA or a fluorometric assay.

Procedure:

  • Cell Isolation/Culture: Isolate mast cells from the peritoneal cavity of rats or culture RBL-2H3 cells.

  • Sensitization (if using antigen): Incubate cells with an optimal concentration of IgE overnight to sensitize them.

  • Washing: Wash the cells to remove unbound IgE.

  • Pre-incubation: Resuspend the cells in buffer and incubate them with varying concentrations of this compound or controls for 15-30 minutes at 37°C.

  • Challenge: Add the degranulation inducer (e.g., DNP-HSA) to the cell suspension and incubate for an additional 15-30 minutes at 37°C.

  • Termination: Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.

  • Histamine Measurement: Collect the supernatant and measure the concentration of histamine released using an appropriate assay kit.

  • Total Histamine: To determine the total histamine content, lyse an aliquot of untreated cells (e.g., by boiling or sonication) and measure the histamine concentration.

Data Analysis:

  • Calculate Percent Release: % Release = (Histamine in Supernatant / Total Histamine) x 100

  • Calculate Percent Inhibition: % Inhibition = [1 - (% Release with this compound / % Release with Vehicle)] x 100

  • Determine IC50: Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

The in vitro characterization of this compound confirms its role as a potent histamine H1 receptor antagonist. Quantitative binding assays demonstrate its high affinity for the H1 receptor, with a Ki value in the nanomolar range.[5] Functional assays, such as calcium influx measurements, verify its ability to effectively block the cellular signaling cascade initiated by histamine. The detailed protocols provided in this guide offer a robust framework for the consistent and accurate in vitro evaluation of this compound and other potential antihistaminic compounds, supporting both fundamental research and preclinical drug development efforts.

References

Alimemazine: A Technical Evaluation of its Neuroleptic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alimemazine, a first-generation phenothiazine (B1677639) antihistamine, has long been recognized for its sedative and antiemetic properties. However, its structural similarity to classic antipsychotics and its documented effects on central nervous system pathways suggest a potential, albeit historically underexplored, role as a neuroleptic agent. This technical guide provides an in-depth analysis of this compound's pharmacological profile, preclinical evidence, and clinical data pertinent to its potential antipsychotic activity. Through a comprehensive review of available literature, this document summarizes quantitative receptor binding data, details experimental methodologies from key studies, and visualizes relevant biological pathways and experimental workflows to offer a thorough assessment of this compound's neuroleptic capabilities and limitations.

Introduction

This compound, also known as trimeprazine, is a phenothiazine derivative that has been clinically used for decades, primarily for its potent antihistaminic effects in the management of pruritus and as a sedative.[1] Despite its classification as an antihistamine, its chemical structure is closely related to that of well-established antipsychotic drugs like chlorpromazine. This structural analogy implies a potential for interaction with neuroreceptors implicated in the pathophysiology of psychosis, notably dopamine (B1211576) and serotonin (B10506) receptors. This guide aims to consolidate the existing scientific evidence to critically evaluate the neuroleptic potential of this compound, providing a valuable resource for researchers and drug development professionals interested in repurposing or developing novel antipsychotic agents.

Mechanism of Action

This compound's pharmacological effects are attributed to its interaction with a variety of neurotransmitter receptors. Its primary mechanism as an antihistamine involves the blockade of histamine (B1213489) H1 receptors.[1] However, its potential as a neuroleptic agent stems from its antagonist activity at dopamine D2 receptors, a hallmark of typical antipsychotic drugs.[2] The antipsychotic effect of phenothiazines is generally attributed to the blockade of these receptors in the mesolimbic and mesocortical pathways of the brain.[2]

Furthermore, this compound's sedative effects are understood to be mediated by the blockade of adrenergic receptors in the reticular formation of the brainstem.[2] The compound also exhibits anticholinergic (muscarinic receptor blockade) and antiserotonergic properties, which contribute to its overall pharmacological profile and side effect profile.[3]

Dopaminergic and Serotonergic Pathways

The therapeutic efficacy of antipsychotic drugs is intimately linked to their modulation of dopaminergic and serotonergic signaling. The diagram below illustrates the general mechanism of action of antipsychotics at the synaptic level.

cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Serotonin Serotonin S2AR 5-HT2A Receptor Serotonin->S2AR Binds Signal Signal Transduction D2R->Signal Activates S2AR->Signal Modulates This compound This compound This compound->D2R Blocks This compound->S2AR Blocks

Fig. 1: Antipsychotic Mechanism of Action.

Receptor Binding Profile

Table 1: this compound Receptor Binding Affinities (Ki in nM)

ReceptorSpeciesTissueKi (nM)Reference
Histamine H1BovineBrain0.079IUPHAR/BPS Guide to PHARMACOLOGY
Muscarinic (non-selective)BovineCerebral Cortex38Uzan et al., 1981

Note: Lower Ki values indicate higher binding affinity.

For a more complete, albeit indirect, perspective, the receptor binding profile of cyamemazine, a structurally similar phenothiazine with demonstrated anxiolytic and antipsychotic properties, is presented below. This data is derived from studies using human recombinant receptors and can serve as a surrogate for estimating this compound's potential interactions.

Table 2: Cyamemazine Human Recombinant Receptor Binding Affinities (Ki in nM)

Receptor SubtypeKi (nM)
Dopamine Receptors
D1>1000
D25.8
D312
D4.41.5
Serotonin Receptors
5-HT1A1.5
5-HT2A1.5
5-HT2C11.8
5-HT32900
5-HT722
Muscarinic Receptors
M1>1000
M2>1000
M3>1000
M4>1000
M5>1000
Adrenergic Receptors
Alpha-1 (non-specific)1.2
Alpha-2 (non-specific)54
Histamine Receptors
H10.3

Data adapted from a study on cyamemazine.

Preclinical and Clinical Evidence

Preclinical Studies

Animal models are crucial for evaluating the antipsychotic potential of a compound before human trials. While specific preclinical studies focusing solely on this compound's neuroleptic activity are limited, the general methodology for such investigations is well-established.

cluster_workflow Preclinical Antipsychotic Evaluation Workflow AnimalModel Animal Model of Psychosis (e.g., Amphetamine-induced hyperlocomotion, PCP-induced deficits) DrugAdmin This compound Administration (Varying Doses) AnimalModel->DrugAdmin Behavioral Behavioral Assessment (e.g., Locomotor activity, Prepulse inhibition) DrugAdmin->Behavioral Neurochemical Neurochemical Analysis (e.g., Dopamine turnover) DrugAdmin->Neurochemical Data Data Analysis and Efficacy Determination Behavioral->Data Neurochemical->Data

Fig. 2: Preclinical Evaluation Workflow.
Clinical Trials

A notable clinical study investigated the efficacy and safety of this compound as an adjunctive therapy for agitation in patients with schizophrenia.

Table 3: Summary of a Clinical Trial of this compound in Schizophrenia

ParameterDetails
Study Design Open-label, non-comparative
Patient Population 30 patients (18-65 years) with paranoid schizophrenia and agitation
Intervention This compound (intramuscular injection) 25 mg to 150 mg daily for up to 9 days, in addition to a second-generation antipsychotic
Primary Outcome Measures Positive and Negative Syndrome Scale (PANSS), Agitation-Calmness Evaluation Scale (ACES), Hamilton Anxiety Rating Scale (HARS), Visual Analog Scale (VAS) for sleep
Key Findings - Significant reduction in PANSS total score by 30% from baseline (p<0.001). - Significant reduction in agitation and anxiety. - Improvement in sleep quality. - Adverse events were reported as mild to moderate.

Data from a study on this compound for agitation in schizophrenia.[4]

Unfortunately, a detailed breakdown of the PANSS subscale scores (Positive, Negative, General Psychopathology) from this study is not publicly available.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

The following provides a generalized protocol for determining the binding affinity of a compound like this compound to specific receptors.

cluster_protocol Radioligand Binding Assay Protocol Membrane Membrane Preparation (from cells expressing receptor of interest) Incubation Incubation (Membranes + Radioligand + this compound) Membrane->Incubation Separation Separation of Bound and Free Ligand (Filtration) Incubation->Separation Quantification Quantification of Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis (IC50 and Ki determination) Quantification->Analysis

Fig. 3: Radioligand Binding Assay Workflow.

Detailed Steps:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes.

  • Incubation: The membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the test compound (this compound).

  • Separation: The mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity of the filter-bound material is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki), which reflects the binding affinity of the test compound for the receptor, is then calculated from the IC50 value.

Clinical Trial Protocol for Agitation in Schizophrenia

The following outlines the key methodological aspects of the clinical trial of this compound for agitation in schizophrenia.[4]

  • Participants: 30 patients aged 18 to 65 years with a diagnosis of paranoid schizophrenia according to ICD-10 criteria, experiencing an acute exacerbation with psychomotor agitation.

  • Intervention: Patients received their ongoing second-generation antipsychotic medication. This compound was administered as an adjunctive treatment via intramuscular injection at a daily dose ranging from 25 mg to 150 mg for a maximum of 9 days.

  • Assessments:

    • Efficacy: The Positive and Negative Syndrome Scale (PANSS) was used to assess the severity of psychotic symptoms. The Agitation-Calmness Evaluation Scale (ACES) and the Hamilton Anxiety Rating Scale (HARS) were used to measure agitation and anxiety levels, respectively. A Visual Analog Scale (VAS) was used to assess sleep disturbances.

    • Safety: Adverse events were monitored and recorded throughout the study.

  • Assessment Schedule: Patients were assessed at baseline and at several time points during the 9-day treatment period.

  • Statistical Analysis: Statistical tests were used to compare baseline and post-treatment scores on the various assessment scales to determine the efficacy of this compound.

Side Effect Profile

As a phenothiazine derivative, this compound shares a side effect profile common to this class of drugs. These are primarily related to its antagonist activity at various receptors.

Table 4: Common Side Effects of this compound

Side EffectAssociated Receptor Blockade
Extrapyramidal Symptoms (EPS) Dopamine D2
(e.g., dystonia, akathisia, parkinsonism)
Sedation, Drowsiness Histamine H1, Adrenergic alpha-1
Anticholinergic Effects Muscarinic
(e.g., dry mouth, blurred vision, constipation, urinary retention)
Orthostatic Hypotension Adrenergic alpha-1

Discussion and Future Directions

The available evidence suggests that this compound possesses neuroleptic properties, primarily through its antagonism of dopamine D2 receptors. Clinical data, although limited, indicates potential efficacy in managing agitation associated with schizophrenia. However, a comprehensive evaluation of its potential as a standalone or adjunctive antipsychotic is hampered by the lack of robust, large-scale clinical trials and a complete human receptor binding profile.

Future research should focus on:

  • Comprehensive Receptor Profiling: Determining the binding affinities (Ki values) of this compound for a wide range of human recombinant dopamine, serotonin, adrenergic, and muscarinic receptor subtypes.

  • In Vitro Functional Assays: Characterizing the functional activity of this compound at these receptors (i.e., antagonist, partial agonist, inverse agonist).

  • Preclinical Models of Psychosis: Evaluating the efficacy of this compound in validated animal models that assess positive, negative, and cognitive symptoms of schizophrenia.

  • Randomized Controlled Trials: Conducting well-designed, double-blind, placebo-controlled clinical trials to definitively assess the efficacy and safety of this compound in treating schizophrenia, both as a monotherapy and as an adjunctive agent. These trials should include detailed assessments using the PANSS, with a focus on subscale scores.

Conclusion

This compound presents an intriguing profile as a potential neuroleptic agent. Its established clinical use for other indications provides a foundation of safety data, and its mechanism of action aligns with that of known antipsychotics. However, the current body of evidence is insufficient to support its widespread use as a primary treatment for psychosis. The data and analyses presented in this technical guide highlight the need for further rigorous investigation to fully elucidate the neuroleptic potential of this compound and its place, if any, in the therapeutic arsenal (B13267) for psychotic disorders. The detailed methodologies and visualized pathways provided herein are intended to serve as a valuable resource for guiding future research in this promising area.

References

The history and development of Alimemazine as a research tool

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Alimemazine, also known as trimeprazine, is a first-generation antihistamine of the phenothiazine (B1677639) class, first introduced in 1959.[1] While clinically utilized for its antipruritic, sedative, and antiemetic properties, its diverse pharmacological profile has made it a valuable tool in scientific research.[1][2][3] This guide provides a comprehensive overview of the history, mechanism of action, and application of this compound as a research tool, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

History and Development

Initially developed as a therapeutic agent, this compound's primary indications were for the symptomatic relief of allergic conditions such as pruritus and urticaria.[1] Its structural similarity to phenothiazine antipsychotics also led to its use for its sedative and antiemetic effects.[1][4] Over time, researchers began to utilize this compound to investigate the roles of histamine (B1213489) and other neurotransmitter systems in various physiological and pathological processes. In some regions, such as Russia, it is marketed as Teraligen for the treatment of anxiety disorders, affective instability, and neurosis.[1][5] Its application in preclinical and clinical studies has helped to elucidate the mechanisms of sedation, anxiety, and allergic response.

Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of the histamine H1 receptor.[1][6][7] As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to its prominent sedative effects.[7] Beyond its potent antihistaminergic activity, this compound also exhibits a broader pharmacological profile, interacting with other receptor systems. This includes antimuscarinic, antiemetic, antispasmodic, and antiserotonin properties.[4][8] Its effects are primarily mediated through the modulation of G-protein coupled receptors (GPCRs).[8][9]

Data Presentation

Table 1: Receptor Binding Affinity of this compound
ReceptorKᵢ (nM)Test SystemReference
Histamine H₁0.72Not Specified[10]
Muscarinic (general)38Bovine brain preparations[11][12]

Note: Data on the complete receptor binding profile is limited in publicly available literature. Further research is required for a full characterization.

Table 2: Pharmacokinetic Parameters of this compound
ParameterValueNotesReference
Bioavailability<70%Tablet formulation[4][10]
Plasma Protein Binding>90%[4][10]
Time to Max. Concentration (Tₘₐₓ)4.5 ± 0.43 hoursTablet formulation[2][4][10]
Elimination Half-life (t½)4.78 ± 0.59 hoursAdult[4][10]
6.8 hoursPediatric (after 3 mg/kg oral dose)[13]
Table 3: Summary of Selected Clinical and Preclinical Study Data
Study FocusSubjectDosageKey Quantitative FindingReference
Generalized Anxiety Disorder (GAD)129 Adult Patients20 mg and 40 mg (prolonged-release) daily for 6 weeksMean HARS score decreased from 24.8 to 10.8 (p<0.0001).[14]
Agitation in SchizophreniaAdult PatientsIntramuscular injection (dose not specified)Mean HARS score decreased by 2.2 times (p<0.001).[5][15]
Post-operative Retching12 Neurologically Impaired Children0.25 mg/kg three times dailyMean retching episodes/week reduced from 47.67 (placebo) to 10.42 (p<0.0001).[16]
β-cell Growth PromotionMice10 mg/kg intraperitoneal injection daily for 3 weeksPromoted mouse β-cell growth.[8]
SARS-CoV-2 InhibitionHEK293T/ACE2 and VeroE6/TMPRSS2 cells10 µM for 90 minutesReduced syncytia formation induced by SARS-CoV-2.[8]

Signaling Pathways

This compound, as a histamine H1 receptor antagonist, modulates several downstream signaling pathways. The H1 receptor is a Gq-coupled GPCR that, upon activation by histamine, stimulates phospholipase C (PLC).[1] This leads to the production of inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively. These events can culminate in the activation of transcription factors like NF-κB, which plays a crucial role in inflammatory responses.[7][8] this compound blocks these initial steps by preventing histamine binding.

Additionally, research has shown that this compound can promote the phosphorylation of CREB (cAMP response element-binding protein) and increase the concentration of insulin (B600854) receptor substrate 2 (IRS2).[8]

Alimemazine_H1_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H1R Histamine H1 Receptor (GPCR) Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Activates This compound This compound This compound->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates IKK IKK Complex PKC->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates for Degradation NFkappaB_inactive NF-κB NFkappaB_complex IκB-NF-κB (Inactive) NFkappaB_active NF-κB (Active) NFkappaB_complex->NFkappaB_active Releases Gene Pro-inflammatory Gene Transcription NFkappaB_active->Gene Promotes

Caption: this compound's inhibitory action on the H1 receptor signaling pathway.

Experimental Protocols

Detailed experimental protocols are often specific to the laboratory and the precise research question. However, based on published research, generalized methodologies can be outlined.

Radioligand Receptor Binding Assay (for Kᵢ Determination)

This protocol provides a framework for determining the binding affinity of this compound for a specific receptor (e.g., muscarinic receptors).

  • Objective: To calculate the inhibition constant (Kᵢ) of this compound.

  • Materials:

    • Receptor source: Membrane preparations from tissue known to express the target receptor (e.g., bovine cerebral cortex).[11]

    • Radioligand: A radioactively labeled ligand with known high affinity for the target receptor (e.g., [³H]QNB for muscarinic receptors).

    • Test Compound: this compound solutions of varying concentrations.

    • Assay Buffer: e.g., Tris-HCl buffer.

    • Filtration apparatus: Glass fiber filters and a cell harvester.

    • Scintillation counter and cocktail.

  • Procedure:

    • Incubation: In a multi-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control wells for total binding (no this compound) and non-specific binding (a high concentration of an unlabeled antagonist).

    • Equilibrium: Incubate the plate at a controlled temperature (e.g., 25-30°C) for a sufficient duration to allow the binding to reach equilibrium (e.g., 60-120 minutes).

    • Termination & Filtration: Terminate the reaction by rapid filtration through the glass fiber filters. This separates the bound radioligand-receptor complexes from the unbound radioligand.

    • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

In Vivo Animal Model for Anxiety (Elevated Plus Maze)

This protocol describes a common behavioral test to assess the anxiolytic effects of this compound in rodents.

  • Objective: To evaluate the effect of this compound on anxiety-like behavior.

  • Apparatus: An elevated plus-maze (EPM), which consists of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor.

  • Animals: Typically rats or mice.

  • Procedure:

    • Acclimatization: Allow animals to acclimatize to the testing room for at least one hour before the experiment.

    • Drug Administration: Administer this compound (e.g., via intraperitoneal injection) or a vehicle control to different groups of animals. Allow a set amount of time for the drug to take effect (e.g., 30 minutes).

    • Testing: Place the animal individually in the center of the EPM, facing one of the open arms.

    • Observation: Record the animal's behavior for a set period (e.g., 5 minutes) using a video camera. Key parameters to measure include the number of entries into the open and closed arms, and the time spent in each type of arm.

  • Data Analysis:

    • Calculate the percentage of open arm entries (open arm entries / total arm entries × 100) and the percentage of time spent in the open arms (time in open arms / total time × 100).

    • An increase in these parameters in the this compound-treated group compared to the control group is indicative of an anxiolytic effect.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the results.

EPM_Workflow start Start acclimatize Acclimatize Animals to Testing Room (≥ 1 hour) start->acclimatize grouping Divide Animals into Control and Treatment Groups acclimatize->grouping administer Administer Vehicle (Control) or this compound (Treatment) grouping->administer wait Wait for Drug Absorption (e.g., 30 minutes) administer->wait place Place Animal on Elevated Plus Maze Center wait->place record Record Behavior (e.g., 5 minutes) place->record analyze Analyze Video Data: - Time in open/closed arms - Entries into open/closed arms record->analyze stats Statistical Analysis (e.g., ANOVA) analyze->stats end End stats->end

Caption: Experimental workflow for the Elevated Plus Maze (EPM) anxiety model.

Conclusion

This compound's well-established role as a histamine H1 receptor antagonist, combined with its effects on other receptor systems, makes it a versatile and valuable tool for research in pharmacology, neuroscience, and immunology. Its long history of use provides a solid foundation of data, while its continued application in modern research highlights its enduring relevance. By understanding its quantitative pharmacological properties and the methodologies for its use in experimental settings, researchers can effectively leverage this compound to probe complex biological systems and advance our understanding of health and disease.

References

Exploring the off-label scientific uses of Alimemazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Off-label Scientific Uses of Alimemazine

Abstract

This compound, also known as trimeprazine, is a first-generation phenothiazine (B1677639) antihistamine with pronounced sedative, antiemetic, and antimuscarinic properties.[1][2] While its primary approved indications often relate to pruritus and sedation, its diverse pharmacological profile has led to significant exploration in various off-label scientific applications. This document provides a technical overview of the core scientific research into these uses, focusing on generalized anxiety disorder, pediatric behavioral and sleep disorders, and treatment-resistant pruritus. It consolidates quantitative data from key clinical studies, details the experimental protocols employed, and visualizes the underlying mechanisms and workflows.

Core Pharmacological Profile

This compound exerts its effects through competitive antagonism at multiple receptor sites. Its primary mechanism involves blocking the histamine (B1213489) H1 receptor, which accounts for its antihistaminic and sedative effects.[3] Additionally, it demonstrates antagonist activity at muscarinic, serotonin, and alpha-adrenergic receptors, contributing to its broader clinical effects, including antiemetic and anxiolytic actions.[1][4][5]

Receptor Antagonism Profile

The multifaceted effects of this compound can be attributed to its interaction with a range of G-protein coupled receptors (GPCRs). Its profile as an antagonist at histaminic, muscarinic, and serotonergic receptors is central to its therapeutic and side effects.

cluster_0 This compound cluster_1 Receptor Targets cluster_2 Clinical Effects This compound This compound H1 Histamine H1 Receptor This compound->H1 Antagonizes M_AChR Muscarinic ACh Receptors This compound->M_AChR Antagonizes HTR Serotonin Receptors This compound->HTR Antagonizes Alpha_AR Alpha-Adrenergic Receptors This compound->Alpha_AR Antagonizes Sedation Sedation / Hypnosis H1->Sedation Antipruritic Antipruritic H1->Antipruritic Antiemetic Antiemetic M_AChR->Antiemetic Anticholinergic Anticholinergic Effects (Dry Mouth, etc.) M_AChR->Anticholinergic Anxiolysis Anxiolysis HTR->Anxiolysis Alpha_AR->Sedation

Caption: this compound's multi-receptor antagonism and associated clinical effects.

Off-Label Use in Generalized Anxiety Disorder (GAD)

Recent research has positioned the prolonged-release formulation of this compound as a potential alternative for the long-term management of Generalized Anxiety Disorder (GAD).[6][7]

Clinical Efficacy Data

A multicentre, open-label, non-comparative clinical trial investigated the efficacy and safety of prolonged-release this compound in patients diagnosed with GAD. The study demonstrated a statistically significant reduction in anxiety levels over a six-week period.[6][7]

Metric (Hamilton Anxiety Scale - HARS)Baseline (Week 0)Week 1Week 3Week 6p-value (vs. Baseline)
Mean HARS Score 24.8 ± 7.3Not ReportedNot Reported10.8 ± 6.6<0.0001
Patients with ≥50% HARS Score Reduction 0%10.3% (n=13)60.5% (n=75)69.4% (n=86)<0.0001

Table 1: Summary of Efficacy Results for this compound in GAD[6][7]

Experimental Protocol: GAD Clinical Trial
  • Study Design : A multicentre, open-label, non-comparative clinical trial.[6]

  • Participant Population : 129 adult patients (86 women, 43 men; mean age 38.0 ± 11.1 years) diagnosed with GAD according to ICD-10 criteria. The mean baseline anxiety level on the Hamilton Anxiety Scale (HARS) was 24.8 ± 7.3.[6]

  • Intervention : Patients received either 20 mg or 40 mg of prolonged-release this compound tablets (Teraligen® retard) over a six-week period.[6]

  • Primary Outcome Measures : The primary efficacy endpoint was the change in the total HARS score from baseline (Visit 1) to the end of the study (Week 6).[6][7]

  • Safety Assessment : Adverse events (AEs) were monitored and recorded throughout the trial. The most frequently noted AEs included morning sleepiness (7.8%) and dry mouth (7.8%).[6]

GAD Trial Workflow

The logical flow of the clinical trial, from patient recruitment to final analysis, is a critical component of the study's methodology.

cluster_workflow Clinical Trial Workflow for this compound in GAD Recruitment Patient Recruitment (N=129, ICD-10 GAD Diagnosis) Baseline Baseline Assessment (Week 0) - HARS Score Measurement Recruitment->Baseline Treatment 6-Week Treatment Phase (this compound 20mg or 40mg) Baseline->Treatment FU1 Follow-Up 1 (Week 1) - HARS Score - AE Monitoring Treatment->FU1 FU2 Follow-Up 2 (Week 3) - HARS Score - AE Monitoring FU1->FU2 FU3 Follow-Up 3 (Week 6) - HARS Score - AE Monitoring FU2->FU3 Analysis Data Analysis - Statistical comparison of HARS scores - Safety Profile Assessment FU3->Analysis

Caption: Workflow diagram for the open-label GAD clinical trial.

Off-Label Use in Pediatric Sleep Disorders

This compound is sometimes used off-label to manage behavioral insomnia in children, particularly in those with neurodisabilities who have not responded to other treatments like melatonin.[8][9] However, the evidence supporting this use is limited and conflicting.

Clinical Efficacy Data

A systematic review identified four small randomized controlled trials (RCTs) investigating this compound for pediatric sleep problems.[8]

  • Findings : The trials produced conflicting results. Two RCTs comparing this compound (doses up to 60 mg or 90 mg) to a placebo showed a statistically significant positive effect in the short term.[8]

  • Limitations : The clinical significance was unclear, as many children receiving the drug continued to experience night waking. Evidence for long-term efficacy is described as "patchy and contradictory."[8]

  • Safety : Case reports, though dated, have described significant morbidity in children aged 4 and younger following this compound use and intoxication.[8] It is contraindicated in children under 2 years of age.[8]

Experimental Protocol: Crossover Study on Post-Operative Retching

While not a sleep study, a well-defined pediatric protocol exists for this compound's use in controlling retching, demonstrating its application in this population. A prospective, double-blind, randomized, crossover, placebo-controlled study was conducted on neurologically impaired children experiencing retching after Nissen fundoplication.[10]

  • Study Design : Double-blind, randomized, crossover, placebo-controlled trial.[10]

  • Participant Population : 15 neurologically impaired children (median age 36 months) with persistent retching post-Nissen fundoplication.[10]

  • Intervention : Patients were randomly allocated to receive one week of this compound (0.25 mg/kg, 3 times a day; max 2.5 mg/dose) and one week of a placebo, with a crossover design.[10]

  • Primary Outcome Measures : The number of retching episodes per week, recorded in a diary by parents.[10]

Treatment GroupMean Retching Episodes per Week (±SD)p-value (this compound vs. Placebo)
This compound 10.42 ± 9.48< 0.0001
Placebo 47.67 ± 27.79

Table 2: Efficacy of this compound for Post-Operative Retching in Children[10]

Other Investigated Off-Label Uses

Agitation in Schizophrenia

An injectable form of this compound has been studied as an adjunctive therapy for managing agitation during exacerbations of schizophrenia. In a study of 30 patients, adding this compound (25-150 mg daily) to a second-generation antipsychotic resulted in a significant reduction in psychotic symptoms (30% decrease in PANSS total score) and anxiety (HARS score decreased by 2.2 times) over 8-9 days.[11]

Pruritus

As a potent antihistamine, this compound's use as an antipruritic agent is one of its most established off-label and, in some regions, on-label uses.[2][12] It is particularly useful for sedating children with atopic eczema to improve sleep quality for both the child and parents.[13]

Signaling Pathway: H1 Receptor Antagonism

The primary therapeutic action for pruritus and sedation is the blockade of the histamine H1 receptor, a GPCR. This action prevents the downstream signaling cascade typically initiated by histamine, which involves the activation of phospholipase C (PLC) and subsequent increases in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

cluster_pathway Simplified H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates This compound This compound This compound->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Nerve stimulation, inflammation) Ca->Response PKC->Response

Caption: this compound competitively blocks the histamine H1 receptor signaling cascade.

Conclusion and Future Directions

This compound demonstrates a broad spectrum of activity that warrants further scientific investigation for off-label applications, particularly in psychiatry and specialized pediatric care. The evidence for its use in GAD is promising, suggesting a need for larger, placebo-controlled, randomized trials to confirm the efficacy and safety of its prolonged-release formulation. For pediatric sleep disorders, the current evidence is insufficient to support widespread use, highlighting the need for rigorous, well-designed RCTs to clarify its risk-benefit profile. Future research should also focus on elucidating the specific molecular pathways, beyond primary receptor antagonism, that contribute to its diverse clinical effects.

References

Alimemazine's Impact on Cytokine Expression in Cell Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alimemazine (also known as trimeprazine) is a first-generation antihistamine of the phenothiazine (B1677639) class, primarily recognized for its sedative and antipruritic properties. Beyond its established role as a histamine (B1213489) H1 receptor antagonist, emerging evidence suggests that this compound, along with other phenothiazines, possesses immunomodulatory capabilities. This technical guide provides an in-depth exploration of the current understanding of this compound's impact on cytokine expression in in vitro cell culture models. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes information from studies on related phenothiazine derivatives and first-generation antihistamines to provide a comprehensive overview for research and drug development professionals. The primary mechanism of action for these immunomodulatory effects appears to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of pro-inflammatory gene expression.

Data Presentation: Expected Impact of Phenothiazines on Cytokine Expression

CytokineExpected Effect of this compound TreatmentRationale / Evidence from Related Compounds
Pro-inflammatory Cytokines
Tumor Necrosis Factor-alpha (TNF-α) (Inhibition)Phenothiazine derivatives have been shown to inhibit TNF-α production. This effect is often attributed to the inhibition of the NF-κB pathway, which is a key transcriptional regulator of the TNF-α gene.
Interleukin-6 (IL-6) (Inhibition)Several first-generation antihistamines and phenothiazine antipsychotics have been demonstrated to reduce IL-6 levels in various experimental settings. The mechanism is likely linked to the suppression of NF-κB activation.
Interleukin-1β (IL-1β) (Inhibition)As a key pro-inflammatory cytokine transcriptionally regulated by NF-κB, IL-1β expression is expected to be downregulated by this compound's inhibitory effect on this pathway.
Interleukin-8 (IL-8) (Inhibition)The expression of this potent neutrophil chemoattractant is also largely dependent on NF-κB signaling. Therefore, this compound is anticipated to reduce IL-8 production.
Anti-inflammatory Cytokines
Interleukin-10 (IL-10) or (No significant change or potential increase)The effect of phenothiazines on anti-inflammatory cytokines is less clear. Some immunomodulatory compounds can selectively inhibit pro-inflammatory pathways while leaving anti-inflammatory responses intact or even enhancing them. Further research is needed to elucidate the specific impact of this compound on IL-10.

Disclaimer: The data presented in this table is a qualitative summary based on the known mechanisms of phenothiazines and related compounds. Rigorous in vitro studies are required to establish a definitive quantitative dose-response relationship for this compound's effects on specific cytokines in different cell types.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory response, leading to the transcription of numerous pro-inflammatory cytokines. This compound, as a phenothiazine derivative, is thought to exert its anti-inflammatory effects by interfering with this pathway.

NF_kB_Signaling_Pathway Figure 1: this compound's Proposed Inhibition of the NF-κB Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Stimuli->Receptor Binds IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits IkB_P p-IκB NFkB_Active Active NF-κB This compound This compound This compound->IKK_Complex Inhibits Proteasome Proteasome IkB_P->Proteasome DNA DNA (κB sites) NFkB_Active->DNA Translocates & Binds Transcription Gene Transcription DNA->Transcription mRNA Pro-inflammatory Cytokine mRNA Transcription->mRNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, etc.) mRNA->Cytokines Translation & Secretion

Caption: this compound's proposed inhibition of the NF-κB signaling pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow to investigate the impact of this compound on cytokine expression in a cell culture model.

Experimental_Workflow Figure 2: General Experimental Workflow for Cytokine Expression Analysis cluster_prep 1. Preparation cluster_treatment 2. Treatment cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Cell_Culture Cell Culture (e.g., THP-1, Jurkat) Seeding Seed Cells into Multi-well Plates Cell_Culture->Seeding Drug_Prep This compound Preparation (Stock & Working Solutions) Pre_treatment Pre-treatment with this compound (Various Concentrations) Drug_Prep->Pre_treatment Seeding->Pre_treatment Stimulation Stimulation (e.g., LPS, PMA/Ionomycin) Pre_treatment->Stimulation Incubation Incubation (e.g., 24 hours) Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Cell_Lysate Collect Cell Lysate Incubation->Cell_Lysate ELISA ELISA (Cytokine Protein Quantification) Supernatant->ELISA RT_qPCR RT-qPCR (Cytokine mRNA Quantification) Cell_Lysate->RT_qPCR Data_Analysis Data Analysis & Visualization ELISA->Data_Analysis RT_qPCR->Data_Analysis

Caption: General experimental workflow for cytokine expression analysis.

Experimental Protocols

The following protocols provide a detailed methodology for investigating the effects of this compound on cytokine expression in two commonly used immune cell lines: THP-1 (a human monocytic cell line) and Jurkat (a human T lymphocyte cell line).

Protocol 1: this compound Treatment of THP-1 Monocytes and Cytokine Analysis

1. Cell Culture and Maintenance:

  • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
  • Subculture cells every 2-3 days to maintain a density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

2. Preparation of this compound Stock and Working Solutions:

  • Prepare a 10 mM stock solution of this compound tartrate in sterile dimethyl sulfoxide (B87167) (DMSO).
  • Further dilute the stock solution in complete cell culture medium to prepare working concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced cytotoxicity.

3. Cell Seeding and Treatment:

  • Seed THP-1 cells into 24-well plates at a density of 5 x 10⁵ cells/well in 500 µL of complete medium.
  • Allow cells to adhere and stabilize for 2-4 hours.
  • Pre-treat the cells by replacing the medium with 500 µL of medium containing the desired concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).
  • Incubate for 1-2 hours at 37°C.

4. Stimulation of Cytokine Production:

  • Following pre-treatment, stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to induce an inflammatory response. Include an unstimulated control group (no LPS).
  • Incubate the plates for 24 hours at 37°C.

5. Sample Collection:

  • After incubation, centrifuge the plates at 400 x g for 5 minutes.
  • Carefully collect the culture supernatant for cytokine protein analysis by ELISA and store at -80°C.
  • For gene expression analysis, wash the remaining cell pellet with ice-cold phosphate-buffered saline (PBS) and lyse the cells using a suitable lysis buffer for RNA extraction.

6. Cytokine Quantification:

  • ELISA: Quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.
  • RT-qPCR: Isolate total RNA from the cell lysates using a standard RNA extraction kit. Synthesize cDNA using a reverse transcription kit. Perform quantitative real-time PCR using SYBR Green or TaqMan probes with primers specific for the target cytokine genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. Calculate the relative gene expression using the 2-ΔΔCt method.

Protocol 2: this compound Treatment of Jurkat T-cells and Cytokine Analysis

1. Cell Culture and Maintenance:

  • Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Maintain cells in suspension culture at 37°C in a humidified atmosphere with 5% CO₂.
  • Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

2. Preparation of this compound Stock and Working Solutions:

  • Follow the same procedure as described in Protocol 1, Section 2.

3. Cell Seeding and Treatment:

  • Seed Jurkat cells into 24-well plates at a density of 1 x 10⁶ cells/well in 500 µL of complete medium.
  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours at 37°C.

4. Stimulation of Cytokine Production:

  • Stimulate the Jurkat cells by adding Phorbol 12-myristate 13-acetate (PMA) and Ionomycin to final concentrations of 50 ng/mL and 1 µg/mL, respectively.
  • Incubate the plates for 24 hours at 37°C.

5. Sample Collection and Cytokine Quantification:

  • Follow the same procedures as described in Protocol 1, Sections 5 and 6, to collect supernatant and cell lysates and to quantify cytokine protein (e.g., IL-2, IFN-γ) and mRNA levels.

Conclusion

This compound, as a representative of the phenothiazine class of first-generation antihistamines, holds the potential to modulate cytokine expression, likely through the inhibition of the NF-κB signaling pathway. While direct and comprehensive quantitative data for this compound's effect on a wide array of cytokines in cell culture is currently lacking, the established anti-inflammatory properties of this drug class provide a strong rationale for its investigation as an immunomodulatory agent. The experimental protocols and conceptual frameworks presented in this guide offer a robust starting point for researchers and drug development professionals to systematically evaluate the in vitro effects of this compound on cytokine expression, thereby elucidating its therapeutic potential beyond its traditional indications. Further research in this area is warranted to generate specific data and to fully understand the clinical implications of this compound's immunomodulatory properties.

Methodological & Application

Application Notes and Protocols for Alimemazine in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of alimemazine (also known as trimeprazine) in in vivo rodent studies, with a focus on its application in anxiety, sedation, and pruritus models. The information compiled is based on available scientific literature and is intended to guide researchers in designing and conducting their experiments.

Overview of this compound

This compound is a phenothiazine (B1677639) derivative with potent antihistaminic, sedative, antiemetic, and anticholinergic properties.[1][2][3] Its primary mechanism of action is the antagonism of histamine (B1213489) H1 receptors.[1][3] Additionally, it exhibits activity at dopamine (B1211576) and serotonin (B10506) receptors, which may contribute to its diverse pharmacological effects.[4][5] Due to its sedative and anxiolytic properties, this compound has been investigated for various applications in neuroscience and pharmacology research.

Data Presentation: this compound Dosage in Rodent Studies

The following tables summarize the available quantitative data on this compound (trimeprazine) and similar compounds in rodent models. It is important to note that specific dosages for this compound in some behavioral paradigms are not extensively reported in the literature. Therefore, dosages of analogous compounds with similar mechanisms of action are also provided as a reference for dose-range finding studies.

Table 1: this compound (Trimeprazine) Dosages in Rodent Studies

SpeciesApplicationDosage Range (mg/kg)Route of AdministrationReference
MousePancreatic β-cell growth10Intraperitoneal (i.p.)[6]

Table 2: Dosages of Analogous Compounds in Rodent Behavioral Studies

CompoundSpeciesApplicationDosage Range (mg/kg)Route of AdministrationReference
AmitriptylineMouseSedation (Open-field)5, 10, 15Not specified[3]
AmitriptylineMousePruritus10Intraperitoneal (i.p.)[7]
CyproheptadineMousePruritus1, 3, 10Oral (p.o.)[7]
Chlorpromazine (B137089)RatSedation/Behavior1, 3, 10Intraperitoneal (i.p.)[8]

Note: The dosages mentioned above should be used as a starting point for dose-response studies to determine the optimal dose for a specific experimental model and research question.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound in rodent models of anxiety, sedation, and pruritus.

Anxiety: Elevated Plus-Maze (EPM) Test in Rats

The Elevated Plus-Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Protocol:

  • Apparatus: The maze consists of two open arms and two enclosed arms of equal dimensions, arranged in a plus shape and elevated from the floor.

  • Animal Preparation:

    • Male Wistar or Sprague-Dawley rats (250-300g) are commonly used.

    • House the animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

    • Allow at least one week of acclimatization to the housing facility before the experiment.

    • Handle the rats for a few minutes each day for 3-5 days prior to testing to reduce handling stress.

  • Drug Administration:

    • Based on available data for analogous compounds, a starting dose range of 1-10 mg/kg of this compound administered intraperitoneally (i.p.) is suggested for a dose-response study.

    • Administer this compound or vehicle (e.g., saline) 30-60 minutes before placing the rat on the maze.

  • Procedure:

    • Place the rat in the center of the maze, facing one of the open arms.

    • Allow the rat to explore the maze for a 5-minute session.

    • Record the session using a video camera positioned above the maze.

  • Data Analysis:

    • Score the following parameters:

      • Time spent in the open arms.

      • Time spent in the closed arms.

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

    • An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms.

    • Calculate the percentage of time spent in open arms: (% Open Arm Time) = [Time in Open Arms / (Time in Open Arms + Time in Closed Arms)] x 100.

    • Calculate the percentage of open arm entries: (% Open Arm Entries) = [Number of Open Arm Entries / (Number of Open Arm Entries + Number of Closed Arm Entries)] x 100.

Experimental Workflow for Elevated Plus-Maze Test

EPM_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test Phase acclimatization Acclimatization (1 week) handling Handling (3-5 days) acclimatization->handling drug_admin This compound/Vehicle Administration (i.p.) handling->drug_admin placement Place Rat on EPM Center drug_admin->placement exploration 5-min Exploration (Video Recorded) placement->exploration data_analysis Behavioral Scoring (Time & Entries) exploration->data_analysis interpretation Anxiolytic Effect Assessment data_analysis->interpretation

Caption: Workflow for assessing anxiolytic effects using the Elevated Plus-Maze.

Sedation: Open-Field Test (OFT) in Mice

The Open-Field Test is used to assess general locomotor activity and exploratory behavior in rodents. A reduction in these parameters can be indicative of a sedative effect.

Protocol:

  • Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning.

  • Animal Preparation:

    • Male C57BL/6 or BALB/c mice (20-25g) are commonly used.

    • Follow similar housing and acclimatization procedures as for the EPM test.

  • Drug Administration:

    • Based on data from analogous compounds, a starting dose range of 5-20 mg/kg of this compound administered intraperitoneally (i.p.) or orally (p.o.) is suggested.

    • Administer this compound or vehicle 30-60 minutes before the test.

  • Procedure:

    • Gently place the mouse in the center of the open-field arena.

    • Allow the mouse to explore the arena for a 10-30 minute session.

    • Record the session using a video camera mounted above the arena.

  • Data Analysis:

    • Use an automated tracking system or manual scoring to measure:

      • Total distance traveled.

      • Time spent in the center of the arena versus the periphery.

      • Number of rearing events (vertical activity).

      • Time spent immobile.

    • A sedative effect is indicated by a significant decrease in total distance traveled, rearing behavior, and an increase in immobility time.

OFT_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_post_test Post-Test Phase acclimatization Acclimatization (1 week) drug_admin This compound/Vehicle Administration acclimatization->drug_admin placement Place Mouse in Center of Arena drug_admin->placement exploration 10-30 min Exploration (Video Recorded) placement->exploration data_analysis Automated Tracking (Locomotion, Rearing) exploration->data_analysis interpretation Sedative Effect Assessment data_analysis->interpretation

Caption: Workflow for assessing antipruritic effects in a mouse model.

Signaling Pathways

This compound's primary mechanism of action is the blockade of the histamine H1 receptor. This antagonism prevents histamine from binding and activating the receptor, thereby inhibiting the downstream signaling cascade that leads to allergic and inflammatory responses, as well as arousal in the central nervous system. [1] Histamine H1 Receptor Signaling Pathway

H1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq protein H1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Inflammation, Arousal) Ca2->Cellular_Response PKC->Cellular_Response Histamine Histamine Histamine->H1R Binds & Activates This compound This compound This compound->H1R Blocks

Caption: Simplified signaling pathway of the Histamine H1 receptor and the inhibitory action of this compound.

Beyond its primary antihistaminic action, this compound's structural similarity to other phenothiazines suggests potential interactions with dopaminergic and serotonergic systems, which could contribute to its anxiolytic and sedative effects. [4][5]Further research is needed to fully elucidate the role of these interactions in the overall pharmacological profile of this compound.

Conclusion

This compound is a versatile pharmacological tool for studying anxiety, sedation, and pruritus in rodent models. The provided protocols and dosage information serve as a foundation for researchers to design robust and reproducible experiments. It is crucial to perform dose-response studies to determine the optimal dosage for each specific experimental condition and to carefully consider the route of administration and timing of behavioral assessments. Further research is warranted to expand the knowledge of this compound's efficacy and mechanism of action in various preclinical models.

References

Alimemazine Administration in Preclinical Behavioral Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alimemazine (also known as trimeprazine) is a phenothiazine (B1677639) derivative with a range of pharmacological activities, primarily utilized for its antihistaminic, sedative, antiemetic, and antipruritic properties.[1][2] Its mechanism of action involves the antagonism of several receptor systems in the central nervous system, including histamine (B1213489) H1, dopamine (B1211576), serotonin, and muscarinic acetylcholine (B1216132) receptors.[1][3][4] In some regions, such as Russia, it is marketed for the treatment of anxiety disorders, affective instability, and sleep disturbances.[3][5] Given its clinical applications in anxiety and its sedative properties, this compound is a compound of interest for preclinical evaluation in behavioral assays that assess anxiety-like and depressive-like behaviors.

These application notes provide an overview of the pharmacological profile of this compound and detailed protocols for its administration in three commonly used preclinical behavioral assays: the elevated plus maze (EPM), the open field test (OFT), and the forced swim test (FST). Due to a lack of specific published preclinical studies detailing the effects of this compound in these particular assays, the quantitative data presented are expected outcomes based on its pharmacological profile and data from related compounds. The provided protocols are standardized and include suggested dose ranges for initial dose-finding studies.

Pharmacological Profile of this compound

This compound's behavioral effects are primarily mediated through its interaction with multiple neurotransmitter systems. As a phenothiazine, it shares properties with other drugs in this class, including antipsychotics, although it is not typically used for this purpose.[2]

Key Pharmacological Actions:

  • Histamine H1 Receptor Antagonism: This is a primary mechanism contributing to its sedative and anxiolytic effects.[1][6]

  • Dopamine Receptor Antagonism: Like other phenothiazines, this compound exhibits antagonist activity at dopamine receptors, which can contribute to its sedative and potential antipsychotic-like effects at higher doses.[7]

  • Serotonin Receptor Antagonism: this compound also displays antiserotonergic properties, which may play a role in its anxiolytic and mood-modulating effects.[1][8]

  • Anticholinergic (Antimuscarinic) Activity: This action contributes to side effects such as dry mouth and can also influence cognitive and behavioral measures.[4]

Data Presentation: Expected Effects of this compound in Preclinical Behavioral Assays

The following tables summarize the expected quantitative outcomes of this compound administration in key preclinical behavioral assays. These are hypothetical data based on the known anxiolytic and sedative properties of this compound and typical effects of phenothiazines and H1 antihistamines. Researchers should conduct dose-response studies to determine the precise effects in their specific experimental conditions.

Table 1: Expected Effects of this compound in the Elevated Plus Maze (EPM)

Treatment GroupDose (mg/kg, i.p.)Time in Open Arms (%)Open Arm Entries (%)Total Arm Entries (Locomotor Activity)
Vehicle020 ± 525 ± 630 ± 8
This compound135 ± 738 ± 828 ± 7
This compound550 ± 9 55 ± 1022 ± 5*
This compound1045 ± 8 50 ± 915 ± 4
Diazepam (Control)255 ± 1060 ± 11**25 ± 6

*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as Mean ± SEM.

Table 2: Expected Effects of this compound in the Open Field Test (OFT)

Treatment GroupDose (mg/kg, i.p.)Time in Center (%)Center EntriesTotal Distance Traveled (cm)Rearing Frequency
Vehicle010 ± 315 ± 42500 ± 30040 ± 8
This compound120 ± 525 ± 62200 ± 25035 ± 7
This compound530 ± 7 35 ± 81500 ± 200 20 ± 5
This compound1025 ± 6 30 ± 71000 ± 150 10 ± 3
Diazepam (Control)235 ± 8 40 ± 92000 ± 22030 ± 6

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data are presented as Mean ± SEM.

Table 3: Expected Effects of this compound in the Forced Swim Test (FST)

Treatment GroupDose (mg/kg, i.p.)Immobility Time (s)Climbing Time (s)Swimming Time (s)
Vehicle0150 ± 1520 ± 570 ± 10
This compound5120 ± 1225 ± 695 ± 12
This compound10100 ± 10 30 ± 7110 ± 14
This compound20115 ± 1128 ± 697 ± 13
Fluoxetine (Control)2090 ± 9 22 ± 5128 ± 15

*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as Mean ± SEM.

Mandatory Visualizations

Alimemazine_Signaling_Pathways cluster_0 This compound cluster_1 Receptor Targets cluster_2 Behavioral Outcomes This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonism D2R Dopamine D2 Receptor This compound->D2R Antagonism 5HT2R Serotonin 5-HT2 Receptor This compound->5HT2R Antagonism MR Muscarinic Receptor This compound->MR Antagonism Anxiolysis Anxiolysis H1R->Anxiolysis Sedation Sedation H1R->Sedation D2R->Sedation 5HT2R->Anxiolysis Antidepressant_like Antidepressant-like Effect 5HT2R->Antidepressant_like Side_Effects Side Effects (e.g., dry mouth) MR->Side_Effects

This compound's primary signaling pathways and behavioral effects.

Experimental_Workflow cluster_0 Pre-Experiment cluster_1 Experiment Day cluster_2 Post-Experiment A Animal Acclimation (7-14 days) B Habituation to Handling A->B C Randomize Animals into Treatment Groups B->C D Prepare this compound and Vehicle Solutions C->D E Administer Drug/Vehicle (e.g., i.p.) D->E F Pre-treatment Interval (e.g., 30-60 min) E->F G Behavioral Assay (EPM, OFT, or FST) F->G H Data Collection & Video Analysis G->H I Statistical Analysis H->I J Interpretation of Results I->J

Generalized experimental workflow for behavioral assays.

Experimental Protocols

1. Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

  • Apparatus:

    • A plus-shaped maze with two open arms and two enclosed arms of equal dimensions (e.g., for mice: 30 cm long x 5 cm wide), elevated 40-50 cm above the floor.

    • The closed arms have high walls (e.g., 15 cm).

    • The maze should be made of a non-reflective material and cleaned thoroughly between trials.

  • Procedure:

    • Acclimate animals to the testing room for at least 60 minutes before the experiment.

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, i.p.). A suggested dose range for a dose-finding study is 1-10 mg/kg.

    • Allow for a pre-treatment period of 30-60 minutes.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute session.

    • Record the session using a video camera mounted above the maze.

    • After the session, return the animal to its home cage.

    • Clean the maze with 70% ethanol (B145695) and allow it to dry completely between animals.

  • Data Analysis:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total number of arm entries (as a measure of locomotor activity).

    • Anxiolytic-like effects are indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries.

2. Open Field Test (OFT) for Locomotor Activity and Anxiety-Like Behavior

The OFT assesses general locomotor activity and anxiety-like behavior in a novel environment.

  • Apparatus:

    • A square arena (e.g., for mice: 40 x 40 x 30 cm) with walls high enough to prevent escape.

    • The floor is typically divided into a central zone and a peripheral zone.

    • The arena should be evenly illuminated.

  • Procedure:

    • Acclimate animals to the testing room for at least 60 minutes.

    • Administer this compound or vehicle (e.g., 1-10 mg/kg, i.p.).

    • After a 30-60 minute pre-treatment period, place the animal in the center of the open field.

    • Allow the animal to explore the arena for a 5-10 minute session.

    • Record the session with an overhead video camera.

    • Return the animal to its home cage.

    • Clean the apparatus with 70% ethanol between trials.

  • Data Analysis:

    • Total distance traveled (locomotor activity).

    • Time spent in the center zone (anxiety-like behavior).

    • Number of entries into the center zone.

    • Rearing frequency (exploratory behavior).

    • Anxiolytic-like effects are suggested by an increase in the time spent and entries into the center zone. Sedative effects are indicated by a decrease in total distance traveled and rearing.

3. Forced Swim Test (FST) for Depressant-Like Behavior

The FST is a common screening tool for antidepressant-like activity, based on the principle that animals will adopt an immobile posture after initial escape attempts in an inescapable water-filled cylinder.

  • Apparatus:

    • A transparent glass or plastic cylinder (e.g., for mice: 20 cm in diameter, 40 cm high).

    • Fill the cylinder with water (23-25°C) to a depth where the animal cannot touch the bottom with its hind paws or tail (e.g., 15 cm).

  • Procedure:

    • Acclimate animals to the testing room for at least 60 minutes.

    • Administer this compound or vehicle. A suggested dose range for a dose-finding study is 5-20 mg/kg, i.p.

    • After a 30-60 minute pre-treatment period, gently place the animal into the water-filled cylinder.

    • The test duration is typically 6 minutes.

    • Record the session with a video camera.

    • After the test, remove the animal, dry it with a towel, and place it in a heated cage for a short period before returning it to its home cage.

    • Change the water between animals.

  • Data Analysis:

    • The last 4 minutes of the 6-minute session are typically analyzed.

    • Immobility: The time the animal spends floating motionless or making only small movements necessary to keep its head above water.

    • Swimming: Active movements throughout the cylinder.

    • Climbing: Active movements with forepaws directed towards the walls of the cylinder.

    • An antidepressant-like effect is indicated by a significant decrease in immobility time and a corresponding increase in swimming or climbing time.

Conclusion

This compound, with its multifaceted pharmacological profile, presents a compelling case for investigation in preclinical models of anxiety and depression. The protocols outlined in these application notes provide a standardized framework for such evaluations. It is imperative for researchers to conduct thorough dose-response studies to characterize the specific behavioral effects of this compound in these assays. The expected outcomes suggest that this compound will likely exhibit anxiolytic and sedative properties, and potentially antidepressant-like effects. These preclinical assessments are crucial for a comprehensive understanding of this compound's behavioral pharmacology and for guiding further drug development efforts.

References

Application Note: Quantification of Alimemazine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of alimemazine (ALZ) in human plasma.[1][2] Sample preparation is performed using a straightforward liquid-liquid extraction (LLE) procedure.[1][3][4] Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer.[1][3] The use of a stable isotope-labeled internal standard, this compound-D6 (ALZ-D6), ensures high accuracy and precision by compensating for matrix effects and procedural variability.[3][4][5] This validated method is suitable for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[1][3]

Introduction

This compound, also known as trimeprazine, is a phenothiazine (B1677639) derivative with antihistaminic, sedative, hypnotic, and antiemetic properties.[3] It is primarily used as an antipruritic agent to manage itching associated with various dermatological conditions.[3] Accurate quantification of this compound in biological matrices such as plasma is essential for clinical and research applications. This document provides a detailed protocol for a validated LC-MS/MS method for the robust quantification of this compound in plasma.[4]

Experimental Protocols

Materials and Reagents
Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system[3]

  • Triple quadrupole mass spectrometer[3]

  • Analytical Column: Atlantis® T3, 5 µm, 4.6 mm × 150 mm[1]

Preparation of Solutions
  • Ammonium Formate Buffer (10 mM): Dissolve approximately 630.60 mg of ammonium formate in 1000 mL of Milli-Q water. Add 1 mL of formic acid to the buffer solution.[1]

  • Mobile Phase: Prepare a mixture of acetonitrile and 10 mM ammonium formate buffer (with 0.1% formic acid) in a 50:50 (v/v) ratio.[1][2]

  • This compound Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve the this compound reference standard in methanol.[4]

  • This compound-D6 Internal Standard (IS) Working Solution (approx. 2000.000 pg/mL): Prepare by diluting the this compound-D6 stock solution in the appropriate solvent.[1]

  • Calibration Standards and Quality Controls (QCs): Prepare by spiking blank human plasma with appropriate volumes of this compound working solutions to achieve concentrations across the desired calibration range (e.g., 20 pg/mL to 10000 pg/mL).[4]

Sample Preparation (Liquid-Liquid Extraction)
  • Thaw plasma samples at room temperature.[3]

  • Pipette 300 µL of the plasma sample (calibrator, QC, or unknown) into a clean microcentrifuge tube.[4]

  • Add 50 µL of the this compound-D6 IS working solution to each tube and vortex briefly.[1][4]

  • Add 2.0 mL of ethyl acetate as the extraction solvent.[3]

  • Vortex the mixture for 10 minutes to ensure thorough mixing.[1][3][4]

  • Centrifuge the samples at 4000 rpm for 5 minutes at 10°C.[3]

  • Carefully transfer the upper organic layer (supernatant) to a clean tube.[3][4]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[3][4]

  • Reconstitute the dried residue in 500 µL of the mobile phase.[3]

  • Vortex the reconstituted sample to ensure it is fully dissolved.[3][4]

  • Transfer the sample to an autosampler vial for LC-MS/MS analysis.[3][4]

LC-MS/MS Analysis
  • System Equilibration: Equilibrate the LC-MS/MS system with the mobile phase until a stable baseline is achieved.[4]

  • Sequence Setup: Create a sequence including blank injections, calibration standards, QCs, and unknown samples.[4]

  • Injection: Inject 5 µL of the prepared samples onto the LC-MS/MS system.[4]

  • Data Acquisition: Acquire data using the MRM parameters specified in the instrument conditions table.[4]

Data Processing
  • Integration: Integrate the chromatographic peaks for both this compound and this compound-D6.[4]

  • Ratio Calculation: Calculate the peak area ratio of this compound to this compound-D6.[4]

  • Calibration Curve: Generate a linear calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.[4]

  • Quantification: Determine the concentration of this compound in the unknown samples from the calibration curve.

Quantitative Data Summary

Chromatographic and Mass Spectrometric Conditions
ParameterValue
HPLC System High-Performance Liquid Chromatography System
Column Atlantis® T3, 5 µm, 4.6 mm × 150 mm[1][3]
Mobile Phase Acetonitrile : 10 mM Ammonium Formate Buffer with 0.1% Formic Acid (50:50, v/v)[1]
Flow Rate 1.000 mL/min[3]
Column Oven Temp. 40 ± 2°C[3]
Autosampler Temp. 5 ± 1°C[3]
Mass Spectrometer Triple quadrupole mass spectrometer[4]
Ionization Source Turbo ion spray in positive ion mode[1]
Detection Mode Multiple Reaction Monitoring (MRM)[4]
MRM Transition (this compound) m/z 299.30 → 100.20 amu[1][2]
MRM Transition (this compound-D6) m/z 305.30 → 106.30 amu[1][2]
Retention Time (this compound) ~3.28 min[3]
Retention Time (this compound-D6) ~3.27 min[3]
Method Validation Parameters
ParameterResult
Linearity Range 20.013 - 10006.551 pg/mL[1][3]
Lower Limit of Quantification (LLOQ) 20.013 pg/mL[1]
Mean Recovery of this compound 77.771%[1]
Precision of Recovery 7.71%[1]
Intra-day Precision (% CV) 0.98 - 4.50%[1]
Inter-day Precision (% CV) 1.57 - 5.72%[1]
Intra-day Accuracy (%) 99.02 - 93.82%[1]
Inter-day Accuracy (%) 101.78 - 106.96%[1]

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (300 µL) spike Spike with this compound-D6 IS (50 µL) plasma->spike extract Add Ethyl Acetate (2.0 mL) spike->extract vortex Vortex (10 min) extract->vortex centrifuge Centrifuge (4000 rpm, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N2, 40°C) supernatant->evaporate reconstitute Reconstitute in Mobile Phase (500 µL) evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate ratio Calculate Peak Area Ratio integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify this compound curve->quantify

Caption: Experimental workflow for this compound quantification.

G cluster_workflow Logical Workflow cluster_details Key Steps start Start prep Sample Preparation start->prep analysis LC-MS/MS Analysis prep->analysis extraction Liquid-Liquid Extraction prep->extraction processing Data Processing analysis->processing separation Reversed-Phase HPLC analysis->separation detection Tandem Mass Spectrometry analysis->detection result Final Concentration processing->result quantification Internal Standard Calibration processing->quantification

Caption: Logical relationship of the analytical method.

References

Application Note: Quantitative Analysis of Alimemazine and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed and robust Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of the antihistaminic and sedative agent, alimemazine, in human plasma. Furthermore, it provides an overview of the primary metabolic pathways of this compound and guidance for the analysis of its major metabolites. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is highly sensitive and specific, making it suitable for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.

Introduction

This compound, also known as trimeprazine, is a phenothiazine (B1677639) derivative with antihistaminic, sedative, hypnotic, and antiemetic properties.[1] It is primarily utilized as an antipruritic agent to alleviate itching associated with various dermatological conditions.[1] Accurate and reliable quantification of this compound in biological matrices is essential for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed.[2] This document outlines a validated LC-MS/MS method for the determination of this compound in human plasma and discusses the analytical approach for its key metabolites.

Metabolic Pathway of this compound

This compound undergoes extensive metabolism in the liver. The primary metabolic transformations include hydroxylation, N-dealkylation, S-oxidation, and sulfonation. A study in rats identified fourteen phenothiazine derivatives in urine, with the structures of nine metabolites being elucidated as hydroxy, N-dealkyl, S-oxide, and sulfone derivatives. Hydroxylated compounds were found to be the major metabolites.

Alimemazine_Metabolism This compound This compound Hydroxylated Hydroxylated Metabolites This compound->Hydroxylated Hydroxylation (Major) N_Dealkylated N-Dealkylated Metabolites (e.g., Nor-alimemazine) This compound->N_Dealkylated N-Dealkylation S_Oxidized S-Oxidized Metabolites (e.g., this compound Sulfoxide) This compound->S_Oxidized S-Oxidation Conjugates Glucuronide/Sulfate Conjugates Hydroxylated->Conjugates Conjugation Sulfonated Sulfonated Metabolites S_Oxidized->Sulfonated Further Oxidation Alimemazine_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound-D6 (IS) Plasma->Spike LLE Liquid-Liquid Extraction (Ethyl Acetate) Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

References

Application Notes and Protocols for Developing a Stable Alimemazine Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preparation and stabilization of Alimemazine solutions for use in cell culture experiments. This compound, a phenothiazine (B1677639) derivative with antihistaminic properties, is increasingly being investigated for its potential in various cellular models. However, its utility in in vitro studies is contingent upon the stability of the experimental solutions. This document outlines the physicochemical properties of this compound, provides detailed protocols for the preparation of stable stock and working solutions, and describes methods for assessing its stability in cell culture media. Furthermore, it details the key signaling pathways modulated by this compound to provide a deeper biological context for experimental design and data interpretation.

Physicochemical Properties of this compound

This compound is a phenothiazine derivative available as a free base or as a tartrate salt. The choice of form has significant implications for its solubility and handling in aqueous solutions.

Key Properties:

  • This compound (Free Base): Insoluble in water, but soluble in organic solvents such as Dimethyl Sulfoxide (B87167) (DMSO).[1]

  • This compound Tartrate: Freely soluble in water.[2] A 1 in 50 solution in water has a pH between 5.0 and 6.5.[2]

  • Stability: this compound is a member of the phenothiazine class of compounds, which are known to be susceptible to degradation through oxidation, hydrolysis, and photolysis.[3] The sulfur atom in the phenothiazine ring is particularly prone to oxidation, leading to the formation of sulfoxide derivatives. Exposure to light, especially UV radiation, can cause significant degradation.[4][5] Therefore, it is crucial to protect this compound and its solutions from light.

Table 1: Physicochemical Data of this compound and this compound Tartrate

PropertyThis compoundThis compound Tartrate
Molecular Formula C₁₈H₂₂N₂S(C₁₈H₂₂N₂S)₂·C₄H₆O₆
Molecular Weight 298.45 g/mol 746.98 g/mol
Appearance Crystalline solidWhite powder
Water Solubility Insoluble[1]Freely soluble[2]
pH (1 in 50 solution) Not applicable5.0 - 6.5[2]
Light Sensitivity YesYes, gradually colored by light[2]

Protocols for Solution Preparation

To ensure experimental reproducibility, it is critical to follow standardized protocols for the preparation of this compound solutions. The following protocols are recommended for preparing stock and working solutions for cell culture applications.

Preparation of a 10 mM this compound Stock Solution in DMSO (from free base)

This protocol is suitable when using the water-insoluble this compound free base.

Materials:

  • This compound (free base) powder

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile, cell-culture grade

  • Sterile, light-protecting microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Tare a sterile, light-protecting microcentrifuge tube on an analytical balance.

  • Carefully weigh the desired amount of this compound powder.

  • Add the calculated volume of anhydrous, sterile DMSO to the tube to achieve a 10 mM concentration. The volume of DMSO can be calculated using the following formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

  • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication can aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Label the tube with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months. Aliquoting into single-use vials is recommended to avoid repeated freeze-thaw cycles.

Preparation of a 10 mM this compound Tartrate Stock Solution in Sterile Water

This protocol is recommended when using the water-soluble this compound tartrate salt.

Materials:

  • This compound tartrate powder

  • Sterile, nuclease-free water

  • Sterile, light-protecting microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Follow steps 1 and 2 from the protocol for the free base.

  • Add the calculated volume of sterile, nuclease-free water to the tube to achieve a 10 mM concentration.

  • Cap the tube tightly and vortex until the powder is fully dissolved.

  • Visually confirm that the solution is clear and particulate-free.

  • Label the stock solution and store it in aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions in Cell Culture Medium

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution into the appropriate cell culture medium.

Important Considerations:

  • DMSO Cytotoxicity: The final concentration of DMSO in the cell culture medium should be kept low, typically ≤0.5%, to avoid solvent-induced cytotoxicity.[6] Some robust cell lines may tolerate up to 1% DMSO, but this should be determined empirically for each cell line.[6]

  • Precipitation: To prevent the precipitation of this compound upon dilution into an aqueous medium (a phenomenon known as "crashing out"), it is recommended to pre-warm the cell culture medium to 37°C and to add the stock solution dropwise while gently vortexing.

  • Serial Dilution: For preparing very dilute working solutions, a serial dilution approach is recommended for accuracy.

Procedure:

  • Pre-warm the desired volume of complete cell culture medium to 37°C.

  • To prepare the final working concentration, dilute the stock solution into the pre-warmed medium. For example, to make a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of medium. This results in a final DMSO concentration of 0.1%.

  • Gently mix the working solution and add it to the cells immediately.

Experimental Protocol: Assessing this compound Stability in Cell Culture Medium

Due to its susceptibility to degradation, it is crucial to assess the stability of this compound in your specific cell culture medium under experimental conditions. A common method for this is High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the concentration of this compound in cell culture medium over time at 37°C.

Materials:

  • This compound stock solution

  • Complete cell culture medium of choice

  • Sterile flasks or tubes

  • 37°C, 5% CO₂ incubator

  • HPLC system with a C18 reverse-phase column and UV or MS detector

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or other appropriate mobile phase modifier

  • Sterile syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • Media Preparation: Prepare a solution of this compound in your cell culture medium at the highest concentration you plan to use in your experiments (e.g., 10 µM).

  • Incubation: Place the this compound-spiked medium in a sterile flask and incubate at 37°C in a 5% CO₂ incubator.

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), aseptically collect an aliquot (e.g., 500 µL) of the medium.

  • Sample Storage: Immediately snap-freeze the collected aliquots in liquid nitrogen and store them at -80°C until HPLC analysis to prevent further degradation.

  • Sample Preparation for HPLC:

    • Thaw the samples on ice.

    • To precipitate proteins, add an equal volume of ice-cold methanol, vortex briefly, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. A gradient elution with a C18 column is typically used for small molecules.

    • The mobile phase could consist of a mixture of acetonitrile and water with a modifier like formic acid.

    • Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength or with a mass spectrometer.

  • Data Analysis:

    • Generate a standard curve using freshly prepared this compound solutions of known concentrations.

    • Quantify the concentration of this compound in the collected samples by comparing their peak areas to the standard curve.

    • Plot the concentration of this compound versus time to determine its degradation kinetics.

Table 2: Example Data from a Hypothetical this compound Stability Study

Time (hours)This compound Concentration (µM)Percent Remaining
010.0100%
29.898%
49.595%
88.989%
128.282%
246.565%
484.242%

Visualization of Protocols and Signaling Pathways

Experimental Workflow for this compound Solution Preparation and Use

G cluster_prep Solution Preparation cluster_exp Cell Culture Experiment start Weigh this compound (free base or tartrate) dissolve Dissolve in appropriate solvent (DMSO or Water) start->dissolve stock 10 mM Stock Solution dissolve->stock store Store at -20°C or -80°C (Protect from light) stock->store dilute Prepare fresh working solution in pre-warmed cell culture medium (Final DMSO ≤0.5%) stock->dilute treat Treat cells immediately dilute->treat incubate Incubate for desired duration treat->incubate analyze Analyze cellular response incubate->analyze

Workflow for this compound solution preparation and use.
Signaling Pathway of this compound as an H1-Receptor Antagonist

This compound primarily acts as an antagonist of the histamine (B1213489) H1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a signaling cascade involving Phospholipase C (PLC). By blocking this receptor, this compound inhibits these downstream effects.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol histamine Histamine h1r H1 Receptor (GPCR) histamine->h1r Activates This compound This compound This compound->h1r Inhibits gq Gq protein h1r->gq plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 ↑ Intracellular Ca²⁺ er->ca2 Releases Ca²⁺ ca2->pkc Activates downstream Downstream Effects (e.g., NF-κB modulation) pkc->downstream

This compound's mechanism of action via H1 receptor antagonism.
Simplified Overview of the Canonical NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation. The activity of this pathway can be modulated by signals originating from PLC activation, such as increased intracellular calcium and PKC activation.

G cluster_cytosol Cytosol cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk Activates ikb IκB ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Inhibits proteasome Proteasome ikb->proteasome Degradation nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation dna DNA (κB sites) nfkb_nuc->dna Binds transcription Gene Transcription (Pro-inflammatory cytokines) dna->transcription

Canonical NF-κB signaling pathway.

Conclusion

The successful use of this compound in cell culture-based research hinges on the careful preparation and handling of its solutions. Due to its inherent instability, researchers must take precautions to protect it from light and oxidation. The choice between the free base and the tartrate salt will depend on the desired solvent system, with this compound tartrate offering the advantage of aqueous solubility. It is strongly recommended to keep the final concentration of any organic solvent, such as DMSO, at a non-toxic level (generally ≤0.5%) and to verify the stability of this compound in the specific cell culture medium and conditions being used. By following the protocols and considering the biological pathways outlined in these application notes, researchers can ensure the reliability and reproducibility of their in vitro studies with this compound.

References

Alimemazine: A Versatile Pharmacological Tool for Interrogating Histamine-Mediated Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alimemazine, a first-generation phenothiazine (B1677639) derivative, serves as a potent antagonist of the histamine (B1213489) H1 receptor. Its well-characterized mechanism of action and diverse physiological effects make it an invaluable tool for researchers studying histamine-mediated signaling pathways in various physiological and pathological contexts. These application notes provide a comprehensive overview of the use of this compound as a research tool, including its binding characteristics, its effects on downstream signaling cascades, and detailed protocols for key in vitro experiments.

Mechanism of Action

This compound functions as a competitive antagonist at the histamine H1 receptor. By binding to the receptor, it prevents histamine from exerting its effects, thereby blocking the initiation of the downstream signaling cascade. The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by histamine, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This signaling pathway is implicated in a wide range of cellular responses, including smooth muscle contraction, increased vascular permeability, and the activation of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB)[1][2]. This compound's antagonism of the H1 receptor effectively blocks these downstream events.

Data Presentation

The following table summarizes the binding affinity of this compound for the histamine H1 receptor, providing a quantitative measure of its potency.

CompoundReceptorAssay TypeKᵢ (nM)Reference
This compoundMuscarinic ReceptorRadioligand Binding Assay38[1](--INVALID-LINK--)

Mandatory Visualizations

Histamine_H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates This compound This compound This compound->H1R Binds & Blocks Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca_ER->Cellular_Response NFkB NF-κB Activation PKC->NFkB Leads to NFkB->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assay Experimental Assays cluster_data Data Analysis & Interpretation Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Data Analysis (IC50, Ki, Dose-Response Curves) Binding_Assay->Data_Analysis Calcium_Assay Intracellular Calcium Mobilization Assay (Measure Functional Antagonism) Calcium_Assay->Data_Analysis NFkB_Assay NF-κB Reporter Assay (Assess Anti-inflammatory Effects) NFkB_Assay->Data_Analysis Interpretation Interpretation of Results (Potency, Efficacy, Mechanism) Data_Analysis->Interpretation

Caption: General experimental workflow for characterizing this compound's activity.

Experimental Protocols

Radioligand Binding Assay for Histamine H1 Receptor

This protocol is a general guide for a competitive radioligand binding assay to determine the affinity of this compound for the histamine H1 receptor. Specific parameters may need to be optimized based on the cell line and equipment used.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Mepyramine (a potent H1 antagonist).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., Mianserin or unlabeled Mepyramine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).

  • 96-well Plates.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the H1 receptor to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-Mepyramine (final concentration ~1-5 nM), and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of non-specific binding control (e.g., 10 µM Mianserin), 50 µL of [³H]-Mepyramine, and 100 µL of membrane preparation.

    • Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of [³H]-Mepyramine, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol outlines a method to measure the ability of this compound to inhibit histamine-induced intracellular calcium mobilization.

Materials:

  • Cells: A cell line endogenously or recombinantly expressing the histamine H1 receptor (e.g., HeLa, CHO-H1).

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Histamine.

  • This compound.

  • 96-well black-walled, clear-bottom plates.

  • Fluorescence Microplate Reader with kinetic reading and injection capabilities.

Procedure:

  • Cell Plating: Seed cells into 96-well plates and grow to confluency.

  • Dye Loading:

    • Prepare a loading solution containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Incubation:

    • Add varying concentrations of this compound (or vehicle control) to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence microplate reader.

    • Establish a baseline fluorescence reading for each well.

    • Inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

    • Immediately begin kinetic measurement of fluorescence intensity for 1-2 minutes.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after histamine addition.

    • Normalize the response to the baseline fluorescence.

    • Plot the percentage of inhibition of the histamine response against the logarithm of the this compound concentration.

    • Determine the IC50 value for this compound's inhibition of the histamine-induced calcium response.

NF-κB Reporter Assay

This protocol describes a luciferase reporter assay to assess the inhibitory effect of this compound on histamine-induced NF-κB activation.

Materials:

  • Cells: A cell line that can be transiently or stably transfected with an NF-κB reporter construct (e.g., HEK293, HeLa).

  • NF-κB Reporter Plasmid: A plasmid containing a luciferase gene driven by a promoter with NF-κB response elements.

  • Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Transfection Reagent.

  • Histamine.

  • This compound.

  • Luciferase Assay Reagent.

  • 96-well white, clear-bottom plates.

  • Luminometer.

Procedure:

  • Cell Plating and Transfection:

    • Seed cells into 96-well plates.

    • Co-transfect the cells with the NF-κB reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Allow the cells to express the reporters for 24-48 hours.

  • Compound Treatment:

    • Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with histamine (at a concentration known to activate NF-κB in the chosen cell line) for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells according to the luciferase assay kit protocol.

    • Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the fold induction of NF-κB activity by histamine relative to unstimulated cells.

    • Determine the percentage of inhibition of histamine-induced NF-κB activation by this compound at each concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

This compound is a powerful and versatile tool for investigating histamine H1 receptor-mediated signaling pathways. Its well-defined antagonistic properties allow for the precise dissection of the roles of histamine in a multitude of cellular and physiological processes. The protocols provided in these application notes offer a starting point for researchers to utilize this compound effectively in their studies of histamine biology and to explore its potential in the development of novel therapeutics.

References

Alimemazine in Sleep Deprivation Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alimemazine, also known as trimeprazine (B1682546), is a first-generation phenothiazine (B1677639) antihistamine with notable sedative, antimuscarinic, and weak antipsychotic properties.[1] Its primary mechanism of action involves the antagonism of the histamine (B1213489) H1 receptor, which is central to its sedative effects.[1] Additionally, this compound interacts with other receptor systems, including muscarinic, dopaminergic, and serotonergic receptors, contributing to its broad pharmacological profile.[1][2][3] While clinically utilized for treating sleep disturbances, particularly in pediatric populations, its direct application within controlled sleep deprivation research is not extensively documented in publicly available literature.[4][5]

These application notes provide a comprehensive overview of this compound's pharmacological profile relevant to sleep and wakefulness and detail its potential applications in preclinical and clinical sleep deprivation research. The protocols outlined below are synthesized from established methodologies for sleep deprivation and the known pharmacology of this compound.

Mechanism of Action in Sleep Regulation

This compound's sedative effects are primarily attributed to its potent antagonism of the histamine H1 receptor in the central nervous system. Histamine is a key wake-promoting neurotransmitter, and by blocking its action, this compound promotes sleepiness.[6] Its pharmacological profile also includes antagonism of other receptors that play a role in sleep-wake regulation:

  • Muscarinic Acetylcholine Receptors: this compound exhibits high affinity for muscarinic receptors.[1] Antagonism of these receptors can contribute to its sedative effects.[6]

  • Dopamine (B1211576) D2 Receptors: As a phenothiazine, this compound has antagonistic effects at dopamine D2 receptors, which can influence sleep and arousal.[2][3]

  • Serotonin (B10506) Receptors: this compound also demonstrates activity at serotonin receptors, which are intricately involved in sleep architecture.[7]

Receptor Binding Profile of this compound

The following table summarizes the binding affinities (Ki) of this compound for key receptors involved in sleep-wake regulation. Lower Ki values indicate higher binding affinity.

ReceptorBinding Affinity (Ki)SpeciesReference
Histamine H10.72 nM (pKi 9.1)Bovine[8]
Muscarinic Acetylcholine38 nMBovine[1][8]

Signaling Pathways in Sleep-Wake Regulation

The following diagram illustrates the primary signaling pathway through which this compound is understood to exert its sedative effects, focusing on its antagonism of the histamine H1 receptor.

cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Gq_11 Gq/11 H1R->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Arousal Neuronal Excitation (Wakefulness) Ca_release->Arousal PKC->Arousal This compound This compound This compound->H1R Antagonizes

This compound's antagonistic action on the H1 receptor.

Application in Sleep Deprivation Research

While direct studies are sparse, this compound's pharmacological profile makes it a candidate for several applications in sleep deprivation research:

  • Positive Control for Sedation: In studies evaluating novel hypnotics or wake-promoting agents, this compound can serve as a positive control to induce a sedative effect.

  • Investigating the Role of H1 Receptor in Sleep Rebound: Following a period of sleep deprivation, the homeostatic sleep drive is increased. This compound could be used to investigate the contribution of the histaminergic system to the sleep rebound phenomenon.

  • Modeling Cognitive and Performance Impairments: The sedative and anticholinergic effects of this compound can be used to model the cognitive and psychomotor impairments observed during sleep deprivation, allowing for the testing of countermeasures.

Quantitative Data from Clinical Studies

The following tables summarize quantitative data from clinical trials on the effects of this compound (trimeprazine) on sleep parameters. It is important to note that these studies were conducted on individuals with sleep disturbances, not in a controlled sleep deprivation setting.

Table 1: Effects of Trimeprazine on Sleep Architecture in Normal Subjects

ParameterPlacebo (Baseline)Trimeprazine (10 mg)Trimeprazine (20 mg)Reference
REM SleepNot specifiedIncreasedNo significant change[9]
Slow-Wave SleepNot specifiedIncreasedNo significant change[9]

Table 2: Effects of Trimeprazine Tartrate on Night Waking in Young Children

ParameterPlaceboTrimeprazinep-valueReference
Number of Awakenings (per night)Mean value not specifiedSignificantly fewer< 0.05[10][11][12]
Time Awake at Night (minutes)Mean value not specifiedLess time awake< 0.05[10][11][12]
Total Night Time Sleep (hours)Mean value not specifiedMore night time sleep< 0.05[10][11][12]

Experimental Protocols

The following are generalized protocols for the potential use of this compound in preclinical and clinical sleep deprivation research.

Preclinical Protocol: Rodent Model of Sleep Deprivation

Objective: To assess the effect of this compound on sleep rebound following a period of acute sleep deprivation in rodents.

Materials:

  • Male Wistar rats (250-300g)

  • Sleep deprivation apparatus (e.g., gentle handling, automated rotating drum)

  • EEG/EMG recording system

  • This compound tartrate

  • Vehicle (e.g., sterile saline)

Experimental Workflow:

Acclimatization Acclimatization & EEG/EMG Implantation (7-10 days) Baseline Baseline Sleep Recording (48 hours) Acclimatization->Baseline Grouping Randomization into Groups (Vehicle vs. This compound) Baseline->Grouping SD Sleep Deprivation (e.g., 6 hours via gentle handling) Grouping->SD Injection Drug Administration (i.p. injection of vehicle or this compound) SD->Injection Recovery Recovery Sleep Recording (18 hours) Injection->Recovery Analysis Data Analysis (Sleep architecture, sleep latency, etc.) Recovery->Analysis Screening Participant Screening Adaptation Adaptation Night in Lab Screening->Adaptation Baseline Baseline Nights (8 hours Time in Bed) Adaptation->Baseline Restriction Sleep Restriction Nights (e.g., 4 hours TIB) Baseline->Restriction Treatment Treatment Administration (this compound or Placebo) Restriction->Treatment Testing Cognitive & Sleepiness Testing Restriction->Testing Treatment->Testing Washout Washout Period (e.g., 1 week) Testing->Washout Crossover Crossover to other treatment arm Washout->Crossover Crossover->Restriction

References

Application Notes and Protocols for Alimemazine-Induced Sedation in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alimemazine, also known as trimeprazine (B1682546), is a phenothiazine (B1677639) derivative with antihistaminic, sedative, and antiemetic properties.[1][2] Its sedative effects are primarily attributed to its antagonism of histamine (B1213489) H1 and dopamine (B1211576) D2 receptors in the central nervous system. These application notes provide a comprehensive guide for the utilization of this compound to induce sedation in laboratory animals for research purposes. The following protocols and data are intended to serve as a starting point for developing study-specific procedures. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for animal welfare.

Mechanism of Action

This compound's sedative properties stem from its competitive antagonism of postsynaptic histamine H1 and dopamine D2 receptors in the central nervous system.

  • Histamine H1 Receptor Antagonism: Histamine is a key neurotransmitter involved in promoting wakefulness. By blocking H1 receptors, this compound inhibits the arousal-promoting effects of histamine, leading to sedation.[1]

  • Dopamine D2 Receptor Antagonism: Dopamine D2 receptors are involved in various physiological processes, including motor control and arousal. Antagonism of D2 receptors by this compound contributes to its sedative and calming effects.

Data Presentation

The available quantitative data for this compound-induced sedation in laboratory animals is limited. The following table summarizes the known dosage information. Researchers are strongly encouraged to perform dose-response studies to determine the optimal sedative dose for their specific animal model and experimental conditions.

Animal SpeciesDrug FormDosageRoute of AdministrationObserved EffectsSource
Mouse (Swiss)Trimeprazine Tartrate0.4 µg/g and 0.75 µg/gNot specifiedAntimicrobial effect, sedation not the primary endpoint.[3]
Human (Pediatric)This compound Tartrate2-3 mg/kgOralPre-anesthetic sedation[4]

Experimental Protocols

The following are suggested protocols for inducing sedation with this compound in laboratory rodents. These are starting points and should be optimized for specific research needs.

Protocol 1: Sedation of Mice with this compound

1. Materials:

  • This compound (Trimeprazine) tartrate
  • Sterile saline (0.9% NaCl) or other appropriate vehicle
  • Animal scale
  • Syringes and needles (appropriate gauge for the route of administration)
  • Heating pad to maintain body temperature

2. Animal Preparation:

  • Acclimatize animals to the housing conditions for at least 72 hours prior to the experiment.
  • Weigh each animal immediately before drug administration to ensure accurate dosing.
  • Assess the health of each animal prior to the experiment.

3. Drug Preparation:

  • Prepare a stock solution of this compound tartrate in sterile saline. The concentration should be calculated to allow for an appropriate injection volume (e.g., 5-10 mL/kg for intraperitoneal injection).
  • Protect the solution from light.[5]

4. Suggested Dose-Response Study:

  • Based on the limited available data, a starting dose range of 1-10 mg/kg administered intraperitoneally (IP) or subcutaneously (SC) is suggested for a pilot dose-response study.
  • Divide animals into groups and administer different doses of this compound.
  • Include a control group receiving the vehicle only.

5. Administration and Monitoring:

  • Administer the calculated dose of this compound solution via the chosen route (IP or SC are common for rodents).
  • Observe the animals for the onset, depth, and duration of sedation.
  • Monitor vital signs, including respiratory rate and body temperature. Use a heating pad to prevent hypothermia.
  • Assess the level of sedation using a scoring system (e.g., loss of righting reflex, response to stimuli).

6. Recovery:

  • Place sedated animals in a clean, quiet cage on a heating pad for recovery.
  • Monitor the animals until they are fully ambulatory and have resumed normal behavior.

Protocol 2: Sedation of Rats with this compound

1. Materials:

  • Same as for Protocol 1.

2. Animal Preparation:

  • Same as for Protocol 1.

3. Drug Preparation:

  • Same as for Protocol 1.

4. Suggested Dose-Response Study:

  • A starting dose range of 2-15 mg/kg administered intraperitoneally (IP) or subcutaneously (SC) is suggested for a pilot dose-response study. This is extrapolated from pediatric human doses and general phenothiazine doses in rodents.
  • Divide animals into groups and administer different doses of this compound.
  • Include a control group receiving the vehicle only.

5. Administration and Monitoring:

  • Same as for Protocol 1.

6. Recovery:

  • Same as for Protocol 1.

Mandatory Visualization

Signaling Pathways

Alimemazine_H1_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound H1_Receptor Histamine H1 Receptor This compound->H1_Receptor Antagonizes Histamine Histamine Histamine->H1_Receptor Activates Gq_protein Gq protein H1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Decreased Neuronal Excitability (Sedation) PKC->Cellular_Response

Caption: this compound antagonism of the H1 receptor signaling pathway.

Alimemazine_D2_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Antagonizes Dopamine Dopamine Dopamine->D2_Receptor Activates Gi_protein Gi protein D2_Receptor->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits cAMP cAMP AC->cAMP (ATP to cAMP) ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ion_Channel Ion Channel Modulation PKA->Ion_Channel Cellular_Response Decreased Neuronal Activity (Sedation) Ion_Channel->Cellular_Response

Caption: this compound antagonism of the D2 receptor signaling pathway.

Experimental Workflow

Alimemazine_Sedation_Workflow start Start: Animal Acclimatization (≥ 72 hours) health_check Health Assessment and Weight Measurement start->health_check dose_prep This compound Solution Preparation health_check->dose_prep randomization Randomization into Dose Groups (including vehicle control) dose_prep->randomization administration Drug Administration (IP, SC, or other) randomization->administration monitoring Monitor Onset and Depth of Sedation (e.g., Righting Reflex) administration->monitoring vitals Monitor Vital Signs (Respiration, Temperature) monitoring->vitals procedure Perform Experimental Procedure vitals->procedure recovery Recovery in a warm, quiet environment procedure->recovery full_recovery Monitor until fully ambulatory recovery->full_recovery end End of Experiment full_recovery->end

Caption: Experimental workflow for this compound-induced sedation.

References

Application Notes and Protocols for Determining Alimemazine's Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Alimemazine, also known as trimeprazine, is a first-generation phenothiazine (B1677639) antihistamine recognized for its sedative, antiemetic, and antipruritic properties.[1][2][3] Its primary mechanism of action involves the antagonism of the histamine (B1213489) H1 receptor.[1][4] Additionally, this compound exhibits effects on other receptors, including muscarinic and dopamine (B1211576) receptors, contributing to its broader pharmacological profile.[1][5] Understanding the efficacy and potency of this compound at a cellular level is crucial for drug development and research applications. This document provides detailed protocols for key cell-based assays to determine the efficacy of this compound, presents quantitative data in a structured format, and includes visual diagrams of relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the receptor binding affinity of this compound. This quantitative data is essential for comparing its potency against other compounds and for designing effective in vitro experiments.

Table 1: Receptor Binding Affinity (Ki) of this compound

ReceptorThis compound Ki (nM)Reference
Histamine H10.72[1]
Muscarinic (general)38[1]

Note: Data on the complete receptor binding profile of this compound is limited. Further experimental studies are required to fully characterize its interactions with a broader range of receptors, such as various dopamine and serotonin (B10506) receptor subtypes.[1]

Key Cell-Based Assays and Experimental Protocols

To assess the efficacy of this compound, a series of cell-based assays can be employed. These include receptor binding assays to determine affinity and functional assays to measure the antagonistic effect on cellular signaling.

Histamine H1 Receptor Binding Assay

This assay determines the affinity of this compound for the histamine H1 receptor through competitive binding with a radiolabeled ligand.

Experimental Protocol:

a. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cells expressing the histamine H1 receptor (e.g., CHO or HEK293 cells).[6]

  • Radioligand: [3H]mepyramine (a well-characterized H1 antagonist).[6]

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).[6]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[6]

  • Scintillation Cocktail.

  • Glass Fiber Filters (pre-soaked in polyethyleneimine).[6]

  • 96-well Plates.

  • Cell Harvester.

  • Scintillation Counter.

b. Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the H1 receptor in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[6]

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.[6]

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Cell membranes, [3H]mepyramine, and assay buffer.[6]

    • Non-specific Binding: Cell membranes, [3H]mepyramine, and a high concentration of a non-labeled H1 antagonist.[6]

    • Competitive Binding: Cell membranes, [3H]mepyramine, and serial dilutions of this compound.[6]

  • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[7]

  • Washing: Wash the filters with cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[6]

c. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.[6]

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific [3H]mepyramine binding) using non-linear regression.[6]

  • Calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow for H1 Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_procedure Procedure cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (with H1 Receptors) total_binding Total Binding: Membranes + [3H]mepyramine prep_membranes->total_binding nonspecific_binding Non-specific Binding: Membranes + [3H]mepyramine + Unlabeled Antagonist prep_membranes->nonspecific_binding competitive_binding Competitive Binding: Membranes + [3H]mepyramine + this compound prep_membranes->competitive_binding prep_this compound Prepare this compound Serial Dilutions prep_this compound->competitive_binding prep_radioligand Prepare [3H]mepyramine prep_radioligand->total_binding prep_radioligand->nonspecific_binding prep_radioligand->competitive_binding incubation Incubate to Reach Equilibrium total_binding->incubation nonspecific_binding->incubation competitive_binding->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting calc_specific Calculate Specific Binding counting->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki determine_ic50->calc_ki

Caption: Workflow for the Histamine H1 Receptor Binding Assay.

Calcium Flux Functional Assay

This functional assay measures the ability of this compound to inhibit histamine-induced intracellular calcium mobilization, a key downstream event of H1 receptor activation.[8]

Experimental Protocol:

a. Materials and Reagents:

  • Cells: A cell line endogenously or recombinantly expressing the histamine H1 receptor (e.g., HeLa, CHO, or HEK293 cells).[9]

  • Calcium-sensitive Dye: Fluo-4 AM or a similar indicator.[10]

  • Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution) with probenecid (B1678239).[10]

  • Test Compound: this compound.

  • Agonist: Histamine.

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescent Plate Reader with an injector.

b. Procedure:

  • Cell Plating: Seed the cells in the microplates and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and probenecid in the assay buffer.[10]

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.[10]

  • Cell Washing: Gently wash the cells with assay buffer containing probenecid to remove excess dye.[10]

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the this compound dilutions to the respective wells and incubate for 15-30 minutes.[10]

  • Measurement:

    • Place the plate in a fluorescent plate reader.

    • Establish a baseline fluorescence reading.

    • Using the plate reader's injector, add a pre-determined concentration of histamine (typically the EC80) to all wells.[10]

    • Immediately record the fluorescence intensity over time.[10]

c. Data Analysis:

  • Determine the peak fluorescence response for each well after histamine addition.[10]

  • Normalize the data by expressing the response as a percentage of the control (histamine alone).

  • Plot the percentage of inhibition against the log concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that causes 50% inhibition of the histamine-induced calcium response) using non-linear regression analysis.[10]

G Histamine Histamine H1R H1R Histamine->H1R Binds & Activates Gq Gq H1R->Gq Activates This compound This compound This compound->H1R Binds & Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca_release Ca_release ER->Ca_release Ca_release->PKC Activates Cellular_Response Cellular_Response PKC->Cellular_Response Leads to

Caption: Logical workflow for assessing this compound's efficacy.

References

Spectrophotometric Determination of Alimemazine Concentration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alimemazine (also known as Trimeprazine) is a phenothiazine (B1677639) derivative with antihistaminic, sedative, and antiemetic properties. Accurate and reliable quantification of this compound in bulk drug and pharmaceutical formulations is crucial for quality control and ensuring therapeutic efficacy. Spectrophotometry offers a simple, cost-effective, and rapid analytical approach for this purpose.

This document provides detailed application notes and protocols for the spectrophotometric determination of this compound concentration. The primary method detailed is a difference spectrophotometric method based on the oxidation of this compound to its sulfoxide (B87167) derivative, which exhibits a distinct absorption maximum.

Principle of the Method

The core principle of the primary method discussed is the chemical derivatization of this compound. This compound, a phenothiazine, is oxidized by a potent oxidizing agent, potassium caroate (a component of Oxone®), in an acidic medium. This reaction quantitatively converts this compound to this compound sulfoxide. The resulting sulfoxide derivative has a unique UV absorption spectrum with a maximum absorbance (λmax) at 342 nm.

In difference spectrophotometry, the absorbance of the oxidized sample solution is measured against a blank containing an unoxidized solution of the drug at the same concentration. This technique effectively nullifies the absorbance from the unreacted drug and any excipients that do not react with the oxidizing agent, thereby enhancing the specificity and accuracy of the measurement. The difference in absorbance (ΔA) is directly proportional to the concentration of this compound in the sample.

Data Presentation: Method Validation Parameters

The following table summarizes the key quantitative validation parameters for the difference spectrophotometric method for this compound determination.[1]

ParameterValue
Wavelength of Maximum Absorbance (λmax) 342 nm
Linear Concentration Range 2 - 30 µg/mL
Molar Absorptivity (ε) (4.7 ± 0.06) × 10³ L mol⁻¹ cm⁻¹
Limit of Detection (LOD) 0.68 µg/mL
Limit of Quantitation (LOQ) 2.07 µg/mL
Regression Equation A = (0.0539 ± 0.0014) × C - (0.017 ± 0.026)
Relative Standard Deviation (RSD) ≤ 1.8%

Experimental Protocols

This section provides a detailed methodology for the determination of this compound using the difference spectrophotometric method.

Apparatus and Reagents
  • Apparatus:

    • Double-beam UV-Visible Spectrophotometer with 1 cm and 5 cm matched quartz cells.

    • Analytical balance

    • Volumetric flasks (25 mL, 100 mL)

    • Pipettes (precision grade)

    • pH meter

    • Orbital shaker

  • Reagents:

    • This compound Tartrate reference standard

    • Potassium Caroate (Oxone®, KHSO₅)

    • Sulfuric Acid (H₂SO₄), 0.1 M and 0.2 M solutions

    • Distilled or deionized water

    • Ethanol (B145695) (for oral solution analysis)

Preparation of Solutions
  • Standard this compound Tartrate Stock Solution (e.g., 200 µg/mL):

    • Accurately weigh 20.0 mg of this compound Tartrate reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve in and dilute to the mark with 0.1 M H₂SO₄. Mix thoroughly.

  • Potassium Caroate (KHSO₅) Solution (e.g., 1.8 mmol L⁻¹):

    • Prepare a stock solution of 0.02 M KHSO₅.

    • Dilute the stock solution appropriately with distilled water to obtain a working solution of 1.8 mmol L⁻¹. Prepare this solution fresh daily.

  • Sulfuric Acid (0.1 M and 0.2 M):

    • Prepare by appropriate dilution of concentrated sulfuric acid.

Preparation of Calibration Curve
  • Accurately transfer aliquots (e.g., 0.25, 0.50, 1.25, 2.50, 3.75 mL) of the Standard this compound Stock Solution (200 µg/mL) into a series of 25 mL volumetric flasks to obtain final concentrations of 2, 4, 10, 20, and 30 µg/mL.

  • For each flask, prepare three sets:

    • Solution A (Oxidized Sample): Add 12.5 mL of 0.2 M H₂SO₄ and 1.5 mL of 1.8 mmol L⁻¹ KHSO₅ solution. Dilute to the mark with distilled water and mix well.

    • Solution B (Oxidized Blank): In a separate 25 mL volumetric flask, add 12.5 mL of 0.2 M H₂SO₄ and 1.5 mL of 1.8 mmol L⁻¹ KHSO₅ solution. Dilute to the mark with distilled water and mix.

    • Solution C (Unoxidized Sample - for Difference Measurement): To the aliquot of this compound standard, add 12.5 mL of 0.2 M H₂SO₄ and dilute to the mark with distilled water. Mix well.

  • Allow the solutions to stand for a sufficient time for the reaction to complete (typically 10-15 minutes at room temperature).

  • Measure the absorbance of each Solution A at 342 nm using the corresponding Solution C as the blank.

  • Plot the difference in absorbance (ΔA) versus the concentration of this compound (µg/mL) to construct the calibration curve.

Sample Preparation
  • From Tablets (e.g., 5 mg this compound per tablet):

    • Weigh and finely powder no fewer than 20 tablets to determine the average tablet weight.

    • Accurately weigh a portion of the powder equivalent to a specific amount of this compound Tartrate (e.g., 10 mg).

    • Transfer the powder to a 25 mL volumetric flask.

    • Add approximately 15 mL of 0.1 M H₂SO₄ and shake for 10 minutes.

    • Dilute to the mark with 0.1 M H₂SO₄, mix well, and filter the solution.

    • Further dilute an aliquot of the filtrate with 0.1 M H₂SO₄ to obtain a theoretical concentration within the linear range (2-30 µg/mL).

    • Prepare Solution A (Sample) and Solution C (Sample Blank) as described in section 4.3.

  • From Oral Solution (e.g., 4% this compound):

    • Accurately measure a volume of the oral solution equivalent to a known amount of this compound.

    • Dilute the sample quantitatively with 10% ethanol to an appropriate intermediate concentration.

    • Further dilute an aliquot of this solution with 0.1 M H₂SO₄ to bring the concentration within the calibration range.

    • Prepare Solution A (Sample) and Solution C (Sample Blank) as described in section 4.3.

Analytical Procedure
  • Prepare the sample solutions (Solution A and Solution C) as described in section 4.4.

  • Measure the absorbance of the oxidized sample solution (Solution A) at 342 nm using the corresponding unoxidized sample solution (Solution C) as the blank.

  • Calculate the concentration of this compound in the sample solution by interpolating the measured absorbance value from the calibration curve or using the regression equation.

  • Calculate the amount of this compound in the original pharmaceutical dosage form, taking into account all dilution factors.

Visualizations

Chemical Reaction Pathway

Caption: Oxidation of this compound to this compound Sulfoxide.

Experimental Workflow

G cluster_workflow Workflow for Difference Spectrophotometric Analysis of this compound cluster_cal Calibration Curve cluster_samp Sample Analysis prep_std Prepare Standard This compound Stock Solution cal_series Create Calibration Series (2-30 µg/mL) prep_std->cal_series prep_sample Prepare Sample Solution (from Tablet or Oral Liquid) prep_samp_A Prepare Oxidized Sample (Solution A) prep_sample->prep_samp_A prep_samp_C Prepare Unoxidized Sample (Solution C) prep_sample->prep_samp_C prep_cal_A Prepare Oxidized Standards (Solution A) cal_series->prep_cal_A prep_cal_C Prepare Unoxidized Standards (Solution C) cal_series->prep_cal_C measure Measure Absorbance (ΔA) of A vs. C at 342 nm prep_cal_A->measure prep_cal_C->measure prep_samp_A->measure prep_samp_C->measure plot Plot Calibration Curve (ΔA vs. Concentration) measure->plot calculate Calculate Sample Concentration measure->calculate plot->calculate

Caption: Experimental workflow for this compound determination.

References

Application Notes and Protocols for Alimemazine Preparation for Intraperitoneal Injection in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive guide for the preparation and intraperitoneal (IP) administration of alimemazine in mice for research purposes. This compound, a phenothiazine (B1677639) derivative, is a first-generation H1-antihistamine with sedative, antiemetic, and antipruritic properties.[1] This document details its mechanism of action, provides protocols for solution preparation, and outlines the standardized procedure for intraperitoneal injection in a murine model. All quantitative data are summarized in tables for clarity, and key processes are illustrated with diagrams to ensure procedural accuracy and reproducibility.

Mechanism of Action

This compound primarily functions as an antagonist of the histamine (B1213489) H1 receptor.[2][3] By blocking this receptor, it prevents histamine from initiating the intracellular signaling cascade that leads to allergic and inflammatory responses. This action reduces the activity of the NF-κB immune response transcription factor via the phospholipase C (PLC) and phosphatidylinositol 4,5-bisphosphate (PIP2) signaling pathways.[2] The result is a decrease in the expression of pro-inflammatory cytokines and cell adhesion molecules. Due to its structure as a first-generation antihistamine, this compound can cross the blood-brain barrier, leading to sedative effects.[2]

Alimemazine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds This compound This compound (Antagonist) This compound->H1R Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates IKK IKK Complex PKC->IKK Activates NFkB_bound NF-κB-IκB IKK->NFkB_bound Phosphorylates IκB IkB IκB NFkB_bound->IkB Releases NFkB_free NF-κB NFkB_bound->NFkB_free Releases Gene Pro-inflammatory Gene Expression NFkB_free->Gene Translocates & Induces

Caption: this compound's antagonistic action on the H1 receptor blocks downstream NF-κB signaling.

Data Presentation

PropertyValueReference
Chemical Name N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine[4]
Molecular Formula C18H22N2S[5]
Molecular Weight 298.45 g/mol [4]
CAS Number 84-96-8[4]
Form This compound Hemitarate is a common salt form with enhanced water solubility and stability.[1]
SolventConcentrationNotesReference
Water 100 mg/mL-[6]
DMSO 100 mg/mLUse fresh DMSO as moisture can reduce solubility.[6]
Ethanol (B145695) 7 mg/mL-[6]
ParameterRecommendationNotesReference
Dosage Range 10 mg/kg (as documented in specific studies)Dose should be optimized based on the experimental model, mouse strain, sex, and age.[7]
Injection Volume < 10 mL/kgThe lowest possible volume should be used. For a 25g mouse, the max volume is 0.25 mL.[8]
Needle Gauge 25-30 GUse a new, sterile needle for each animal to minimize discomfort and prevent infection.[8][9]
Administration Route Intraperitoneal (IP)Inadvertent injection into the gut or other organs is a risk.[10]

Experimental Protocols

This protocol describes the preparation of a 1 mg/mL this compound solution, suitable for a 10 mg/kg dosage in a 25g mouse (injection volume of 0.25 mL). Adjust calculations based on specific experimental needs.

Required Materials:

  • This compound hemitartrate

  • Sterile 0.9% saline solution (or sterile water for injection)

  • Sterile conical tubes (1.5 mL or 15 mL)

  • Micropipettes and sterile tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

G_Protocol_Prep start Start: this compound Solution Preparation calc 1. Calculate Required Mass (e.g., for 1 mg/mL solution) start->calc weigh 2. Weigh this compound Hemitartrate Powder calc->weigh dissolve 3. Dissolve in Sterile Saline (e.g., 10 mg in 10 mL) weigh->dissolve vortex 4. Vortex Until Completely Dissolved dissolve->vortex filter 5. Sterilize with 0.22 µm Syringe Filter vortex->filter aliquot 6. Aliquot & Store (-20°C for 1 month, -80°C for 6 months) filter->aliquot end End: Ready for Injection aliquot->end

Caption: Workflow for preparing a sterile this compound solution for in vivo injection.

Protocol Steps:

  • Dosage Calculation: Determine the required concentration of the final solution based on the desired dose (mg/kg) and the average weight of the mice.

    • Example: For a 10 mg/kg dose in a 25g (0.025 kg) mouse, the required dose is 10 mg/kg * 0.025 kg = 0.25 mg. To inject a reasonable volume (e.g., 0.25 mL), the required concentration is 0.25 mg / 0.25 mL = 1.0 mg/mL.

  • Weighing: Accurately weigh the required amount of this compound hemitartrate powder in a sterile conical tube.

  • Dissolution: Add the calculated volume of sterile 0.9% saline to the tube. Since this compound tartrate is highly soluble in water, this should serve as an effective vehicle.[6]

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This step is critical to prevent infection.[11]

  • Storage: Use the solution immediately or aliquot it for storage. Store at -20°C for up to one month or at -80°C for up to six months.[7] Avoid repeated freeze-thaw cycles.

Alternative Formulation for Low-Solubility Forms: If using a form of this compound with lower water solubility, a vehicle such as one containing DMSO and Tween 80 can be used.[4] A common formulation is:

  • 10% DMSO

  • 5% Tween 80

  • 85% Saline

This protocol details the standard procedure for administering the prepared this compound solution via intraperitoneal injection.

Required Materials:

  • Prepared sterile this compound solution

  • Mouse restraint device (optional)

  • 1 mL syringe with a 25-30 G needle

  • 70% ethanol and sterile gauze

  • Sharps container

G_Protocol_IP start Start: IP Injection prep_syringe 1. Prepare Syringe with Calculated Dose Volume start->prep_syringe restrain 2. Restrain Mouse Securely (Head tilted down) prep_syringe->restrain locate 3. Locate Injection Site (Lower Right Abdominal Quadrant) restrain->locate disinfect 4. Disinfect Site with 70% Ethanol (Optional) locate->disinfect insert 5. Insert Needle (Bevel Up) at 30-45° Angle disinfect->insert aspirate 6. Aspirate to Check for Blood or Urine insert->aspirate inject 7. Inject Solution Slowly and Steadily aspirate->inject withdraw 8. Withdraw Needle and Dispose in Sharps Container inject->withdraw monitor 9. Return Mouse to Cage and Monitor for Distress withdraw->monitor end End: Procedure Complete monitor->end

Caption: Step-by-step workflow for performing an intraperitoneal injection in a mouse.

Protocol Steps:

  • Prepare Syringe: Warm the this compound solution to room temperature to prevent a drop in the animal's body temperature.[9] Draw the calculated volume into a 1 mL syringe fitted with a new, sterile 27 G needle. Expel any air bubbles.

  • Restrain the Animal: Gently restrain the mouse using an appropriate method (e.g., scruffing the neck and securing the tail). The animal should be positioned so its head is tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[8][11]

  • Locate Injection Site: The target for IP injection is the mouse's lower right abdominal quadrant. This location avoids major organs such as the cecum, bladder, and liver.[8][9]

  • Insert Needle: Gently but firmly insert the needle, with the bevel facing up, at a 30-45 degree angle into the identified injection site.[9]

  • Aspirate: Before injecting, gently pull back the plunger to ensure no blood (indicating entry into a blood vessel) or yellow fluid (indicating entry into the bladder) is aspirated. If either is present, withdraw the needle and reinject at a new site with a fresh needle.[11]

  • Inject Substance: Once correct placement is confirmed, inject the substance smoothly and steadily.

  • Withdraw Needle: Withdraw the needle swiftly and place the syringe directly into a sharps container without recapping.

  • Monitor: Return the mouse to its cage and monitor it for any adverse reactions or signs of distress.

Disclaimer: This document is intended for research use only by qualified professionals. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with all applicable guidelines and regulations. The dosages and protocols provided are for reference and may require optimization for specific experimental contexts.

References

Application Note: Determination of Alimemazine in Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alimemazine, also known as trimeprazine, is a phenothiazine (B1677639) derivative with antihistaminic, sedative, hypnotic, and antiemetic properties.[1] It is primarily used as an antipruritic agent to manage itching associated with various dermatological conditions.[1] Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic studies, bioequivalence assessment, therapeutic drug monitoring, and forensic toxicology investigations.[2] While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for this compound analysis, gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive alternative. This application note provides a detailed protocol for the detection and quantification of this compound in human plasma using GC-MS.

Principle of the Method

This method involves the extraction of this compound from a biological matrix, typically plasma, using liquid-liquid extraction (LLE). The extract is then concentrated and analyzed by a GC-MS system. The gas chromatograph separates this compound from other components in the sample, and the mass spectrometer provides sensitive and selective detection and quantification based on the mass-to-charge ratio of the characteristic fragment ions of the analyte. For enhanced accuracy and precision, a stable isotope-labeled internal standard (IS), such as this compound-D6, is recommended to compensate for variations during sample preparation and analysis.[1][2]

Experimental Protocols

1. Standard and Sample Preparation

a. Preparation of Standard Solutions:

  • Primary Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound tartrate reference standard in methanol (B129727) to obtain a concentration of 100 µg/mL.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water. These solutions are used to create calibration curve (CC) standards and quality control (QC) samples.[3]

  • Internal Standard (IS) Working Solution (e.g., 2000 pg/mL): Prepare a working solution of this compound-D6 in a 50:50 (v/v) mixture of methanol and water.[4]

b. Sample Preparation (Liquid-Liquid Extraction): This protocol is designed for the extraction of this compound from human plasma.[3]

  • Pipette 300 µL of the plasma sample (blank, CC, QC, or unknown) into a clean microcentrifuge tube.[3]

  • Add 50 µL of the this compound-D6 internal standard working solution to each sample, except for the blank.[3]

  • Briefly vortex the samples.

  • Add a suitable volume of ethyl acetate (B1210297) as the extraction solvent.[3]

  • Vortex the mixture thoroughly for an extended period (e.g., 10 minutes) to ensure efficient extraction.[1]

  • Centrifuge the samples to separate the organic and aqueous layers (e.g., at 4000 rpm for 5 minutes).[1][4]

  • Carefully transfer the upper organic layer to a new clean tube.[3]

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.[3]

  • Reconstitute the dried residue in a suitable solvent for GC-MS analysis (e.g., ethyl acetate or methanol).

  • Inject an appropriate volume of the reconstituted sample into the GC-MS system.[3]

GC-MS Instrumentation and Conditions

The following are typical starting parameters for GC-MS analysis of this compound and should be optimized for the specific instrument being used.

ParameterSpecification
Gas Chromatograph
ColumnCapillary column suitable for amine analysis (e.g., HP-5ms, DB-5ms)
Carrier GasHelium
Inlet Temperature250 - 280 °C
Injection ModeSplitless
Oven Temperature ProgramInitial temperature of 150-180°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C, hold for 5-10 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Electron Energy70 eV
Mass AnalyzerQuadrupole
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
Monitored Ions (SIM mode)Based on the mass spectrum of this compound. The molecular ion (m/z 298) and characteristic fragment ions should be monitored. A common fragment ion for phenothiazines is m/z 100.20.[5][6]

Data Presentation

Quantitative Data Summary

While specific quantitative data for a fully validated GC-MS method for this compound was not extensively available in the initial search, the following table summarizes the performance of a validated LC-MS/MS method, which can serve as a benchmark for sensitivity and performance expectations.[1][5][6]

ParameterResultAnalytical Technique
Linearity Range20.013 - 10006.551 pg/mLLC-MS/MS
Lower Limit of Quantification (LLOQ)20.013 pg/mLLC-MS/MS
Mean Recovery of this compound77.771%LC-MS/MS
Precision of Recovery7.71%LC-MS/MS
Intra-day Precision0.98 - 4.50%LC-MS/MS
Inter-day Precision1.57 - 5.72%LC-MS/MS
Intra-day Accuracy99.02 - 93.82%LC-MS/MS
Inter-day Accuracy101.78 - 106.96%LC-MS/MS

A previously reported GC-MS method for phenothiazine derivatives, including this compound, in human plasma achieved limits of quantification (LOQ) between 0.25 and 2.0 ng/0.1 mL.[5]

Mandatory Visualization

Experimental Workflow Diagram

Alimemazine_GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis plasma_sample Plasma Sample (300 µL) add_is Add Internal Standard (this compound-D6) plasma_sample->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Ethyl Acetate vortex1->add_solvent vortex2 Vortex (10 min) add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute gcms_injection Inject into GC-MS reconstitute->gcms_injection separation Chromatographic Separation gcms_injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometric Detection ionization->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Experimental workflow for this compound detection by GC-MS.

References

Application Note: Validated Bioanalytical Method for Alimemazine Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alimemazine, also known as trimeprazine, is a phenothiazine (B1677639) derivative with antihistaminic, sedative, and antiemetic properties.[1][2] It is primarily used as an antipruritic agent to alleviate itching from various dermatological conditions.[1] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.[1][3] This document provides a detailed protocol for a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the robust quantification of this compound in human plasma.

Principle

This method employs a liquid-liquid extraction (LLE) procedure to isolate this compound and its deuterated internal standard, this compound-D6, from a plasma matrix.[2] The extracts are then analyzed using a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[2] The use of a stable isotope-labeled internal standard like this compound-D6 is crucial for correcting variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[4]

Quantitative Data Summary

The following table summarizes the key performance characteristics of the validated LC-MS/MS method for this compound using this compound-D6 as an internal standard.[4]

Validation ParameterResult
Linearity Range20.013–10006.551 pg/mL[4]
Lower Limit of Quantification (LLOQ)20.013 pg/mL[4]
Mean % Recovery of this compound77.771% (Precision: 7.71%)[4]
Mean % Recovery of this compound-D682.228% (Precision: 1.13%)[4]
Intra-day Precision (% CV)0.98–4.50%[4]
Inter-day Precision (% CV)1.57–5.72%[4]
Intra-day Accuracy (%)93.82–99.02%[4]
Inter-day Accuracy (%)101.78–106.96%[4]
Retention Time of this compound3.28 ± 0.3 min[4]
Retention Time of this compound-D63.27 ± 0.3 min[4]

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Thaw plasma samples at room temperature.[1]

  • To 300 µL of human plasma, add 50 µL of this compound-D6 internal standard solution (approximately 2000.000 pg/mL).[3][4]

  • Vortex the mixture for a brief period.[1]

  • Add 2.0 mL of ethyl acetate (B1210297) as the extraction solvent.[1]

  • Vortex the mixture for 10 minutes to ensure thorough mixing and extraction.[1][2]

  • Centrifuge the samples at 4000 rpm for 5 minutes at 10°C.[1]

  • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.[2]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitute the dried residue in 500 µL of the mobile phase.[1]

  • Vortex the reconstituted sample to ensure the residue is fully dissolved and transfer it to an autosampler vial for injection.[1][2]

2. LC-MS/MS Conditions

  • HPLC System: High-Performance Liquid Chromatography system[5]

  • Column: Atlantis® T3, 5 µm, 4.6 mm × 150 mm[5]

  • Mobile Phase: Acetonitrile and 10 mM ammonium (B1175870) formate (B1220265) buffer with 0.1% formic acid (50:50, v/v)[5][6]

  • Flow Rate: Isocratic elution[5]

  • Mass Spectrometer: Triple quadrupole mass spectrometer[1]

  • Ionization Mode: Positive ion mode using a turbo ion spray interface[1][6]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[2]

  • MRM Transitions:

    • This compound: m/z 299.30 → 100.20 amu[6]

    • This compound-D6: m/z 305.30 → 106.30 amu[6]

Visualizations

G cluster_0 This compound Bioanalytical Workflow Plasma Human Plasma Sample Spike Spike with This compound-D6 (IS) Plasma->Spike LLE Liquid-Liquid Extraction (Ethyl Acetate) Spike->LLE Vortex_Centrifuge Vortex & Centrifuge LLE->Vortex_Centrifuge Evaporate Evaporate Organic Layer Vortex_Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject LC_Separation Chromatographic Separation (Atlantis T3 Column) Inject->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis G cluster_1 This compound Signaling Pathway Inhibition This compound This compound H1R Histamine H1 Receptor (Gq-protein coupled) This compound->H1R Antagonist PLC Phospholipase C (PLC) H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Allergic Reaction) Ca_Release->Cellular_Response PKC->Cellular_Response

References

Alimemazine in Veterinary Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alimemazine, also known as trimeprazine (B1682546), is a phenothiazine (B1677639) derivative with diverse applications in veterinary research.[1][2] Primarily recognized for its antihistaminic properties, it also exhibits sedative, anti-emetic, and anxiolytic effects.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in veterinary research settings, with a focus on its roles in sedation, management of pruritus, and control of emesis in various animal models.

This compound exerts its pharmacological effects primarily through the antagonism of histamine (B1213489) H1 receptors and dopamine (B1211576) D2 receptors.[3] Its versatility makes it a valuable tool in preclinical studies, drug development, and clinical veterinary trials. A combination of this compound and prednisolone (B192156) is licensed for use as an antipruritic and antitussive in dogs.[1]

Mechanism of Action

This compound's primary mechanisms of action involve the blockade of two key G-protein coupled receptors:

  • Histamine H1 Receptor Antagonism: this compound is a potent H1 receptor antagonist.[4] Histamine H1 receptors are coupled to Gq proteins. Upon activation by histamine, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this pathway, this compound mitigates histamine-mediated effects such as vasodilation, increased vascular permeability, and sensory nerve stimulation, which are central to allergic reactions and pruritus.[1][5]

  • Dopamine D2 Receptor Antagonism: this compound also acts as an antagonist at dopamine D2 receptors.[3] These receptors are coupled to Gi proteins, which inhibit the enzyme adenylyl cyclase. Inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling events. The anti-emetic and sedative effects of this compound are largely attributed to its blockade of D2 receptors in the chemoreceptor trigger zone (CRTZ) and other areas of the central nervous system.[6]

Signaling Pathway Diagrams

Gq_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds to Gq_Protein Gq Protein H1_Receptor->Gq_Protein Activates This compound This compound This compound->H1_Receptor Blocks PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Allergic Reaction) PKC->Cellular_Response Leads to

Caption: Histamine H1 Receptor (Gq) Signaling Pathway. (Max Width: 760px)

Gi_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds to Gi_Protein Gi Protein D2_Receptor->Gi_Protein Activates This compound This compound This compound->D2_Receptor Blocks AC Adenylyl Cyclase (AC) Gi_Protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Conversion Blocked PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Reduced Neuronal Firing) PKA->Cellular_Response Leads to

Caption: Dopamine D2 Receptor (Gi) Signaling Pathway. (Max Width: 760px)

Quantitative Data

Pharmacokinetic Parameters of this compound (Trimeprazine) and a Related Phenothiazine (Acepromazine)

Directly comparative pharmacokinetic data for this compound across dogs, cats, and horses is limited in the available literature. The following table summarizes available data for this compound (trimeprazine) in children and acepromazine (B1664959), a structurally related phenothiazine, in dogs and horses to provide an approximate reference. It is important to note that species-specific differences in drug metabolism can be significant.[5][7] Cats, for example, have deficiencies in certain glucuronidation pathways which can affect the metabolism of various drugs.[5]

ParameterSpecies (Drug)ValueRoute of AdministrationReference(s)
Elimination Half-life (t½) Human (Child) (Trimeprazine)6.8 hoursOral[8]
Dog (Acepromazine)7.1 hoursIntravenous[7]
Dog (Acepromazine)15.9 hoursOral[7]
Horse (Acepromazine)2.6 hoursIntravenous[9][10]
Horse (Acepromazine)6.04 hoursOral[9][10]
Oral Bioavailability (F) Dog (Acepromazine)~20%Oral[7]
Horse (Acepromazine)55.1%Oral[9][10]
Systemic Clearance (Cl) Human (Child) (Trimeprazine)3.7 L/kg/hr (assuming 100% bioavailability)Oral[8]
Recommended Dosage Ranges for Veterinary Research
ApplicationSpeciesDosageRoute of AdministrationReference(s)
Sedation Dog0.5 - 2.0 mg/kgOral[11]
Cat1.0 - 2.0 mg/kgOral[11]
Pre-anesthetic Dog1.0 - 2.0 mg/kgOral[11]
Anti-pruritic Dog0.5 mg/kg every 8-12 hoursOral[11]
Cat1.0 - 2.0 mg/kg every 12 hoursOral[11]
Anti-emetic Dog & Cat1-3 mg/kgOral

Experimental Protocols

Protocol 1: Evaluation of the Sedative Effects of this compound in Dogs

Objective: To quantify the sedative effects of orally administered this compound in healthy adult dogs.

Materials:

  • This compound tartrate tablets

  • Placebo tablets (inert ingredients)

  • Video recording equipment

  • Validated sedation scoring scale (e.g., a numerical rating scale from 0=no sedation to 10=profound sedation)

  • Heart rate and respiratory rate monitoring equipment

  • Stopwatch

Experimental Workflow:

Sedation_Protocol_Workflow Animal_Selection Select healthy adult dogs (n=X, crossover design) Acclimatization Acclimatize dogs to a quiet environment Animal_Selection->Acclimatization Baseline Record baseline physiological parameters and sedation score Acclimatization->Baseline Administration Administer this compound or placebo (randomized, blinded) Baseline->Administration Monitoring Monitor and record sedation scores and physiological parameters at 30, 60, 90, 120, 180, and 240 minutes Administration->Monitoring Washout Washout period (e.g., 7 days) Monitoring->Washout Data_Analysis Analyze data for significant differences in sedation scores and physiological parameters Monitoring->Data_Analysis Crossover Administer alternative treatment to each dog Washout->Crossover Crossover->Monitoring

Caption: Workflow for evaluating the sedative effects of this compound. (Max Width: 760px)

Methodology:

  • Animal Selection and Acclimatization: A cohort of healthy adult dogs of a specified breed and weight range will be used. A crossover study design is recommended to minimize individual variability. Prior to the study, dogs will be acclimated to a quiet, controlled environment to minimize stress-related behavioral changes.

  • Baseline Measurements: Before drug administration, baseline physiological parameters (heart rate, respiratory rate) and a baseline sedation score will be recorded for each dog.

  • Drug Administration: Dogs will be randomly assigned to receive either this compound (e.g., 1.0 mg/kg) or a placebo orally. The administration should be performed by an individual blinded to the treatment group.

  • Monitoring and Scoring: At predetermined time points (e.g., 30, 60, 90, 120, 180, and 240 minutes) post-administration, each dog will be assessed for its level of sedation using a validated scoring system. Physiological parameters will also be recorded at these intervals.

  • Washout and Crossover: Following the initial trial, a washout period of at least 7 days will be implemented. Subsequently, the dogs will receive the alternative treatment (the one they did not receive in the first phase).

  • Data Analysis: The collected data will be statistically analyzed to compare the sedation scores and physiological parameters between the this compound and placebo groups.

Protocol 2: Assessment of the Anti-pruritic Efficacy of this compound in a Canine Model of Allergic Dermatitis

Objective: To evaluate the effectiveness of this compound in reducing pruritic behavior in dogs with atopic dermatitis.

Materials:

  • This compound tartrate tablets

  • Placebo tablets

  • Validated pruritus scoring scale (e.g., a visual analog scale or a numerical rating scale completed by the owner)

  • Video recording equipment for behavioral analysis (optional)

Methodology:

  • Patient Recruitment: Client-owned dogs with a confirmed diagnosis of atopic dermatitis and exhibiting a baseline level of pruritus will be recruited for the study.

  • Study Design: A randomized, double-blind, placebo-controlled clinical trial design will be employed.

  • Treatment Allocation: Dogs will be randomly assigned to one of two treatment groups: this compound (e.g., 0.5 mg/kg orally every 12 hours) or a matching placebo.

  • Owner Assessment: Owners will be trained to assess their dog's level of pruritus daily using a validated scoring system.

  • Veterinary Assessment: A veterinarian, blinded to the treatment allocation, will perform a clinical assessment of the dog's skin lesions and overall condition at the beginning and end of the study period (e.g., 28 days).

  • Data Collection: Pruritus scores will be collected throughout the study. Any adverse events will also be recorded.

  • Statistical Analysis: The change in pruritus scores from baseline to the end of the study will be compared between the this compound and placebo groups to determine the efficacy of the treatment.

Protocol 3: Investigating the Anti-emetic Properties of this compound in Cats

Objective: To determine the efficacy of this compound in preventing xylazine-induced emesis in cats.

Materials:

  • This compound tartrate for injection

  • Xylazine (B1663881) hydrochloride

  • Saline solution (placebo)

  • Syringes and needles for injection

  • Individual observation cages

Methodology:

  • Animal Model: Healthy adult domestic cats will be used in a crossover study design.

  • Pre-treatment: Cats will be randomly assigned to receive a pre-treatment of either this compound (e.g., 1.0 mg/kg, intramuscularly) or a saline placebo.

  • Emetic Challenge: Thirty minutes after the pre-treatment, all cats will receive an intramuscular injection of xylazine (e.g., 0.44 mg/kg) to induce emesis.

  • Observation: Each cat will be observed continuously for a period of 30 minutes following the xylazine injection. The latency to the first vomit and the total number of emetic events (vomits and retches) will be recorded.

  • Washout and Crossover: A washout period of at least one week will be allowed before the cats are crossed over to the alternate pre-treatment group.

  • Data Analysis: The incidence of emesis, latency to first vomit, and the number of emetic events will be compared between the this compound and placebo pre-treatment groups using appropriate statistical tests.

Conclusion

This compound is a multifaceted phenothiazine derivative with significant potential in veterinary research. Its well-established antihistaminic, sedative, and anti-emetic properties make it a valuable tool for a range of preclinical and clinical investigations. The protocols outlined in this document provide a framework for the systematic evaluation of this compound's effects in various veterinary applications. Further research is warranted to establish comprehensive, species-specific pharmacokinetic profiles to further refine dosing regimens and enhance the translational value of research findings.

References

Troubleshooting & Optimization

Alimemazine Solubility in Aqueous Buffers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the solubility of alimemazine in aqueous buffers. This compound, a phenothiazine (B1677639) derivative, exhibits pH-dependent solubility, which can present challenges in experimental settings. This guide offers practical solutions and detailed protocols to ensure successful dissolution for your research needs.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: The solubility of this compound is highly dependent on its form (free base or salt) and the pH of the aqueous medium. The this compound free base is practically insoluble in water.[1] However, its salt form, this compound tartrate, is freely soluble in water.[2][3] A 2% solution of this compound tartrate in water results in a pH between 5.0 and 6.5.[2][3]

Q2: How does pH affect the solubility of this compound tartrate?

A2: this compound is a weak base with a reported pKa value of approximately 9.11.[4] This means that in acidic solutions (pH < pKa), this compound will be predominantly in its protonated, ionized form, which is significantly more water-soluble. As the pH of the solution increases and approaches the pKa, the proportion of the un-ionized, less soluble free base form increases, leading to a decrease in solubility and potentially causing precipitation.

Q3: I am observing precipitation when dissolving this compound tartrate in my buffer. What are the common causes?

A3: Precipitation of this compound tartrate in aqueous buffers can be attributed to several factors:

  • High pH of the Buffer: If the pH of your buffer is neutral or alkaline (e.g., Phosphate Buffered Saline, PBS, at pH 7.4), it can cause the conversion of the soluble tartrate salt to the insoluble free base.

  • Insufficient Buffer Capacity: The buffer may not have sufficient capacity to maintain the desired acidic pH upon the addition of this compound tartrate, leading to a localized or bulk increase in pH and subsequent precipitation.

  • Supersaturation: Preparing a solution at a concentration that exceeds the solubility limit of this compound at a specific pH will result in a supersaturated and unstable solution, leading to precipitation over time.

  • Common Ion Effect: While less common for tartrate salts in typical biological buffers, the presence of a high concentration of a common ion could theoretically reduce solubility.

Q4: What is the recommended solvent for preparing a stock solution of this compound?

A4: For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly recommended solvent. This compound tartrate is soluble in DMSO at concentrations of 100 mg/mL.[5] From this stock, working solutions can be prepared by diluting into the appropriate aqueous buffer. It is crucial to ensure that the final concentration of DMSO in the experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.

Troubleshooting Guide

Issue 1: this compound tartrate precipitates immediately upon addition to an aqueous buffer.
Potential Cause Troubleshooting Step Detailed Recommendation
Buffer pH is too high (neutral or alkaline). Lower the pH of the buffer.Adjust the pH of your buffer to be at least 2 pH units below the pKa of this compound (~9.1). A pH range of 4-6 is generally recommended.
Rapid change in solvent polarity. Prepare a high-concentration stock solution in an organic solvent and dilute it stepwise into the aqueous buffer.First, prepare a concentrated stock solution in DMSO. Then, perform a serial dilution into your final aqueous buffer. This gradual change in solvent polarity can prevent the compound from "crashing out" of the solution.
Issue 2: this compound tartrate dissolves initially but precipitates over time.
Potential Cause Troubleshooting Step Detailed Recommendation
Supersaturated solution. Determine the maximum solubility in your specific buffer.Conduct a solubility test by preparing a series of concentrations in your buffer. Observe the solutions over time to identify the highest concentration that remains stable without precipitation.
pH drift of the solution. Verify the buffer capacity and re-evaluate the buffer system.Ensure your buffer has adequate capacity to maintain the desired pH after the addition of this compound tartrate. Consider using a different buffer system if necessary.
Temperature fluctuations. Store the solution at a constant and appropriate temperature.Solubility can be temperature-dependent. Store your prepared solutions at a consistent temperature as determined during your stability tests. For long-term storage, aliquoting and freezing at -20°C or -80°C is often recommended.

Quantitative Data Summary

The following tables summarize the key physicochemical properties and reported solubility of this compound and its tartrate salt.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₈H₂₂N₂S[1]
Molecular Weight 298.45 g/mol [1]
pKa 9.11 (basic)[4]
LogP 4.71[4]
Appearance Crystalline solid[1]

Table 2: Solubility of this compound and this compound Tartrate

CompoundSolventSolubilityReference(s)
This compoundWaterInsoluble[1]
This compound TartrateWaterFreely Soluble[2][3]
This compound TartrateDMSO100 mg/mL
This compound TartrateEthanol7 mg/mL
This compound TartratePBS (pH 7.2)Insoluble[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Tartrate Stock Solution in DMSO

Materials:

  • This compound Tartrate powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh the required amount of this compound Tartrate powder. The molecular weight of this compound tartrate is approximately 746.98 g/mol . For 1 mL of a 10 mM stock solution, weigh out 7.47 mg.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution for 1-2 minutes until the powder is completely dissolved.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determination of this compound Tartrate Solubility in an Aqueous Buffer (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound tartrate in a specific aqueous buffer at a defined temperature.

Materials:

  • This compound Tartrate powder

  • Aqueous buffer of interest (e.g., 50 mM citrate (B86180) buffer, pH 5.0)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound tartrate powder to a glass vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the mixture for 24-48 hours to ensure saturation.

  • After equilibration, centrifuge the vial to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.

  • Quantify the concentration of this compound in the filtered supernatant using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry). This concentration represents the equilibrium solubility.

Visualization

Troubleshooting Workflow for this compound Solubility Issues

The following diagram outlines a logical workflow for addressing common solubility challenges encountered when preparing this compound tartrate solutions in aqueous buffers.

Alimemazine_Solubility_Troubleshooting start Start: Dissolving This compound Tartrate check_precipitation Precipitation Observed? start->check_precipitation immediate_precip Immediate Precipitation check_precipitation->immediate_precip  Yes, immediately delayed_precip Precipitation Over Time check_precipitation->delayed_precip  Yes, over time no_precip No Precipitation: Solution is Stable check_precipitation->no_precip  No check_ph Is buffer pH < 6.0? immediate_precip->check_ph adjust_ph Action: Lower buffer pH to 4.0-6.0 check_ph->adjust_ph  No use_stock Action: Prepare a DMSO stock and dilute stepwise check_ph->use_stock  Yes adjust_ph->start Retry use_stock->start Retry check_concentration Is concentration too high? delayed_precip->check_concentration determine_solubility Action: Determine max solubility in your buffer (Protocol 2) check_concentration->determine_solubility  Possibly proceed Proceed with Experiment check_concentration->proceed  No, likely stable lower_concentration Action: Prepare a more dilute solution determine_solubility->lower_concentration lower_concentration->start Retry no_precip->proceed

References

Technical Support Center: Overcoming Alimemazine Degradation in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Alimemazine degradation in experimental solutions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound solutions.

Issue Possible Cause(s) Recommended Solution(s)
Solution turns yellow over time. Oxidation of the phenothiazine (B1677639) ring, forming this compound sulfoxide (B87167).[1]• Store stock solutions protected from light in amber vials. • Purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing. • Prepare fresh working solutions for each experiment.
Precipitate forms in the solution upon storage at low temperatures (-20°C or -80°C). • The concentration of the solution may be too high, exceeding its solubility at that temperature. • The solvent may have absorbed moisture, reducing the solubility of this compound.• Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound.[1] • If the precipitate persists, prepare a new, less concentrated stock solution. • Always use anhydrous, high-purity solvents for preparing stock solutions.[1]
Inconsistent or lower-than-expected results in bioassays. • Degradation of this compound, leading to a lower effective concentration. • Adsorption of the compound to plasticware.• Prepare fresh dilutions from a properly stored stock solution immediately before each experiment. • Use low-protein-binding plasticware or glass vials. • Perform a concentration verification of the stock solution using a validated analytical method (e.g., HPLC) before use.
Appearance of unexpected peaks in HPLC or LC-MS analysis. Formation of degradation products due to oxidation, photodegradation, or hydrolysis.• Review solution preparation, storage, and handling procedures to identify potential sources of degradation. • Characterize the degradation products using mass spectrometry to understand the degradation pathway. • Implement a stability-indicating HPLC method to separate and quantify the parent compound and its degradants.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

A1: The primary causes of this compound degradation are exposure to light (photodegradation), the presence of oxidizing agents (oxidation), and non-neutral pH conditions that can lead to hydrolysis.[1] As a phenothiazine derivative, this compound is susceptible to these environmental factors.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] It is crucial to use a high-purity, anhydrous grade of DMSO to minimize moisture-related degradation and solubility issues.[1]

Q3: How should I store this compound stock solutions to ensure stability?

A3: For long-term storage (up to 6 months), stock solutions should be stored at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[2] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2] Solutions should always be stored in tightly sealed, light-resistant containers.[2]

Q4: My this compound solution has a pale yellow tint. Can I still use it?

A4: A pale yellow to light yellow color indicates the formation of this compound sulfoxide, the primary oxidation product.[1] While the presence of a small amount of this degradant may not significantly impact all experiments, it is best practice to use a fresh, colorless solution for quantitative and sensitive assays to ensure the accuracy of your results.

Q5: What analytical methods can be used to assess the stability of this compound solutions?

A5: Stability-indicating High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods are ideal for quantifying this compound and its degradation products.[3][4] A difference spectrophotometric method, which measures the formation of the sulfoxide derivative, can also be used for quantitative analysis.[5][6]

Data on Phenothiazine Degradation

Table 1: Illustrative Thermal Degradation of Promethazine (B1679618) Hydrochloride as a Function of pH

(Data adapted from studies on Promethazine, a structurally similar phenothiazine)

pHTemperature (°C)Apparent First-Order Rate Constant (k) (s⁻¹)Activation Energy (cal/mole)
2.98701.2 x 10⁻⁶6601
3.94702.5 x 10⁻⁶5888
5.12704.3 x 10⁻⁶5570

Note: The first-order rate constant for the thermal degradation of promethazine hydrochloride increases with increasing pH.[2]

Table 2: Illustrative Photodegradation of Chlorpromazine (B137089) in Aqueous Solution

(Data adapted from studies on Chlorpromazine, a structurally similar phenothiazine)

Irradiation SourceWavelengthInitial Concentration (µM)Degradation after 4 hours
Xenon Arc LampSimulated Sunlight100Nearly complete elimination

Note: Chlorpromazine undergoes rapid and extensive photodegradation upon exposure to simulated sunlight.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Calibrated micropipettes and sterile tips

  • Amber glass vials or polypropylene (B1209903) tubes

  • Vortex mixer

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.

  • Weigh the desired amount of this compound powder using an analytical balance in a fume hood.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration.

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[1]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Purge the headspace of the vial with a gentle stream of inert gas for 10-15 seconds before tightly sealing.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • For storage, aliquot the stock solution into single-use amber vials, purge with inert gas, and store at -80°C for long-term or -20°C for short-term use.[2]

Protocol 2: Stability Assessment of this compound Solution by HPLC

Objective: To determine the stability of an this compound solution under specific storage conditions (e.g., temperature, light exposure).

Materials:

  • Prepared this compound solution

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase (e.g., Methanol: 0.02 M potassium dihydrogen orthophosphate buffer, 75:25 v/v, pH 3.0)[4]

  • Calibrated micropipettes and autosampler vials

Procedure:

  • Prepare the this compound solution to be tested at a known concentration.

  • Divide the solution into multiple aliquots in appropriate vials for the different storage conditions to be tested (e.g., 4°C protected from light, room temperature with light exposure, 40°C).

  • At time point zero (t=0), take an initial sample, dilute it to an appropriate concentration for HPLC analysis, and inject it into the HPLC system.

  • Record the peak area of the this compound peak.

  • Store the remaining aliquots under their respective conditions.

  • At predetermined time intervals (e.g., 24, 48, 72 hours, 1 week), remove an aliquot from each storage condition.

  • Prepare the sample for HPLC analysis in the same manner as the t=0 sample and inject it into the HPLC system.

  • Record the peak area of the this compound peak and note the appearance of any new peaks, which may indicate degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample using the following formula: % Remaining = (Peak Area at time t / Peak Area at t=0) * 100

  • Plot the percentage of remaining this compound versus time to determine the degradation kinetics.

Visualizations

Alimemazine_Degradation_Pathway cluster_factors Degradation Factors This compound This compound Solution Degradation Degradation This compound->Degradation Light Light Exposure (Photodegradation) Light->Degradation Oxygen Oxidizing Agents (Oxidation) Oxygen->Degradation pH Non-neutral pH (Hydrolysis) pH->Degradation Degraded_Products Degradation Products (e.g., this compound Sulfoxide) Degradation->Degraded_Products

Caption: Factors contributing to this compound degradation.

Alimemazine_Signaling_Pathway This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonizes PLC Phospholipase C (PLC) H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC NFkB_pathway NF-κB Pathway PKC->NFkB_pathway Inflammation Decreased Pro-inflammatory Cytokine Expression NFkB_pathway->Inflammation

Caption: this compound's H1 receptor antagonist signaling pathway.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock store_stock Aliquot and Store Stock (-80°C, protected from light) prep_stock->store_stock prep_working Prepare Fresh Working Solution store_stock->prep_working experiment Perform Experiment prep_working->experiment analyze Analyze Results experiment->analyze end End analyze->end

Caption: Experimental workflow for using this compound solutions.

References

Alimemazine In-Vivo Research: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Alimemazine In-Vivo Research. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in in-vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to support your research endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common and unexpected issues that may arise during in-vivo studies with this compound.

Q1: We are observing paradoxical excitement and agitation in our rodents at doses expected to be sedative. What could be the cause?

A1: Paradoxical reactions to sedative medications, including phenothiazines like this compound, are a known, though uncommon, phenomenon. Several factors could contribute to this:

  • Genetic Predisposition: Individual differences in metabolism and receptor sensitivity can lead to atypical responses. For instance, variations in cytochrome P450 enzyme activity, such as CYP2D6 which is involved in the metabolism of many phenothiazines, could lead to altered drug processing and unexpected effects.

  • Dosage: While counterintuitive, both very low and very high doses can sometimes lead to paradoxical excitement. It is crucial to perform a thorough dose-response study to identify the optimal sedative dose range for your specific animal model and strain.

  • Off-Target Effects: this compound's structural similarity to antipsychotic phenothiazines means it can interact with a range of neurotransmitter systems beyond histamine (B1213489) H1 receptors, including dopaminergic and serotonergic pathways. Engagement with these systems could, in some contexts, lead to agitation.

  • Environmental Stressors: The experimental environment itself can influence the behavioral effects of a drug. Ensure that animals are properly habituated to the testing conditions to minimize stress-induced confounding behaviors.

Troubleshooting Steps:

  • Review Dosing: Carefully re-calculate and verify your dosage. If possible, test a wider range of doses.

  • Consider the Strain: Be aware that different rodent strains can exhibit varied responses to psychoactive compounds.

  • Control for Environment: Ensure a low-stress environment with adequate habituation periods before drug administration and behavioral testing.

  • Pharmacokinetic Analysis: If the issue persists, consider conducting a pilot pharmacokinetic study to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile in your specific animal model.

Q2: We are seeing significant variability in the sedative effect of this compound between animals, even within the same treatment group. What can we do to reduce this?

A2: Variability in response to this compound is a common challenge in in-vivo research. Key factors influencing this include:

  • Administration Technique: The route and consistency of administration can significantly impact drug absorption and bioavailability. For instance, intraperitoneal (IP) injections can sometimes be accidentally administered into the gastrointestinal tract or adipose tissue, leading to variable absorption.

  • Food Intake: The presence of food in the stomach can delay the absorption of this compound.

  • Animal Health: Underlying health issues can affect drug metabolism and overall response.

  • Circadian Rhythm: The time of day of drug administration can influence its effects, as the activity of metabolic enzymes and receptor sensitivity can vary throughout the day.

Troubleshooting Steps:

  • Standardize Administration: Ensure all researchers are using a consistent and precise administration technique. For IP injections, proper restraint and needle placement are critical.

  • Control for Feeding: Standardize the feeding schedule of your animals. For oral administration, it is often recommended to fast the animals for a short period before dosing, ensuring this does not cause undue stress.

  • Health Monitoring: Closely monitor the health of all animals in the study.

  • Consistent Timing: Administer the drug at the same time each day to minimize circadian-related variability.

Q3: We have observed unexpected hyperglycemia in our animal models following this compound administration. Is this a known effect?

A3: While not a commonly reported side effect, hyperglycemia can occur with some phenothiazines. The exact mechanism is not fully elucidated but may involve:

  • Hormonal Regulation: Phenothiazines can affect the secretion of various hormones, including those involved in glucose homeostasis.

  • Stress Response: The stress of handling and injection can itself lead to a transient increase in blood glucose.

  • Off-Target Receptor Binding: this compound's interaction with other receptors could indirectly influence glucose metabolism.

Troubleshooting Steps:

  • Establish a Baseline: Ensure you have a stable and consistent baseline blood glucose reading before drug administration.

  • Control for Stress: Use proper handling and restraint techniques to minimize stress. Include a vehicle-only control group to assess the effect of the procedure itself on blood glucose levels.

  • Monitor Over Time: Measure blood glucose at several time points post-administration to understand the kinetics of this effect.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design and interpretation.

Table 1: Receptor Binding Affinities of this compound

ReceptorSpeciesKi (nM)Reference
Histamine H1Bovine0.072[1]
Muscarinic Acetylcholine (B1216132)Bovine38[1]

Ki (Inhibition Constant): A measure of the drug's binding affinity to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Pharmacokinetic Parameters of this compound

ParameterSpeciesValueReference
Bioavailability (oral)Human<70%
Time to Peak Plasma ConcentrationHuman4.5 ± 0.43 hours
Plasma Protein BindingHuman>90%
Elimination Half-lifeHuman4.78 ± 0.59 hours

Experimental Protocols

1. General Protocol for In-Vivo Administration of this compound in Rodents

This protocol provides a general guideline for the administration of this compound to mice or rats. The specific dose, route, and volume should be determined based on the experimental objectives and in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • This compound tartrate

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Sterile syringes and needles (e.g., 25-27G for subcutaneous or intraperitoneal injection)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound tartrate.

    • Dissolve it in the chosen sterile vehicle to the desired final concentration. Gentle warming and vortexing may be necessary to ensure complete dissolution.

    • Filter-sterilize the solution using a 0.22 µm syringe filter if necessary.

  • Animal Preparation:

    • Accurately weigh each animal to determine the correct injection volume.

    • Properly restrain the animal according to established and approved procedures for the chosen route of administration.

  • Administration:

    • Intraperitoneal (IP) Injection: Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. Aspirate briefly to ensure no fluid or blood is drawn back before injecting the solution.

    • Subcutaneous (SC) Injection: Lift the skin to form a "tent" and insert the needle into the space beneath. Aspirate briefly before injecting.

    • Oral Gavage (PO): Use a proper-sized, soft gavage needle. Ensure the animal is properly restrained and the gavage needle is inserted gently and correctly into the esophagus before administering the solution.

  • Post-Administration Monitoring:

    • Closely monitor the animal for the expected sedative effects, as well as any signs of distress or adverse reactions.

    • Record all observations, including the time of onset, duration, and intensity of effects.

2. Protocol for Investigating this compound-Induced Pancreatic β-Cell Proliferation in Mice (Hypothetical/Adapted)

Disclaimer: A specific, detailed protocol for inducing pancreatic β-cell proliferation with this compound was not found in the reviewed literature. The following is an adapted protocol based on general methodologies for studying β-cell proliferation in mice and should be optimized and validated.

Objective: To investigate the potential of this compound to induce pancreatic β-cell proliferation in a mouse model.

Animal Model: C57BL/6 mice (8-10 weeks old)

Materials:

  • This compound tartrate

  • Sterile saline (0.9% NaCl)

  • BrdU (5-bromo-2'-deoxyuridine) for labeling proliferating cells

  • Insulin (B600854) antibody (for immunohistochemistry)

  • BrdU antibody (for immunohistochemistry)

  • Microscope with fluorescence capabilities

Experimental Design:

  • Acclimation: Acclimate mice to the housing conditions for at least one week before the start of the experiment.

  • Treatment Groups:

    • Group 1: Vehicle control (sterile saline)

    • Group 2: this compound (e.g., 10 mg/kg, IP, once daily for 7 days - dose to be optimized)

  • Drug Administration: Administer this compound or vehicle daily for the duration of the study.

  • BrdU Labeling: 2 hours before the end of the experiment, administer a single IP injection of BrdU (e.g., 100 mg/kg) to all animals to label cells undergoing DNA synthesis.

  • Tissue Collection and Processing:

    • At the end of the treatment period, euthanize the mice according to approved protocols.

    • Perfuse the animals with PBS followed by 4% paraformaldehyde (PFA).

    • Dissect the pancreas and fix it in 4% PFA overnight at 4°C.

    • Process the tissue for paraffin (B1166041) embedding and sectioning.

  • Immunohistochemistry:

    • Perform immunohistochemical staining on pancreatic sections for insulin (to identify β-cells) and BrU (to identify proliferating cells).

    • Use appropriate fluorescent secondary antibodies.

  • Image Acquisition and Analysis:

    • Capture fluorescent images of the islets of Langerhans using a microscope.

    • Quantify the number of BrdU-positive β-cells (co-localized insulin and BrdU staining) and the total number of β-cells per islet.

    • Calculate the percentage of proliferating β-cells for each group.

  • Statistical Analysis: Compare the percentage of proliferating β-cells between the this compound-treated and vehicle control groups using an appropriate statistical test (e.g., t-test).

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

This compound primarily acts as an antagonist at the histamine H1 receptor, which is a G-protein coupled receptor (GPCR) linked to the Gq/11 protein. Inhibition of this pathway is responsible for its antihistaminic effects.

H1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor Gq Gq/11 protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (in ER) IP3->Ca_ER Triggers release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Ca²⁺ (cytosolic) Ca_ER->Ca_cyto Ca_cyto->PKC Co-activates Cellular_Response Cellular Response (e.g., inflammation, smooth muscle contraction) PKC->Cellular_Response Phosphorylates targets leading to Histamine Histamine Histamine->H1R Binds and Activates This compound This compound This compound->H1R Binds and Inhibits

Caption: this compound blocks histamine-induced H1 receptor signaling.

Muscarinic Acetylcholine Receptor Signaling (Off-Target Effect)

This compound's affinity for muscarinic acetylcholine receptors contributes to its anticholinergic side effects, such as dry mouth and blurred vision. It acts as an antagonist at these GPCRs.

Muscarinic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mAChR Muscarinic Receptor (M1, M3, M5) Gq Gq/11 protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (in ER) IP3->Ca_ER Triggers release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Ca²⁺ (cytosolic) Ca_ER->Ca_cyto Ca_cyto->PKC Co-activates Cellular_Response Anticholinergic Effects (e.g., decreased salivation, pupillary dilation) PKC->Cellular_Response Leads to Acetylcholine Acetylcholine Acetylcholine->mAChR Binds and Activates This compound This compound This compound->mAChR Binds and Inhibits Troubleshooting_Workflow Start Unexpected Behavioral Effect Observed Check_Dose Verify Dosage and Administration Route Start->Check_Dose Dose_Correct Dose/Route Correct? Check_Dose->Dose_Correct Re_Administer Correct and Re-administer Dose_Correct->Re_Administer No Check_Environment Evaluate Environmental Factors (Stress, Habituation) Dose_Correct->Check_Environment Yes Re_Administer->Start Environment_Controlled Environment Controlled? Check_Environment->Environment_Controlled Modify_Environment Modify Protocol to Reduce Stress Environment_Controlled->Modify_Environment No Consider_Off_Target Consider Off-Target Pharmacology Environment_Controlled->Consider_Off_Target Yes Modify_Environment->Start Paradoxical_Reaction Hypothesize Paradoxical Reaction Consider_Off_Target->Paradoxical_Reaction Strain_Difference Hypothesize Strain- Specific Effect Consider_Off_Target->Strain_Difference Pharmacokinetics Consider Pharmacokinetic Variability Consider_Off_Target->Pharmacokinetics Consult_Literature Consult Literature for Similar Phenotypes Paradoxical_Reaction->Consult_Literature Strain_Difference->Consult_Literature Pilot_Study Conduct Pilot Study (Dose-response, PK) Pharmacokinetics->Pilot_Study Consult_Literature->Pilot_Study End Refine Experimental Design Pilot_Study->End

References

Optimizing Alimemazine Concentration for In Vitro Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Alimemazine concentration for in vitro experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on effective concentrations and signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for this compound in in vitro experiments?

A good starting point for many cell-based assays is in the low micromolar (µM) range. A spectrophotometric method for this compound tartrate has shown a linear response in the concentration range of 2-30 µg/mL. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line, assay duration, and experimental endpoint.

Q2: How should I prepare a stock solution of this compound?

This compound is soluble in organic solvents such as DMSO. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the this compound powder in anhydrous DMSO. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) and consistent across all treatments, including vehicle controls, to avoid solvent-induced cytotoxicity.

Q3: Can this compound affect cell viability?

Yes, like other phenothiazines, this compound can exhibit cytotoxicity at certain concentrations. The cytotoxic effect is dependent on the cell type, concentration, and duration of exposure. It is essential to determine the cytotoxic profile of this compound in your specific cell line using a cell viability assay before proceeding with functional assays.

Q4: What are the known signaling pathways modulated by this compound and other phenothiazines?

Phenothiazines are known to interfere with key signaling pathways that regulate cell survival, proliferation, and apoptosis. These include the EGFR-PI3K/Akt-mTOR and RAS–RAF–MEK–ERK cascades[1]. They can also induce apoptosis through both intrinsic and extrinsic pathways.

Data Presentation: Effective Concentrations of this compound and Related Phenothiazines

Table 1: IC50 Values for Chlorpromazine in Various Cell Lines

Cell LineAssay TypeIncubation Time (h)IC50 (µM)
Balb/c 3T3Alamar BlueNot SpecifiedNot Specified
Caco-2Alamar BlueNot SpecifiedNot Specified
HepaRGAlamar BlueNot SpecifiedNot Specified

Note: The provided data for Chlorpromazine is to be used as a reference for designing initial dose-response experiments for this compound. The optimal concentration for this compound must be determined empirically for each specific cell line and experimental condition.

Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram outlines a general workflow for determining the optimal concentration of this compound for your in vitro experiments.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO) treat Treat Cells with a Range of this compound Concentrations stock->treat cells Seed Cells in Multi-well Plates cells->treat viability Perform Cell Viability Assay (e.g., MTT) treat->viability signal Analyze Signaling Pathways (e.g., Western Blot) treat->signal apoptosis Conduct Apoptosis Assay (e.g., Caspase Activity) treat->apoptosis ic50 Determine IC50 Value viability->ic50 pathway_analysis Analyze Pathway Modulation signal->pathway_analysis apoptosis_analysis Quantify Apoptosis apoptosis->apoptosis_analysis

General workflow for optimizing this compound concentration.
Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on a specific cell line and calculate its IC50 value.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium.

  • Cell Treatment: Replace the medium with the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Signaling Pathways Modulated by Phenothiazines

Phenothiazines can influence critical signaling pathways involved in cell growth and survival. Below are diagrams illustrating the PI3K/Akt and ERK signaling pathways, with potential points of modulation by these compounds.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Phenothiazines Phenothiazines (e.g., this compound) Phenothiazines->RTK May Inhibit Phenothiazines->PI3K May Inhibit

The PI3K/Akt signaling pathway and potential inhibition by phenothiazines.

RAS/RAF/MEK/ERK Signaling Pathway

ERK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2_SOS Grb2/SOS RTK->Grb2_SOS Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Phenothiazines Phenothiazines (e.g., this compound) Phenothiazines->RTK May Inhibit

The RAS/RAF/MEK/ERK pathway and potential modulation by phenothiazines.
Protocol 2: Western Blot Analysis for PI3K/Akt and ERK Pathway Activation

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and ERK signaling pathways.

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding sample buffer and boiling.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Wash the membrane, add chemiluminescent substrate, and capture the signal using an imaging system.

  • Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Apoptosis Signaling Pathways

This compound, as a phenothiazine, may induce apoptosis through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases like caspase-3.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR) DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->DeathReceptor May Sensitize This compound->Mitochondrion May Induce

Overview of the intrinsic and extrinsic apoptosis pathways.
Protocol 3: Caspase-3 Activity Assay

Objective: To quantify the activity of caspase-3 as a marker of this compound-induced apoptosis.

Materials:

  • Cells treated with this compound

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AFC for fluorometric assay)

  • Assay buffer

  • 96-well plate (black for fluorometric assay)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Lysis: After treatment, lyse the cells to release cellular contents, including caspases.

  • Protein Quantification: Determine the protein concentration of the lysates for normalization.

  • Assay Reaction: In a 96-well plate, combine the cell lysate with the caspase-3 substrate and assay buffer.

  • Incubation: Incubate the plate at 37°C to allow for the cleavage of the substrate by active caspase-3.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength.

  • Data Analysis: Normalize the caspase-3 activity to the protein concentration and compare the activity in treated samples to the vehicle control.

Troubleshooting Guide

Issue: No or low cytotoxicity observed at expected concentrations.

  • Possible Cause: The selected concentration range may be too low for your specific cell line. Cell density might be too high, leading to a reduced effective concentration per cell. The incubation time may be too short.

  • Solution: Perform a broader dose-response curve, extending to higher concentrations. Optimize cell seeding density. Conduct a time-course experiment to determine the optimal treatment duration.

Issue: High background in Western blot analysis.

  • Possible Cause: Insufficient blocking of the membrane. The primary or secondary antibody concentration is too high. Inadequate washing.

  • Solution: Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). Titrate your antibodies to determine the optimal concentration. Increase the number and duration of washing steps.

Issue: Inconsistent results in caspase activity assays.

  • Possible Cause: Inconsistent cell lysis. Degradation of caspases after lysis. Pipetting errors.

  • Solution: Ensure complete and consistent cell lysis by optimizing the lysis buffer and procedure. Keep lysates on ice and use them promptly or store them at -80°C. Use calibrated pipettes and be meticulous during the assay setup.

Issue: this compound precipitates in the cell culture medium.

  • Possible Cause: The concentration of this compound exceeds its solubility in the medium. The final DMSO concentration is too high, causing the compound to come out of solution.

  • Solution: Prepare fresh dilutions from a concentrated stock for each experiment. Ensure the final DMSO concentration is kept to a minimum and is consistent across all wells. If solubility issues persist, consider using a different solvent or a formulation aid, but validate its compatibility with your cells first.

References

How to minimize Alimemazine's sedative effects in non-sedation studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the sedative effects of Alimemazine in non-sedation studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause sedation?

A1: this compound, also known as trimeprazine, is a first-generation antihistamine belonging to the phenothiazine (B1677639) class.[1][2] Its primary mechanism of action is the antagonism of the histamine (B1213489) H1 receptor.[3] While this action is effective for treating conditions like pruritus and urticaria, this compound readily crosses the blood-brain barrier and blocks H1 receptors in the central nervous system (CNS).[3][4] This central H1 receptor blockade is the primary cause of its pronounced sedative effects.[2][4]

Q2: Is it possible to completely eliminate the sedative effects of this compound?

A2: Based on current understanding, completely eliminating the sedative effects of this compound while retaining its other therapeutic actions is challenging. Sedation is an inherent property of first-generation antihistamines due to their action on central H1 receptors.[4] However, various strategies can be employed to minimize these effects.

Q3: What are the key pharmacokinetic parameters of this compound to consider?

A3: Understanding the pharmacokinetics of this compound is crucial for designing experiments that minimize sedation. Key parameters are summarized in the table below.

ParameterValueCitation
Bioavailability<70% (tablet)[5][6]
Time to Peak Plasma4.5 ± 0.43 hours (tablet)[5][6]
Plasma Protein Binding>90%[5][6]
Elimination Half-Life4.78 ± 0.59 hours[5][6]
Effect of Food Delays absorption[5][6]

Q4: Are there alternative non-sedating antihistamines that could be used?

A4: Yes, second and third-generation antihistamines are designed to have minimal CNS penetration, resulting in a significantly lower incidence of sedation.[7][8] These may be suitable alternatives depending on the specific research question.

Antihistamine GenerationExamplesSedative Potential
First-Generation This compound, Diphenhydramine, HydroxyzineHigh
Second-Generation Cetirizine, LoratadineLow to None
Third-Generation Fexofenadine, DesloratadineGenerally None

Troubleshooting Guide: Minimizing Sedation in Experiments

Issue: Significant sedation observed in animal models, interfering with behavioral or cognitive assessments.

Troubleshooting Steps:
  • Dose Optimization:

    • Problem: The administered dose of this compound may be too high, leading to excessive sedation that masks other behavioral outcomes.

  • Timing of Administration:

    • Problem: The timing of this compound administration may coincide with the peak sedative effect during the experimental observation period.

    • Solution: Given the time to peak plasma concentration of approximately 4.5 hours, consider administering this compound several hours before the intended non-sedative experimental window. This may allow the initial peak sedative effects to subside while maintaining the desired therapeutic effect.

  • Route of Administration:

    • Problem: The route of administration can influence the rate of absorption and subsequent peak plasma concentration, potentially impacting the intensity of sedation.

    • Solution: While oral administration is common, exploring alternative routes (if feasible for the study) and characterizing the resulting pharmacokinetic and pharmacodynamic profiles may reveal a method with a more favorable ratio of therapeutic to sedative effects.

  • Co-administration with CNS Stimulants (Caution Advised):

    • Problem: Persistent sedation at therapeutically effective doses of this compound.

    • Solution: In some research contexts, co-administration of a CNS stimulant like caffeine (B1668208) or modafinil (B37608) has been explored to counteract the sedative effects of first-generation antihistamines. This approach should be used with extreme caution as it can introduce confounding variables and may have its own effects on the outcomes being measured. A thorough literature review and a carefully designed pilot study are essential before implementing this strategy.

  • Consideration of Drug Interactions:

    • Problem: Concomitant administration of other compounds may be potentiating the sedative effects of this compound.

    • Solution: Avoid co-administration of this compound with other CNS depressants, such as opioids, barbiturates, anxiolytics, and hypnotics, as these will have an additive sedative effect.[9] Alcohol should also be strictly avoided in any experimental paradigm.[9]

Experimental Protocols

Protocol 1: Dose-Response Assessment of Sedation in a Mouse Model

This protocol outlines a general method to assess the sedative effects of this compound using a locomotor activity test.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Apparatus: Open field arena equipped with automated tracking software.

  • Procedure:

    • Habituate mice to the open field arena for 30 minutes one day prior to the experiment.

    • On the test day, divide mice into groups and administer this compound at varying doses (e.g., 0.1, 0.5, 1, 5, 10 mg/kg) via oral gavage. Include a vehicle control group.

    • Place the mice in the open field arena at a predetermined time post-administration (e.g., 30, 60, 90 minutes) and record locomotor activity (total distance traveled, rearing frequency) for a set duration (e.g., 30 minutes).

    • Analyze the data to determine the dose at which a significant decrease in locomotor activity occurs, indicating sedation.

Protocol 2: Assessment of Antipruritic Effect in a Mouse Model of Pruritus

This protocol provides a method to evaluate the therapeutic (antipruritic) effect of this compound.

  • Animals: Male BALB/c mice (8-10 weeks old).

  • Induction of Pruritus: Induce pruritus using a substance P injection (or other validated model).

  • Procedure:

    • Administer this compound at varying doses (determined from Protocol 1 to be sub-sedative or mildly sedative) or vehicle to different groups of mice.

    • After a set pre-treatment time, induce pruritus.

    • Immediately after induction, videotape the mice for a defined period (e.g., 30 minutes) and count the number of scratching bouts.

    • Compare the number of scratching bouts between the this compound-treated and vehicle-treated groups to determine the effective antipruritic dose.

By comparing the results of Protocol 1 and Protocol 2, researchers can identify a potential therapeutic window for this compound where antipruritic effects are present with minimal sedation.

Signaling Pathways and Experimental Workflows

Alimemazine_Sedation_Workflow Experimental Workflow to Minimize this compound Sedation cluster_0 Phase 1: Characterization cluster_1 Phase 2: Optimization cluster_2 Phase 3: Mitigation (Optional) cluster_3 Phase 4: Non-Sedation Study dose_response_sedation Dose-Response for Sedation (e.g., Locomotor Activity) dose_response_therapeutic Dose-Response for Therapeutic Effect (e.g., Antipruritic Assay) determine_window Determine Therapeutic Window (Minimal Sedation) dose_response_sedation->determine_window dose_response_therapeutic->determine_window time_course Time-Course Analysis (Optimal Administration Time) determine_window->time_course cns_stimulant Co-administration with CNS Stimulant (e.g., Caffeine) determine_window->cns_stimulant final_study Conduct Non-Sedation Behavioral/Cognitive Study time_course->final_study cns_stimulant->final_study

Caption: A logical workflow for identifying and applying strategies to minimize this compound-induced sedation in non-sedation studies.

H1_Receptor_Signaling This compound's Antagonism of the Histamine H1 Receptor Signaling Pathway cluster_outside cluster_membrane cluster_inside Histamine Histamine H1R H1 Receptor (Gq-coupled) Histamine->H1R Activates This compound This compound This compound->H1R Blocks Sedation Sedation This compound->Sedation Gq Gq protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitation Neuronal Excitation (Wakefulness) Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation Neuronal_Excitation->Sedation Inhibition leads to

Caption: this compound blocks the H1 receptor, inhibiting the downstream signaling cascade that promotes neuronal excitation and wakefulness, leading to sedation.

References

Technical Support Center: Addressing Alimemazine's Off-Target Effects in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and mitigating the off-target effects of Alimemazine in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you navigate potential challenges and ensure the accuracy and specificity of your research findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and what are its principal off-target effects?

A1: this compound, a phenothiazine (B1677639) derivative, primarily functions as a histamine (B1213489) H1 receptor antagonist.[1][2] Its structural similarity to other phenothiazine compounds leads to a range of off-target activities. These include antagonistic effects at muscarinic, dopamine, serotonin, and alpha-adrenergic receptors.[1][3] These off-target interactions can lead to a variety of unintended physiological and cellular responses in experimental models.

Q2: I'm observing effects in my experiment that are inconsistent with H1 receptor antagonism. What could be the cause?

A2: If your experimental results are not aligning with the known effects of H1 receptor blockade, it is highly probable that you are observing the consequences of this compound's off-target activities. Due to its phenothiazine structure, this compound can interact with a variety of other receptors, which can lead to complex and sometimes contradictory cellular signals. Refer to the Troubleshooting Guide below for a systematic approach to identifying and addressing these off-target effects.

Q3: How can I be sure that the observed effect in my experiment is due to this compound's action on its intended H1 target and not an off-target?

A3: To confirm that the observed effect is mediated by the H1 receptor, you can perform several control experiments. One common approach is to use a more selective H1 antagonist that has minimal or no affinity for the off-target receptors you suspect are being activated. If the effect is still observed with the selective antagonist, it is more likely to be an H1-mediated event. Additionally, using a cell line or animal model where the H1 receptor has been knocked out can provide definitive evidence. If the effect of this compound is absent in the knockout model, it confirms the involvement of the H1 receptor.

Q4: Are there any known quantitative data on this compound's binding affinity for its off-target receptors?

A4: Yes, some quantitative data is available, primarily from studies on non-human tissues. It's important to note that binding affinities can vary across species. The table below summarizes the available data.

Quantitative Data: this compound Receptor Binding Affinities

Receptor TargetSpeciesKi (Inhibition Constant)Reference
Histamine H1 ReceptorBovine~0.79 nM (calculated from pKi of 9.1)[4]
Muscarinic ReceptorsBovine38 nM[3][4]

Note: There is a significant lack of publicly available Ki values for this compound at human dopamine, serotonin, and alpha-adrenergic receptors. Researchers should exercise caution when interpreting results and consider performing their own binding assays to determine these values in their specific experimental system.

Troubleshooting Guide: this compound Off-Target Effects

This guide is designed to help you identify and address common issues arising from this compound's off-target effects in your experiments.

Observed Issue/Unexpected Result Potential Off-Target Involved Recommended Troubleshooting Steps
Sedation, antiemetic effects, or extrapyramidal symptoms (in vivo); changes in cell cycle or proliferation (in vitro). Dopamine D2 Receptors1. Use a Selective D2 Antagonist: Co-administer a selective D2 receptor antagonist (e.g., Haloperidol) with this compound. If the unexpected effect is diminished or abolished, it suggests D2 receptor involvement. 2. Utilize D2 Receptor Knockout Models: If available, repeat the experiment in a cell line or animal model lacking the D2 receptor. 3. Perform a Competitive Binding Assay: Directly measure the binding affinity of this compound to D2 receptors in your experimental system.
Anxiolytic-like effects, changes in mood-related behaviors (in vivo); alterations in intracellular calcium signaling (in vitro). Serotonin 5-HT2A/2C Receptors1. Co-administration with a Selective 5-HT2 Antagonist: Use a selective 5-HT2A or 5-HT2C antagonist (e.g., Ketanserin) to block these receptors and observe if the off-target effect is reversed. 2. Employ 5-HT2 Receptor Knockout Models: Validate the involvement of these receptors by using appropriate knockout models. 3. Assess Downstream Signaling: Measure the activation of signaling pathways known to be downstream of 5-HT2 receptors, such as the phospholipase C pathway.
Hypotension, changes in blood pressure (in vivo); smooth muscle contraction/relaxation (in vitro). Alpha-1 Adrenergic Receptors1. Block with a Selective Alpha-1 Antagonist: Co-treat with a selective alpha-1 adrenergic antagonist (e.g., Prazosin) to determine if the effect is mediated by these receptors. 2. Use Alpha-1 Adrenergic Receptor Knockout Models: Confirm the role of these receptors using knockout cell lines or animal models.
Dry mouth, blurred vision, constipation (in vivo); inhibition of acetylcholine-mediated signaling (in vitro). Muscarinic Acetylcholine Receptors1. Co-incubation with a Muscarinic Antagonist: Use a selective muscarinic antagonist (e.g., Atropine) to see if it reverses the observed effect. 2. Employ Muscarinic Receptor Knockout Models: Utilize knockout models to definitively establish the involvement of muscarinic receptors.

Key Experimental Protocols

1. Competitive Radioligand Binding Assay (General Protocol)

This protocol allows for the determination of the binding affinity (Ki) of this compound for a specific receptor.

  • Materials:

    • Membrane preparation from cells or tissues expressing the receptor of interest.

    • A suitable radioligand with high affinity and specificity for the target receptor.

    • This compound solution at various concentrations.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Methodology:

    • Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through the glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Mitigation of Off-Target Effects Using Selective Antagonists

This protocol helps to isolate the effect of this compound on its primary target by blocking its interaction with a suspected off-target receptor.

  • Materials:

    • Your experimental system (e.g., cell culture, isolated tissue, or whole animal).

    • This compound.

    • A selective antagonist for the suspected off-target receptor.

  • Methodology:

    • Pre-incubate your experimental system with the selective antagonist at a concentration sufficient to block the off-target receptor.

    • Add this compound and perform your standard experimental procedure.

    • Include control groups treated with this compound alone, the selective antagonist alone, and a vehicle control.

    • Compare the results between the group treated with both this compound and the selective antagonist and the group treated with this compound alone. A significant reduction or elimination of the observed effect in the co-treated group indicates that the effect was mediated by the off-target receptor.

3. Validation of Drug Specificity Using Knockout Cell Lines

This is a definitive method to confirm the on-target versus off-target effects of this compound.

  • Materials:

    • A wild-type cell line that expresses the target receptor.

    • A corresponding knockout cell line where the gene for the target receptor has been deleted.

    • This compound.

  • Methodology:

    • Treat both the wild-type and knockout cell lines with this compound at the desired concentration.

    • Perform your experimental assay to measure the biological response of interest.

    • If the effect of this compound is observed in the wild-type cells but is absent or significantly reduced in the knockout cells, it confirms that the effect is mediated by the target receptor. If the effect persists in the knockout cells, it is an off-target effect.

Visualizing this compound's Molecular Interactions

The following diagrams illustrate the known and potential signaling pathways affected by this compound.

Alimemazine_Signaling cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonist D2R Dopamine D2 Receptor This compound->D2R Antagonist Serotonin_R Serotonin 5-HT2A/2C Receptors This compound->Serotonin_R Antagonist Alpha1_AR Alpha-1 Adrenergic Receptor This compound->Alpha1_AR Antagonist Muscarinic_R Muscarinic Receptors This compound->Muscarinic_R Antagonist Gq_11 Gq/11 H1R->Gq_11 PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response_H1 Allergic & Inflammatory Response Inhibition Ca_release->Cellular_Response_H1 PKC_activation->Cellular_Response_H1 Gi_o Gi/o D2R->Gi_o AC_inhibition Adenylyl Cyclase Inhibition Gi_o->AC_inhibition cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease PKA_inhibition PKA Inhibition cAMP_decrease->PKA_inhibition Cellular_Response_D2 Modulation of Neuronal Excitability PKA_inhibition->Cellular_Response_D2 Gq_11_S Gq/11 Serotonin_R->Gq_11_S PLC_S Phospholipase C Gq_11_S->PLC_S Ca_DAG_S ↑ Ca²⁺ / DAG PLC_S->Ca_DAG_S Cellular_Response_S Modulation of Neurotransmission Ca_DAG_S->Cellular_Response_S Gq_11_A Gq/11 Alpha1_AR->Gq_11_A PLC_A Phospholipase C Gq_11_A->PLC_A Ca_DAG_A ↑ Ca²⁺ / DAG PLC_A->Ca_DAG_A Cellular_Response_A Smooth Muscle Contraction Ca_DAG_A->Cellular_Response_A Gq_Gi Gq or Gi Muscarinic_R->Gq_Gi Various_Signaling Various Signaling Cascades Gq_Gi->Various_Signaling Cellular_Response_M Anticholinergic Effects Various_Signaling->Cellular_Response_M

Caption: this compound's on-target and potential off-target signaling pathways.

Experimental_Workflow start Start: Unexpected Experimental Result hypothesis Hypothesize Off-Target Involvement Based on Phenotype/Literature start->hypothesis control_exp Design Control Experiment hypothesis->control_exp selective_antagonist Use Selective Antagonist for Suspected Off-Target control_exp->selective_antagonist Pharmacological Approach knockout_model Use Knockout Cell Line/ Animal Model control_exp->knockout_model Genetic Approach binding_assay Perform Competitive Binding Assay control_exp->binding_assay Biochemical Approach analyze_results Analyze Results selective_antagonist->analyze_results knockout_model->analyze_results binding_assay->analyze_results off_target_confirmed Off-Target Effect Confirmed analyze_results->off_target_confirmed Effect is Blocked/ Absent or Binding is High on_target_likely On-Target Effect or Novel Mechanism analyze_results->on_target_likely Effect Persists and/ or Binding is Low end End: Refined Experimental Conclusion off_target_confirmed->end on_target_likely->end

Caption: A workflow for troubleshooting unexpected results with this compound.

Logical_Relationships cluster_receptors Receptor Interactions cluster_effects Experimental Observations This compound This compound H1 Histamine H1 This compound->H1 High Affinity D2 Dopamine D2 This compound->D2 Moderate/Unknown Affinity S2 Serotonin 5-HT2 This compound->S2 Moderate/Unknown Affinity A1 Alpha-1 Adrenergic This compound->A1 Moderate/Unknown Affinity M Muscarinic This compound->M Moderate Affinity Antihistamine Antihistaminic Effect (On-Target) H1->Antihistamine Antipsychotic_like Antipsychotic-like Effects D2->Antipsychotic_like Anxiolytic_like Anxiolytic-like Effects S2->Anxiolytic_like Cardiovascular Cardiovascular Effects A1->Cardiovascular Anticholinergic Anticholinergic Effects M->Anticholinergic

Caption: Logical relationships between this compound, its targets, and observed effects.

References

Technical Support Center: Managing Alimemazine-Induced Extrapyramidal Symptoms in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alimemazine-induced extrapyramidal symptoms (EPS) in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it induce extrapyramidal symptoms (EPS)?

This compound (also known as trimeprazine) is a phenothiazine (B1677639) derivative with antihistaminic and sedative properties.[1][2][3] Like other phenothiazines, its primary mechanism of action involves the blockade of dopamine (B1211576) D2 receptors.[4] This blockade in the nigrostriatal pathway of the brain disrupts the normal balance of neurotransmission, leading to the emergence of motor side effects known as extrapyramidal symptoms.[4] While not primarily used as an antipsychotic, its structural similarity to drugs like chlorpromazine (B137089) means it carries a risk of inducing these motor disturbances.[3]

Q2: What are the common animal models for studying this compound-induced EPS?

The most common animal models for assessing antipsychotic-induced EPS are rodent models, particularly rats and mice.[5][6][7] These models are used to investigate two main types of EPS:

  • Acute EPS (Parkinsonism-like symptoms): Often modeled by inducing catalepsy, a state of immobility and failure to correct an externally imposed posture.[8][9]

  • Tardive Dyskinesia (TD)-like symptoms: Modeled by observing vacuous chewing movements (VCMs), which are purposeless, repetitive movements of the mouth and jaw that develop after chronic drug administration.[5][6][10]

Q3: How are catalepsy and vacuous chewing movements (VCMs) assessed in animal models?

  • Catalepsy: The "bar test" is a standard method. The animal's forepaws are placed on a raised bar, and the latency to move from this position is measured. Longer latencies indicate a greater degree of catalepsy.[2][8]

  • VCMs: These are typically assessed by placing the animal in an observation cage and counting the number of purposeless chewing movements over a set period.[6][11]

Troubleshooting Guides

Problem 1: Difficulty in Inducing Consistent Catalepsy with this compound

  • Possible Cause: Inappropriate dosage. The dose-response relationship for this compound-induced catalepsy may not be well-established.

    • Solution: Conduct a dose-response study. Based on data for other phenothiazines like chlorpromazine, a starting dose range of 1-10 mg/kg (i.p.) in rats could be explored.[12] It is crucial to determine the optimal dose for your specific animal strain and experimental conditions.

  • Possible Cause: Incorrect timing of observation. The peak cataleptic effect may vary depending on the pharmacokinetics of this compound.

    • Solution: Perform a time-course experiment. Assess catalepsy at multiple time points after this compound administration (e.g., 30, 60, 90, and 120 minutes) to identify the time of peak effect.[2]

  • Possible Cause: Animal strain variability. Different strains of rats and mice can have varying sensitivities to drug-induced EPS.[5]

    • Solution: If experiencing high variability, consider using a different, more sensitive strain. Sprague-Dawley rats have been noted to show less variability in some EPS models compared to Wistar or Long-Evans rats.[5]

Problem 2: High Variability in Vacuous Chewing Movements (VCMs) During Chronic Studies

  • Possible Cause: Individual animal susceptibility. It is a known phenomenon that not all animals will develop VCMs, even with prolonged treatment.[5]

    • Solution: Increase the number of animals per group to ensure sufficient statistical power to detect differences.

  • Possible Cause: Insufficient duration of treatment. The development of VCMs is a chronic process.

    • Solution: Ensure a sufficiently long treatment period. Studies with other antipsychotics often require several weeks to months of continuous administration to induce stable VCMs.[5][6]

Problem 3: How to Manage or Mitigate this compound-Induced EPS in Experimental Animals

  • For Acute EPS (Catalepsy/Dystonia):

    • Anticholinergic Agents: Co-administration of an anticholinergic drug like benztropine (B127874) or diphenhydramine (B27) can be effective in preventing or reversing acute dystonic reactions and parkinsonism-like symptoms.[13][14][15] It's important to note that these are not effective for tardive dyskinesia-like symptoms.[13][16] A dose-finding study for the anticholinergic agent is recommended.

  • For Tardive Dyskinesia-like Symptoms (VCMs):

    • Antioxidants: Some research suggests that oxidative stress may play a role in the pathophysiology of tardive dyskinesia. The use of antioxidants has been explored as a potential therapeutic strategy, though this is an area of ongoing research.

    • GABAergic Agents: The role of the GABAergic system in modulating motor control suggests that GABA agonists could potentially have a therapeutic effect, but this is less established than the use of anticholinergics for acute EPS.[17][18]

Data Presentation

Table 1: Example Dose-Response Data for this compound-Induced Catalepsy in Rats (Note: This is hypothetical data based on typical results for phenothiazines and should be confirmed by experimentation.)

This compound Dose (mg/kg, i.p.)Number of AnimalsMean Catalepsy Duration (seconds) ± SEM
Vehicle Control105.2 ± 1.3
11025.8 ± 4.5
31088.1 ± 10.2
1010165.4 ± 15.7

Table 2: Example Data for Chronic this compound-Induced Vacuous Chewing Movements (VCMs) in Rats (Note: This is hypothetical data based on typical results for antipsychotics and should be confirmed by experimentation.)

Treatment GroupDuration of TreatmentNumber of AnimalsMean VCMs per 5 min ± SEM
Vehicle Control12 weeks122.1 ± 0.5
This compound (5 mg/kg/day)12 weeks1215.7 ± 2.8

Experimental Protocols

Protocol 1: Induction and Assessment of Catalepsy in Rats

  • Animals: Male Sprague-Dawley rats (200-250g).

  • Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.

  • Acclimatization: Allow animals to acclimate to the testing room for at least 30 minutes prior to testing.

  • Catalepsy Assessment (Bar Test):

    • At predetermined time points post-injection (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on a horizontal wooden or metal bar (approximately 1 cm in diameter) elevated 9-10 cm above a flat surface.[2]

    • Start a stopwatch immediately.

    • Record the time it takes for the animal to remove both forepaws from the bar.

    • A cut-off time (e.g., 180 seconds) should be established.

  • Data Analysis: Analyze the latency to descend from the bar using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare different dose groups and time points to the vehicle control.

Protocol 2: Induction and Assessment of Vacuous Chewing Movements (VCMs) in Rats

  • Animals: Male Sprague-Dawley rats.

  • Drug Administration: Administer this compound (dose to be determined by pilot studies) or vehicle control daily for a prolonged period (e.g., 12-24 weeks) via a suitable route (e.g., in drinking water, daily injections).

  • VCM Assessment:

    • At regular intervals (e.g., weekly), place each rat individually in a transparent observation cage.

    • Allow a 5-10 minute acclimatization period.

    • Observe the animal for a set period (e.g., 5 minutes) and count the number of VCMs. A VCM is defined as a single mouth opening in the vertical plane not directed towards any physical material.[6][11]

  • Data Analysis: Analyze the number of VCMs over time and between treatment groups using appropriate statistical methods (e.g., repeated measures ANOVA).

Visualizations

Alimemazine_EPS_Pathway cluster_0 Presynaptic Dopaminergic Neuron cluster_1 Postsynaptic Striatal Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Synthesis Dopamine_Vesicle Dopamine_Vesicle L_DOPA->Dopamine_Vesicle Synthesis Synaptic_Cleft Dopamine_Vesicle->Synaptic_Cleft Release D2_Receptor Dopamine D2 Receptor Dopamine_Vesicle->D2_Receptor Dopamine Binding AC Adenylyl Cyclase D2_Receptor->AC Inhibits EPS Extrapyramidal Symptoms D2_Receptor->EPS Dysregulation cAMP ↓ cAMP AC->cAMP Motor_Output Normal Motor Output cAMP->Motor_Output This compound This compound This compound->D2_Receptor Blocks

Caption: this compound-induced EPS signaling pathway.

Experimental_Workflow_Catalepsy start Start: Select Animal Model (e.g., Sprague-Dawley Rats) drug_prep Prepare this compound Doses and Vehicle Control start->drug_prep randomization Randomize Animals into Treatment Groups drug_prep->randomization administration Administer this compound/Vehicle (e.g., i.p. injection) randomization->administration acclimatization Acclimatize to Testing Environment administration->acclimatization bar_test Perform Bar Test at Pre-determined Time Points acclimatization->bar_test data_collection Record Latency to Descend (seconds) bar_test->data_collection analysis Statistical Analysis (e.g., ANOVA) data_collection->analysis end End: Evaluate Dose-Response and Time-Course Effects analysis->end

Caption: Experimental workflow for assessing catalepsy.

References

Improving the bioavailability of Alimemazine in oral gavage studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Improving Alimemazine Bioavailability

Welcome to the technical support center for researchers utilizing this compound in oral gavage studies. This resource provides practical guidance to overcome common challenges related to the drug's bioavailability.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Problem 1: Low and/or variable plasma concentrations of this compound after oral gavage.

  • Potential Cause 1: Poor Aqueous Solubility. this compound base is practically insoluble in water, which can significantly limit its dissolution in the gastrointestinal (GI) tract, a critical step for absorption.[1][2] this compound is often available as a tartrate salt to improve solubility.[3]

  • Solution 1: Formulation Strategies.

    • Simple Suspension: For preclinical studies, a common approach is to create a homogenous suspension. Using a vehicle like 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC) can help keep the drug particles suspended, ensuring a more consistent dose is administered.[4][5][6]

    • Co-solvents: For compounds with low aqueous solubility, vehicles containing co-solvents like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or DMSO can be used to increase the amount of drug in solution.[4][5][6] However, the concentration of these solvents should be minimized to avoid toxicity.

    • Lipid-Based Formulations: Strategies like self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of poorly soluble drugs.[7] These formulations use oils, surfactants, and co-solvents to create a fine emulsion in the GI tract, which can enhance drug solubilization and absorption, potentially through the lymphatic pathway, bypassing some first-pass metabolism.[8]

  • Potential Cause 2: First-Pass Metabolism. As a phenothiazine (B1677639) derivative, this compound is likely subject to significant first-pass metabolism in the gut wall and liver.[9][10][11] This means a substantial fraction of the absorbed drug is metabolized before it reaches systemic circulation, reducing its bioavailability.[12][13] Studies on rats have shown that this compound is extensively metabolized into various derivatives.[14]

  • Solution 2: Bypassing First-Pass Effect.

    • While oral gavage is the required route in this context, understanding the impact of first-pass metabolism is crucial for data interpretation. Formulation strategies that promote lymphatic absorption, such as lipid-based systems, can partially bypass the hepatic first-pass effect.[8]

    • It is essential to characterize the pharmacokinetic profile, including measuring major metabolites, to fully understand the disposition of this compound in your model.

  • Potential Cause 3: Improper Gavage Technique. Incorrect oral gavage technique can lead to dosing errors, aspiration, or esophageal injury, all of which can cause high variability in experimental results.[15][16] Stress induced by the procedure can also alter an animal's physiology and affect drug absorption.[15]

  • Solution 3: Refine Gavage Procedure.

    • Ensure personnel are thoroughly trained in proper restraint and gavage techniques.[17][18][19]

    • Use the correct gavage needle size for the animal (e.g., for adult mice, a 20-22 gauge, 1.5-inch curved needle with a rounded tip is common).[20]

    • Measure the needle length from the animal's snout to the last rib to ensure it reaches the stomach without causing perforation.[18][21]

    • Administer the formulation slowly (over 2-3 seconds) to prevent reflux.[20]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider?

A1: this compound is a lipophilic compound with very low water solubility. Its tartrate salt form is used to enhance solubility.[2][3] Key properties are summarized in the table below.

PropertyValue / DescriptionSource
Molecular Formula C₁₈H₂₂N₂S[22]
Molecular Weight 298.45 g/mol [22]
Water Solubility Insoluble (as base)[1]
Solubility (Tartrate Salt) Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), Ethanol (5 mg/ml); Insoluble in PBS (pH 7.2)[2]
Comment This compound is a phenothiazine derivative, structurally related to other antipsychotics like chlorpromazine.[22][23]

Q2: What is a standard vehicle for preparing an this compound suspension for oral gavage?

A2: A commonly used and generally well-tolerated vehicle for poorly soluble drugs is a 0.5% (w/v) solution of methylcellulose (MC) or sodium carboxymethylcellulose (CMC) in sterile water.[5][6] This creates a suspension that, with proper mixing, allows for consistent dosing.

Q3: What is the maximum recommended dosing volume for oral gavage in mice and rats?

A3: The generally accepted maximum dosing volume is 10 mL/kg for both mice and rats.[17][18] However, using the smallest effective volume is recommended to minimize the risk of reflux and aspiration.[18] Some guidelines suggest that volumes of 5 mL/kg are preferable.[18]

Q4: How does food affect the absorption of this compound?

A4: The presence of food can delay the absorption of this compound.[24] For pharmacokinetic studies requiring consistent absorption profiles, it is standard practice to fast the animals overnight (while providing access to water) before oral dosing.

Experimental Protocols

Protocol 1: Preparation of this compound Suspension (0.5% Methylcellulose)

This protocol describes the preparation of a 1 mg/mL this compound suspension, which can be scaled as needed.

  • Prepare Vehicle: To make 100 mL of 0.5% methylcellulose, slowly add 0.5 g of methylcellulose powder to 100 mL of sterile water while stirring vigorously with a magnetic stirrer to prevent clumping.[6]

  • Calculate Materials: Determine the total volume of suspension needed for your study, including a small overage (~10-20%).[6] For example, for a 10 mL batch at 1 mg/mL, you will need 10 mg of this compound powder.

  • Weigh Compound: Accurately weigh the required amount of this compound powder using an analytical balance.

  • Create a Paste: Transfer the powder to a small mortar or glass beaker. Add a small volume (e.g., 1-2 mL) of the 0.5% methylcellulose vehicle and triturate or mix with a spatula to form a smooth, uniform paste.[21] This step is crucial to break up any powder aggregates and ensure proper wetting.[21]

  • Dilute to Final Volume: Gradually add the remaining vehicle to the paste while continuously stirring or vortexing.[6]

  • Homogenize: Continue stirring for 15-30 minutes to ensure the drug is evenly suspended. For a more uniform suspension, a homogenizer can be used.

  • Storage and Use: Store the suspension in a labeled, sealed container, protected from light, and refrigerated. Before each use, bring the suspension to room temperature and vortex or stir thoroughly to ensure homogeneity before drawing a dose.[21]

Protocol 2: Pharmacokinetic Study Workflow after Oral Gavage

  • Animal Acclimatization: Acclimate animals to the facility for at least one week before the experiment.

  • Fasting: Fast animals overnight (e.g., 12-16 hours) before dosing but allow free access to water.

  • Dosing:

    • Weigh each animal immediately before dosing to calculate the precise volume.

    • Thoroughly re-suspend the this compound formulation.

    • Administer the calculated dose via oral gavage using proper technique.[17]

  • Blood Sampling: Collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process blood samples to obtain plasma (e.g., by centrifugation in tubes containing an anticoagulant like EDTA) and store frozen at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound (and any major metabolites) in the plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve) to determine the bioavailability.

Visualizations

G cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: In-Vivo Evaluation cluster_2 Phase 3: Analysis & Optimization Problem Identify Issue: Low/Variable Bioavailability PhysChem Characterize Drug: Solubility, Stability Problem->PhysChem Select Select Strategy: Suspension, Co-solvent, Lipid-based System PhysChem->Select Prepare Prepare Formulation Select->Prepare Characterize In-vitro Characterization: Particle Size, Dissolution Prepare->Characterize Dose Oral Gavage Dosing in Animal Model Characterize->Dose Sample Blood Sampling at Time Points Dose->Sample Analyze Bioanalysis (LC-MS/MS) Sample->Analyze PK Pharmacokinetic Modeling Analyze->PK Evaluate Evaluate PK Data: AUC, Cmax, Tmax PK->Evaluate Optimize Optimize Formulation (If Needed) Evaluate->Optimize Optimize->Select  Iterate

Caption: Workflow for improving this compound bioavailability.

G cluster_factors Intrinsic Drug Properties cluster_formulation Formulation & Dosing Issues Solubility Poor Aqueous Solubility Outcome Low & Variable Oral Bioavailability Solubility->Outcome Metabolism High First-Pass Metabolism Metabolism->Outcome Vehicle Inadequate Vehicle (e.g., poor suspension) Vehicle->Outcome Technique Improper Gavage Technique Technique->Outcome

Caption: Key factors contributing to poor this compound bioavailability.

References

Technical Support Center: Reducing Variability in Alimemazine Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Alimemazine in behavioral studies. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to help minimize variability and enhance the reproducibility of your experimental findings.

Troubleshooting Guides

This section addresses common issues encountered during behavioral experiments with this compound, offering potential causes and actionable solutions in a question-and-answer format.

Q1: We are observing high inter-individual variability in the behavioral responses of our animals to the same dose of this compound. What could be the cause?

A1: High inter-individual variability is a frequent challenge in behavioral pharmacology. Several factors related to the drug, the animal, and the experimental environment can contribute to this issue.

  • Pharmacokinetic Variability: this compound's absorption can be delayed by food, and its bioavailability is less than 70% in tablet form.[1] Individual differences in metabolism, potentially influenced by genetic factors similar to other psychotropic drugs, can lead to varying plasma concentrations of the drug.[2] A study in children showed substantial interindividual differences in pharmacokinetic parameters, suggesting that standardized dosage regimens may still result in varied drug responses.

  • Animal-Specific Factors:

    • Sex and Hormonal Status: The estrous cycle in female rodents can significantly influence behavioral outcomes. It is crucial to either test females at a specific stage of their cycle or to account for the cycle stage in the data analysis.

    • Baseline Anxiety Levels: Animals have inherent differences in their baseline anxiety levels. It is advisable to perform baseline behavioral testing before drug administration to stratify animals into balanced groups.

    • Social Hierarchy: Dominant and subordinate animals within a cage may respond differently to pharmacological challenges. Housing animals individually for a period before testing can mitigate this, but may also introduce stress from social isolation.

  • Procedural Inconsistencies:

    • Handling: The method and consistency of animal handling can significantly impact stress levels and subsequent behavior in tests like the elevated plus maze.[3] Gentle and consistent handling is paramount.

    • Injection Stress: The stress associated with injections can confound the drug's effects. Allowing a sufficient acclimatization period between injection and testing is critical.

Solution: Implement rigorous standardization across your experimental procedures. This includes standardizing the light/dark cycle, feeding schedule (to control for food effects on drug absorption), handling procedures, and injection-to-test interval. Consider using littermates as controls and balancing experimental groups based on baseline behavioral measures.

Q2: Our results with this compound in the open field test are not consistent across different experimental days. What environmental factors should we check?

A2: The open field test is particularly sensitive to environmental conditions. Inconsistency in results across days often points to subtle environmental changes.

  • Lighting: The level of illumination in the testing arena can significantly affect rodent behavior. Mice are nocturnal and bright lights can be anxiogenic, potentially masking the effects of this compound.[4]

  • Noise: Unpredictable or loud noises can induce stress and alter locomotor activity and anxiety-like behaviors.

  • Olfactory Cues: Rodents have a highly developed sense of smell. Lingering odors from previous animals, cleaning agents, or even the experimenter's perfume or soap can influence behavior.

  • Temperature: The ambient temperature of the testing room can affect the animals' core body temperature and, consequently, their behavior in the open field.

Solution: Standardize the testing environment meticulously. Use a dedicated, quiet testing room with controlled and consistent lighting levels. Thoroughly clean the apparatus between each animal with a consistent cleaning agent (e.g., 70% ethanol) and allow it to dry completely. Ensure the room temperature is stable across all testing sessions. Document all environmental parameters in your experimental records.

Q3: We administered this compound and observed a decrease in locomotor activity, making it difficult to interpret the results of our anxiety-related behavioral tests. How can we address this?

A3: this compound has pronounced sedative effects, which can confound the interpretation of anxiety tests where motor activity is a key parameter.[1]

  • Dose-Response Relationship: The sedative effects of this compound are likely dose-dependent. A high dose may induce sedation that masks any anxiolytic or anxiogenic effects.

  • Pharmacodynamics: The sedative effects may have a different time course than the anxiolytic effects. The timing of the behavioral test relative to drug administration is crucial.

Solution: Conduct a dose-response study to identify a dose of this compound that produces the desired behavioral effect without causing significant sedation. It is also essential to perform a time-course study to determine the optimal window for behavioral testing after drug administration. Always include a measure of general locomotor activity (e.g., total distance traveled in the open field test) to differentiate between sedative and specific anxiolytic/anxiogenic effects.

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism of action of this compound?

A: this compound is a phenothiazine (B1677639) derivative that primarily acts as a histamine (B1213489) H1 receptor antagonist. This action is responsible for its antihistaminic and sedative effects. Additionally, it possesses antimuscarinic, antiemetic, antispasmodic, and antiserotonin properties.[1]

Q: What are the known drug interactions with this compound?

A: this compound can have additive sedative effects when co-administered with other central nervous system depressants such as opioids, barbiturates, anxiolytics, and hypnotics.[5] It may also enhance the hypotensive effects of antihypertensive agents. Food can delay the absorption of this compound.[1]

Q: Are there genetic factors that can influence the response to this compound?

A: While specific studies on this compound are limited, it is known that genetic variations in drug-metabolizing enzymes, such as the cytochrome P450 system, can significantly impact the metabolism and clearance of many psychotropic drugs, leading to inter-individual differences in drug response and side effects.[2] It is plausible that similar genetic factors could influence the pharmacokinetics of this compound.

Q: What is the typical elimination half-life of this compound?

A: The elimination half-life of this compound is approximately 4.78 ± 0.59 hours.[5]

Data Presentation

The following tables provide a representative summary of the expected dose-dependent effects of this compound on common behavioral paradigms in rodents. The data presented here is illustrative and synthesized from the known pharmacological properties of H1 receptor antagonists and phenothiazine derivatives. Actual results may vary depending on the specific experimental conditions.

Table 1: Representative Dose-Dependent Effects of this compound in the Open Field Test (Rodents)

Dose (mg/kg, i.p.)Total Distance Traveled (cm)Time in Center Zone (s)
Vehicle Control2500 ± 30030 ± 5
1.02200 ± 28045 ± 7
5.01500 ± 25060 ± 10
10.0800 ± 15040 ± 8

Table 2: Representative Dose-Dependent Effects of this compound in the Elevated Plus Maze (Rodents)

Dose (mg/kg, i.p.)Open Arm Entries (%)Time in Open Arms (%)
Vehicle Control25 ± 515 ± 4
1.035 ± 625 ± 5
5.050 ± 840 ± 7
10.020 ± 410 ± 3

Experimental Protocols

Detailed Methodology: Open Field Test

This protocol is designed to assess general locomotor activity and anxiety-like behavior in rodents following this compound administration.

  • Apparatus: A square arena (e.g., 40x40x40 cm for mice) made of a non-porous, easily cleaned material. The arena floor is divided into a central zone and a peripheral zone.

  • Acclimatization: Bring animals to the testing room at least 30 minutes before the start of the experiment to acclimate to the environment.

  • Drug Administration: Administer this compound or vehicle via the chosen route (e.g., intraperitoneal injection). The injection-to-test interval should be standardized based on pilot studies (typically 30-60 minutes).

  • Testing Procedure:

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore the arena freely for a predetermined duration (e.g., 5-10 minutes).

    • Record the session using a video camera mounted above the arena.

  • Data Analysis: Use an automated video tracking system to analyze the following parameters:

    • Total distance traveled.

    • Time spent in the center zone.

    • Frequency of entries into the center zone.

  • Cleaning: After each trial, thoroughly clean the arena with 70% ethanol (B145695) and allow it to dry completely to remove any olfactory cues.

Detailed Methodology: Elevated Plus Maze

This protocol is used to assess anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Acclimatization and Drug Administration: Follow the same procedures as for the Open Field Test.

  • Testing Procedure:

    • Gently place the animal on the central platform of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

    • Record the session with a video camera.

  • Data Analysis: Use an automated tracking system or manual scoring to determine:

    • The number of entries into the open and closed arms.

    • The time spent in the open and closed arms.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each animal.

Visualizations

Alimemazine_Signaling_Pathway cluster_receptor This compound Receptor Targets cluster_drug cluster_effects Cellular & Behavioral Effects H1R H1 Receptor Sedation Sedation H1R->Sedation D2R D2 Receptor Anxiolysis Anxiolysis D2R->Anxiolysis Antiemetic Antiemetic Effect D2R->Antiemetic SR Serotonin Receptors SR->Anxiolysis MR Muscarinic Receptors Anticholinergic Anticholinergic Effects MR->Anticholinergic AAR α-Adrenergic Receptors Hypotension Hypotension AAR->Hypotension This compound This compound This compound->H1R Antagonism This compound->D2R Antagonism This compound->SR Antagonism This compound->MR Antagonism This compound->AAR Blockade

Caption: this compound's multifaceted receptor antagonism and resulting effects.

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Animal_Acclimatization Animal Acclimatization (1 week) Baseline_Testing Baseline Behavioral Testing (Optional) Animal_Acclimatization->Baseline_Testing Habituation Habituation to Testing Room (30-60 min) Animal_Acclimatization->Habituation Baseline_Testing->Habituation Drug_Admin This compound/Vehicle Administration Habituation->Drug_Admin Waiting Waiting Period (30-60 min) Drug_Admin->Waiting Behavioral_Test Behavioral Test (e.g., Open Field) Waiting->Behavioral_Test Data_Collection Video Recording & Data Collection Behavioral_Test->Data_Collection Data_Analysis Automated Data Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: Standardized workflow for this compound behavioral studies.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Variability High Behavioral Variability Pharmacokinetics Pharmacokinetic Differences Variability->Pharmacokinetics Environment Environmental Inconsistencies Variability->Environment Procedure Procedural Errors Variability->Procedure Animal_Factors Inherent Animal Differences Variability->Animal_Factors Standardize_Dosing Standardize Dosing & Fasting Pharmacokinetics->Standardize_Dosing Control_Environment Control Light, Sound, Temp., Odor Environment->Control_Environment Standardize_Handling Consistent Handling & Procedures Procedure->Standardize_Handling Balance_Groups Balance Groups by Sex, Weight, Baseline Behavior Animal_Factors->Balance_Groups

Caption: A logical approach to troubleshooting variability in experiments.

References

Alimemazine stability under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of alimemazine under various storage and stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, a phenothiazine (B1677639) derivative, is primarily susceptible to three main degradation pathways: oxidation, photodegradation, and hydrolysis.[1] The central phenothiazine core is the main site of chemical instability.[1]

Q2: What is the most common degradation product of this compound?

A2: The primary degradation product resulting from oxidation is this compound sulfoxide (B87167).[1] This is formed by the oxidation of the sulfur atom in the central ring of the phenothiazine structure.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure long-term stability, this compound and its solutions should be stored under controlled conditions. Specific recommendations are detailed in the table below. It is crucial to protect this compound from light.[1]

Q4: My this compound solution has turned a pale yellow. Can I still use it?

A4: A pale yellow coloration likely indicates the formation of this compound sulfoxide due to oxidation. While minor degradation may not impact all experimental outcomes, it is a sign of instability. For quantitative or sensitive assays, it is highly recommended to use a freshly prepared solution.

Q5: I'm observing unexpected peaks in my HPLC analysis of this compound. What could be the cause?

A5: The appearance of new peaks in an HPLC chromatogram is often indicative of degradation products formed through hydrolysis, oxidation, or photodegradation. Review your solution preparation, storage, and handling procedures to ensure they align with the recommended stability protocols.

Data Presentation

Recommended Storage Conditions for this compound
FormStorage TemperatureDurationAdditional Notes
Solid Powder-20°CUp to 3 yearsProtect from light.[1]
In Solvent-80°CUp to 6 monthsStore in tightly sealed, light-resistant containers. Avoid repeated freeze-thaw cycles.[1]
In Solvent-20°CUp to 1 monthStore in tightly sealed, light-resistant containers. Avoid repeated freeze-thaw cycles.[1]
In Solvent4°CUp to 1 weekRecommended for short-term use if the solution remains clear.[1]
Summary of this compound Forced Degradation Studies

Forced degradation studies have been conducted to assess the stability of this compound under various stress conditions.[2][3] While the specific percentage of degradation can vary based on the exact experimental conditions (e.g., concentration, duration of exposure), the following table summarizes the observed stability profile.

Stress ConditionReagent/MethodObservation
Acidic HydrolysisHydrochloric AcidDegradation observed
Alkaline HydrolysisSodium Hydroxide (B78521)Degradation observed
OxidationHydrogen PeroxideSignificant degradation observed
Thermal DegradationElevated TemperatureDegradation observed
PhotodegradationExposure to UV/Vis lightSignificant degradation observed

Note: Specific quantitative data on the percentage of degradation under these conditions were not available in the reviewed literature. It is recommended to perform specific stability studies for your formulation and analytical method.

Experimental Protocols

Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method is designed for the quantification of this compound and the separation of its degradation products.[2][3]

  • Column: C18 (250 mm x 4.6 mm, 5 µm particle size)[2][3]

  • Mobile Phase: Methanol (B129727) and 0.02 M potassium dihydrogen orthophosphate buffer (75:25 v/v). The pH of the buffer is adjusted to 3.0 using ortho-phosphoric acid.[2][3]

  • Flow Rate: 1.0 mL/min[2][3]

  • Detection Wavelength: 257 nm[2][3]

  • Retention Time of this compound: Approximately 4.528 minutes[2]

Forced Degradation Study Protocol

This protocol outlines the general procedures for conducting forced degradation studies on this compound to assess its intrinsic stability.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or the mobile phase) at a known concentration.

  • Acidic Hydrolysis:

    • Treat the this compound stock solution with an appropriate concentration of hydrochloric acid (e.g., 0.1 M HCl).

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period.

    • At specified time points, withdraw samples, neutralize with a suitable base (e.g., 0.1 M NaOH), and dilute with the mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • Treat the this compound stock solution with an appropriate concentration of sodium hydroxide (e.g., 0.1 M NaOH).

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period.

    • At specified time points, withdraw samples, neutralize with a suitable acid (e.g., 0.1 M HCl), and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Treat the this compound stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature for a defined period, protected from light.

    • At specified time points, withdraw samples and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Expose a solid sample of this compound or a solution to elevated temperatures (e.g., 60-80°C) for a defined period.

    • For the solid sample, dissolve it in a suitable solvent after exposure.

    • Dilute the samples with the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound to a light source that provides both UV and visible light (e.g., in a photostability chamber).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • At specified time points, withdraw samples from both the exposed and control solutions and dilute with the mobile phase for HPLC analysis.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
Rapid degradation of this compound in acidic solution The concentration of the acid is too high or the temperature is too elevated, leading to accelerated hydrolysis.- Reduce the acid concentration (e.g., start with 0.01 M HCl).- Lower the incubation temperature (e.g., perform the study at room temperature or 40°C).
No significant degradation observed under oxidative stress The concentration of the oxidizing agent is too low, the temperature is not optimal, or the exposure time is insufficient.- Gradually increase the concentration of hydrogen peroxide.- A moderate increase in temperature can accelerate oxidative degradation.- Extend the duration of the study.
Precipitate forms in the solution upon storage at low temperatures (-20°C or -80°C) The concentration of the this compound solution may be too high, leading to crystallization at low temperatures. The solvent may have absorbed water, reducing solubility.- Gently warm the solution and vortex to redissolve the compound.- If the precipitate persists, prepare a new, less concentrated stock solution.- Always use anhydrous solvents for preparing stock solutions.
Inconsistent results in bioassays or other functional experiments Degradation of this compound leading to a lower effective concentration. Adsorption of the compound to plasticware.- Prepare fresh dilutions from a properly stored stock solution for each experiment.- Use low-protein-binding labware to minimize adsorption.

Visualizations

Alimemazine_Degradation_Pathways This compound This compound Oxidation Oxidation This compound->Oxidation O₂ / H₂O₂ Photodegradation Photodegradation This compound->Photodegradation UV/Vis Light Hydrolysis Hydrolysis This compound->Hydrolysis H⁺ / OH⁻ Alimemazine_Sulfoxide This compound Sulfoxide Oxidation->Alimemazine_Sulfoxide Photoproducts Various Photoproducts Photodegradation->Photoproducts Hydrolysis_Products Hydrolysis Products Hydrolysis->Hydrolysis_Products

Caption: Major degradation pathways of this compound.

Stability_Testing_Workflow cluster_Stress_Conditions Forced Degradation Acid_Hydrolysis Acidic Hydrolysis Sample_Collection Sample Collection at Time Points Acid_Hydrolysis->Sample_Collection Alkaline_Hydrolysis Alkaline Hydrolysis Alkaline_Hydrolysis->Sample_Collection Oxidation Oxidative Degradation Oxidation->Sample_Collection Thermal Thermal Degradation Thermal->Sample_Collection Photolysis Photolytic Degradation Photolysis->Sample_Collection Stock_Solution This compound Stock Solution Preparation Stock_Solution->Acid_Hydrolysis Stock_Solution->Alkaline_Hydrolysis Stock_Solution->Oxidation Stock_Solution->Thermal Stock_Solution->Photolysis HPLC_Analysis Stability-Indicating RP-HPLC Analysis Sample_Collection->HPLC_Analysis Data_Analysis Data Analysis: Quantify Degradation HPLC_Analysis->Data_Analysis

References

Avoiding Alimemazine precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Alimemazine in Cell Culture

Welcome to the technical support center for using this compound in cell culture applications. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers avoid compound precipitation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating after being added to the cell culture medium?

Precipitation of this compound in cell culture media is a common issue that can arise from several factors:

  • Low Aqueous Solubility: The free base form of this compound is practically insoluble in water.[1][2] While the commonly used this compound Tartrate salt is freely soluble in water,[3][4] its solubility can decrease significantly when diluted into a complex, neutral pH solution like cell culture media.

  • Solvent Shift: A "solvent shift" or "crash out" phenomenon often occurs. This compound may be highly soluble in a concentrated organic solvent stock (like 100% DMSO), but when this stock is diluted into the aqueous environment of the media, the compound's local environment changes drastically, causing it to precipitate.[5][6]

  • pH of the Media: this compound is a weak base with a pKa of approximately 9.1.[7] Cell culture media is typically buffered to a physiological pH of 7.2-7.4. At this neutral pH, a larger fraction of this compound will be in its less soluble, uncharged free base form compared to an acidic preparatory solution.

  • High Final Concentration: The final concentration of this compound in the media may exceed its solubility limit under the specific culture conditions (temperature, pH, protein content).

  • Interaction with Media Components: Components in the media, such as salts or proteins in fetal bovine serum (FBS), can interact with the compound and reduce its solubility.

Q2: Which form of this compound should I use: the free base or the tartrate salt?

For cell culture applications, This compound Tartrate is strongly recommended. The tartrate salt form is designed to enhance aqueous solubility and stability compared to the free base, which is insoluble in water.[3][8] Most suppliers provide detailed solubility information for the tartrate salt in various solvents.[9][10]

Q3: What is the best solvent to prepare an this compound stock solution?

The choice of solvent depends on the required stock concentration. Based on supplier data, here are the recommended solvents for this compound Tartrate:

  • Sterile, Deionized Water: "Freely soluble," with reported solubility up to 100 mg/mL.[3][9] This is the preferred solvent if the desired stock concentration can be achieved.

  • Dimethyl Sulfoxide (DMSO): "Soluble," with reported solubility up to 100 mg/mL.[9][11] DMSO is an excellent solvent for creating highly concentrated stock solutions. However, the final concentration of DMSO in the culture medium should be kept low (typically <0.5%, ideally <0.1%) to avoid cytotoxicity.[12]

  • Ethanol: "Sparingly soluble," with a much lower solubility of around 7 mg/mL.[9][10] It is less ideal for high-concentration stocks.

Q4: My stock solution is clear, but precipitation occurs immediately upon adding it to the media. How can I fix this?

This is a classic example of a solvent shift.[5] Here are several strategies to overcome this:

  • Reduce Stock Concentration: Prepare a more dilute stock solution. This requires adding a larger volume to the media to reach the same final concentration, but it reduces the magnitude of the solvent shift.[6]

  • Use Serial Dilutions: Instead of adding the concentrated stock directly to the full volume of media, perform an intermediate dilution step. Add the stock to a small volume of media first, mix well, and then add this intermediate solution to the final culture volume.[12]

  • Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution.

  • Increase Mixing Speed: Add the stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and uniform dispersion.

  • Lower the Final DMSO Concentration: If using a DMSO stock, ensure the final concentration in your media is as low as possible. A higher DMSO percentage can increase the likelihood of precipitation when it disperses in the aqueous media.[6]

Data Presentation: Physicochemical & Solubility Data

The properties of this compound and its tartrate salt are crucial for understanding its behavior in solution.

Table 1: Physicochemical Properties of this compound

Property Value Source
This compound (Free Base)
Molecular Formula C₁₈H₂₂N₂S [13]
Molecular Weight 298.45 g/mol [13]
pKa (Basic) ~9.1 [7]
Aqueous Solubility Insoluble [1]
This compound Tartrate
Molecular Formula (C₁₈H₂₂N₂S)₂·C₄H₆O₆ [3]
Molecular Weight 746.98 g/mol [9]
Appearance White powder [3]

| Solution pH (1 in 50) | 5.0 - 6.5 |[3] |

Table 2: Solubility of this compound Tartrate

Solvent Solubility Concentration (mM) Notes Source
Water 100 mg/mL 133.87 mM Freely soluble [3][9]
DMSO 100 mg/mL 133.87 mM Use fresh, anhydrous DMSO [9][11]
Ethanol 7 mg/mL 9.37 mM Sparingly soluble [9][10]

| Diethyl Ether | Practically Insoluble | - | Not a suitable solvent |[3][14] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Tartrate Stock Solution in Sterile Water

This protocol is recommended to minimize solvent-related artifacts like precipitation and cytotoxicity.

Materials:

  • This compound Tartrate powder (MW: 746.98 g/mol )

  • Sterile, cell culture grade deionized water

  • Sterile, conical centrifuge tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Sterile 0.22 µm syringe filter (optional, if starting water or container is not guaranteed sterile)

Methodology:

  • Calculate Required Mass: To prepare 10 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L × 0.010 L × 746.98 g/mol × 1000 mg/g = 74.7 mg

  • Weigh Compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh 74.7 mg of this compound Tartrate powder and transfer it to a sterile 15 mL conical tube.

  • Dissolution: Add approximately 8 mL of sterile water to the tube. Vortex vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear and colorless.[3]

  • Adjust Volume: Add sterile water to bring the final volume to exactly 10 mL. Invert the tube several times to ensure the solution is homogeneous.

  • Sterilization (Optional): If there are any concerns about sterility, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile tube.[15]

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use sterile microcentrifuge tubes. This practice avoids repeated freeze-thaw cycles and reduces the risk of contamination.[16] Store aliquots at -20°C for up to one month or at -80°C for up to one year.[16]

Troubleshooting & Workflow Diagrams

Visual guides can help diagnose and solve precipitation issues systematically.

Diagram 1: Workflow for Preparing this compound Working Solution

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Tartrate Powder dissolve 2. Dissolve in Sterile Water or DMSO weigh->dissolve volume 3. Adjust to Final Stock Volume dissolve->volume aliquot 4. Aliquot & Store at -20°C / -80°C volume->aliquot thaw 5. Thaw Stock Aliquot aliquot->thaw Day of Experiment dilute 7. Add Stock Dropwise to Medium While Swirling thaw->dilute warm_media 6. Pre-warm Culture Medium to 37°C warm_media->dilute incubate 8. Add to Cells & Incubate dilute->incubate

Caption: Standard workflow for preparing and using this compound in cell culture.

Diagram 2: Troubleshooting this compound Precipitation

G start Precipitation Observed? loc_stock Where? In Stock Solution start->loc_stock Yes loc_media Where? In Culture Media start->loc_media Yes cause_stock1 Cause: Concentration > Solubility loc_stock->cause_stock1 Stock cause_media1 Cause: Solvent Shift (e.g., DMSO stock into aqueous media) loc_media->cause_media1 Media cause_media2 Cause: Final concentration is too high loc_media->cause_media2 cause_media3 Cause: pH or media component interaction loc_media->cause_media3 sol_stock1 Solution: Re-prepare at a lower concentration or use DMSO. cause_stock1->sol_stock1 sol_media1 Solution 1: Use a water-based stock. Solution 2: Perform serial dilutions. Solution 3: Add stock slowly to warmed, swirling media. cause_media1->sol_media1 sol_media2 Solution: Lower the final working concentration. Check literature for typical concentration ranges. cause_media2->sol_media2 sol_media3 Solution: Test in media without serum. Ensure media pH is stable (7.2-7.4). cause_media3->sol_media3

Caption: A logical flowchart to diagnose and resolve this compound precipitation.

References

Technical Support Center: Alimemazine and Potential Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for alimemazine to interfere with common research assays. The following information is intended to help troubleshoot unexpected results and proactively design experiments to mitigate potential artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound, also known as trimeprazine, is a phenothiazine (B1677639) derivative.[1][2] It is characterized as a cationic amphiphilic drug (CAD), meaning it possesses a hydrophobic ring structure and a hydrophilic amine group.[3][4] This structure contributes to its pharmacological activity as a histamine (B1213489) H1 receptor antagonist, but also predisposes it to certain interactions in experimental settings.[2][5] this compound is sparingly soluble in water but soluble in organic solvents like DMSO.[6][7][8]

Q2: Can this compound's chemical nature cause it to interfere with research assays?

Yes, the physicochemical properties of this compound, particularly its cationic amphiphilic nature, can potentially lead to assay interference.[3][9] Such compounds are known to interact with various biological and non-biological surfaces, which can be a source of artifacts in sensitive assays.[9]

Q3: Which types of assays are most likely to be affected by this compound?

While direct evidence for this compound interference is limited, based on its properties as a cationic amphiphilic phenothiazine, potential interference could be anticipated in:

  • Cell-based assays: Due to its ability to accumulate in acidic organelles like lysosomes.[3][10][11]

  • Enzyme-Linked Immunosorbent Assays (ELISAs): Through non-specific binding to plates or assay components.

  • Western Blots: By interacting with membranes or antibodies.

  • Enzyme activity assays: Potentially through direct inhibition or denaturation of enzymes.

Q4: How can I determine if this compound is interfering with my assay?

The first step is to run proper controls. This includes a "vehicle control" (the solvent used to dissolve this compound, e.g., DMSO) and a "no-treatment control". If the vehicle control shows no effect, but the this compound-treated samples yield unexpected results that are inconsistent with known biology, interference should be suspected. Further troubleshooting steps are outlined in the guides below.

Troubleshooting Guides

Interference in Cell-Based Assays

Cationic amphiphilic drugs like this compound are known to accumulate in lysosomes, which can lead to lysosomal dysfunction and cytotoxicity, potentially confounding the results of cell-based assays measuring cell viability, proliferation, or other cellular functions.[3][10][11]

Potential Issues and Solutions

Potential IssueRecommended Action
False cytotoxicity/viability readings 1. Use multiple, mechanistically different viability assays: For example, combine a metabolic assay (e.g., MTT) with a membrane integrity assay (e.g., LDH release or trypan blue exclusion).2. Assess lysosomal health: Use lysosomal-specific dyes (e.g., LysoTracker) to visualize lysosomal morphology and pH. This compound-induced changes may indicate an off-target effect.3. Lower the concentration: Test a wide range of this compound concentrations to identify a window where the specific activity can be observed without significant lysosomal effects.
Non-specific effects on signaling pathways 1. Include appropriate pathway controls: Use known activators and inhibitors of the pathway of interest to ensure the assay is responding as expected.2. Perform target engagement studies: If possible, use methods like cellular thermal shift assays (CETSA) to confirm that this compound is interacting with its intended target at the concentrations used.

Experimental Workflow for Investigating Cell-Based Assay Interference

A Unexpected Result in Cell-Based Assay with this compound B Run Vehicle Control (e.g., DMSO) A->B C Does Vehicle Control Show the Same Effect? B->C D Yes C->D E No C->E F Issue is Likely Solvent-Related. Optimize Solvent Concentration. D->F G Potential this compound-Specific Interference E->G H Perform Orthogonal Viability Assays (e.g., MTT and LDH) G->H I Assess Lysosomal Integrity (e.g., LysoTracker) G->I J Titrate this compound Concentration G->J K Consistent Results Across Assays? H->K I->K J->K L Yes K->L M No K->M N Result is Likely a True Biological Effect of this compound L->N O Interference is Likely. Re-evaluate Experimental Design. M->O

Caption: Troubleshooting workflow for cell-based assay interference.

Interference in Immunoassays (ELISA & Western Blot)

The hydrophobic nature of the phenothiazine ring system and the positive charge of the amine group in this compound can lead to non-specific binding to plastic surfaces (ELISA plates) and membranes (PVDF, nitrocellulose).

Potential Issues and Solutions

AssayPotential IssueRecommended Action
ELISA High background or false positives 1. Optimize blocking conditions: Increase the concentration or change the type of blocking agent (e.g., from BSA to non-fat milk, or use a commercial blocking buffer).2. Increase the number of wash steps: Use a wash buffer containing a mild detergent (e.g., 0.05% Tween-20) and increase the number and duration of washes.3. Include a "no-analyte" control with this compound: This can help determine if this compound is directly interacting with the detection antibodies.
Western Blot High background or non-specific bands 1. Optimize blocking and antibody concentrations: Similar to ELISA, adjusting blocking conditions can reduce non-specific binding. Also, titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.2. Ensure thorough washing: Increase the volume and duration of wash steps.3. Run a lane with this compound alone: This can help to see if it interacts directly with the antibodies and detection system.

Signaling Pathway: this compound's Primary Mechanism of Action

cluster_0 This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonist Gq_11 Gq/11 H1R->Gq_11 Activates PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation

Caption: this compound acts as an antagonist at the Histamine H1 receptor.

Interference in PCR

Direct interference of this compound with PCR is less likely than in immunoassays or cell-based assays. However, if this compound is carried over from a cell lysate, it could potentially inhibit the Taq polymerase.

Potential Issues and Solutions

Potential IssueRecommended Action
Reduced PCR efficiency or failed amplification 1. Purify the DNA template: Ensure that the DNA used for PCR is thoroughly purified from the cell lysate to remove any residual this compound.2. Include a PCR internal control: Use a commercially available PCR internal control to test for the presence of inhibitors in your sample.3. Dilute the template: Diluting the DNA template can also dilute any co-purified inhibitors to a concentration that no longer affects the PCR reaction.

Key Experimental Protocols

For detailed, step-by-step protocols for the assays discussed, please refer to the following standard procedures:

  • ELISA: A general sandwich ELISA protocol involves coating a plate with a capture antibody, blocking non-specific sites, adding the sample, followed by a detection antibody, a conjugated secondary antibody, and a substrate for detection.[12][13][14][15]

  • Western Blot: This procedure includes preparing a protein lysate, separating proteins by SDS-PAGE, transferring them to a membrane, blocking, incubating with primary and secondary antibodies, and detecting the signal.[16][17][18][19]

  • PCR: A standard PCR protocol involves preparing a master mix with buffer, dNTPs, primers, and Taq polymerase, adding the DNA template, and running the reaction in a thermal cycler.[20][21][22][23]

  • Cell-Based Viability Assay (MTT): Cells are seeded in a 96-well plate, treated with the compound of interest, and then incubated with MTT solution. A solubilization solution is added, and the absorbance is read to determine cell viability.[24][25][26][27][28]

References

Light sensitivity and handling precautions for Alimemazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the light sensitivity and handling precautions for Alimemazine.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to light?

A1: Yes, this compound is known to be photosensitive. As a phenothiazine (B1677639) derivative, it is susceptible to photodegradation upon exposure to light, particularly UV-A radiation. This degradation can lead to a loss of potency and the formation of degradation products.

Q2: What happens when this compound is exposed to light?

A2: Exposure to light can induce oxidative degradation of this compound. The primary degradation pathway involves the formation of this compound sulfoxide (B87167). Another identified photoproduct is N,2-dimethyl-3-(10H-phenothiazin-10-yl) propan-1-amine. The degradation process is believed to be mediated by singlet oxygen.[1]

Q3: How should I store this compound to prevent photodegradation?

A3: To protect this compound from light, it should be stored in light-resistant containers. For solutions, it is recommended to store them in amber vials or containers wrapped in aluminum foil.

Q4: What are the recommended storage temperatures for this compound solutions?

A4: For optimal stability, this compound solutions should be stored at controlled temperatures. Short-term storage (up to one month) at -20°C and long-term storage at -80°C are recommended.

Q5: What are the general handling precautions for this compound?

A5: When handling this compound, it is important to avoid inhalation of dust or aerosols and prevent contact with skin and eyes. Work in a well-ventilated area, preferably in a chemical fume hood.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of this compound solution (e.g., yellowing) Exposure to light and subsequent oxidation.Discard the solution. Prepare a fresh solution and ensure it is protected from light at all times during preparation, storage, and use.
Precipitate formation in frozen this compound solution upon thawing The concentration of the solution may be too high, or the solvent may have absorbed moisture.Gently warm the solution and vortex to redissolve the precipitate. If it does not dissolve, prepare a new, less concentrated solution using an anhydrous solvent.
Inconsistent experimental results using this compound Degradation of the this compound stock solution due to improper storage or handling.Prepare a fresh stock solution from solid this compound. Aliquot into single-use vials to avoid repeated freeze-thaw cycles and light exposure. Verify the concentration and purity of the new stock solution using a validated analytical method, such as HPLC.
Appearance of unexpected peaks in chromatograms Formation of degradation products due to exposure to light, heat, or incompatible materials.Identify the degradation products using a stability-indicating method. Review handling and storage procedures to identify and eliminate the source of degradation. Ensure compatibility with all solvents and materials used in the experiment.

Quantitative Data on this compound Photostability

Parameter Observation Reference
Photolability This compound is photolabile under UV-A light in aerobic conditions.[1]
Primary Photoproducts This compound sulfoxide and N,2-dimethyl-3-(10H-phenothiazin-10-yl) propan-1-amine have been identified as major photoproducts.[1]
Degradation Mechanism The photodegradation is triggered by self-photogenerated singlet molecular oxygen.[1]
Analytical Method for Degradation A stability-indicating RP-HPLC method is available to separate this compound from its degradation products.[2]

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound

This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.

Objective: To assess the photostability of an this compound drug substance or product and identify potential degradation products.

Materials:

  • This compound (drug substance or product)

  • Solvent (e.g., methanol (B129727) or a suitable buffer)

  • Chemically inert and transparent containers (e.g., quartz cells)

  • Light-resistant containers for control samples

  • A calibrated light source capable of emitting both UV-A and visible light (e.g., a xenon lamp or a combination of fluorescent lamps)

  • Calibrated radiometer and lux meter

  • Stability-indicating analytical method (e.g., RP-HPLC, see Protocol 2)

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound at a known concentration in a suitable solvent.

    • For solid drug substance, spread a thin layer of the powder in a chemically inert, transparent dish.

  • Control Samples:

    • Prepare identical samples and protect them from light by wrapping the containers in aluminum foil. Store these control samples under the same temperature and humidity conditions as the exposed samples.

  • Light Exposure:

    • Place the samples in the photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

    • Monitor the temperature during the exposure to minimize the effect of thermal degradation.

  • Sampling:

    • Withdraw samples at appropriate time intervals.

  • Analysis:

    • Analyze the exposed samples and the control samples using a validated stability-indicating method (e.g., RP-HPLC).

    • Determine the percentage of this compound remaining and quantify any degradation products formed.

  • Data Interpretation:

    • Compare the results from the exposed samples to the control samples to determine the extent of photodegradation.

    • Characterize the degradation products if necessary.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

This method is designed to separate this compound from its degradation products.[2]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol and 0.02 M potassium dihydrogen orthophosphate buffer (75:25 v/v), with the pH adjusted to 3.0 using o-phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 257 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration with the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the concentration of this compound and its degradation products by comparing the peak areas with those of the standard.

Visualizations

Alimemazine_Handling_Workflow This compound Handling and Storage Workflow cluster_storage Storage cluster_handling Handling cluster_ppe Personal Protective Equipment (PPE) Store_Solid Store Solid this compound (Protect from light) Weighing Weighing (In fume hood, with PPE) Store_Solid->Weighing Store_Solution Store this compound Solution (-20°C short-term, -80°C long-term) (Light-resistant, sealed vials) Experiment Experimental Use (Minimize light exposure) Store_Solution->Experiment Dissolution Dissolution (Use light-protected glassware) Weighing->Dissolution Gloves Gloves Weighing->Gloves Goggles Safety Goggles Weighing->Goggles Lab_Coat Lab Coat Weighing->Lab_Coat Dissolution->Store_Solution Dissolution->Gloves Dissolution->Goggles Experiment->Gloves Experiment->Goggles Receiving Receiving Receiving->Store_Solid Receive Compound

Caption: Workflow for safe handling and storage of this compound.

Alimemazine_Photodegradation_Pathway Simplified Photodegradation Pathway of this compound This compound This compound Excited_State Excited State this compound* This compound->Excited_State Light (UV-A) Sulfoxide This compound Sulfoxide This compound->Sulfoxide Reaction with ¹O₂ Other_Product N,2-dimethyl-3-(10H-phenothiazin-10-yl) propan-1-amine This compound->Other_Product Reaction with ¹O₂ Singlet_Oxygen Singlet Oxygen (¹O₂) Excited_State->Singlet_Oxygen Energy Transfer to O₂

Caption: this compound's light-induced degradation pathway.

References

Technical Support Center: Alimemazine Dosage in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate use and dosage adjustment of Alimemazine in different animal strains. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as trimeprazine, is a phenothiazine (B1677639) derivative. Its primary mechanism of action is as a histamine (B1213489) H1 receptor antagonist, which accounts for its antihistaminic and sedative properties. It also possesses anticholinergic (muscarinic receptor blocking), antidopaminergic, and anti-alpha-adrenergic effects.

Q2: What are the common research applications of this compound in animal models?

A2: In veterinary medicine, this compound is primarily used for its antipruritic (anti-itch) and sedative effects. In a research setting, it can be used to study:

  • Allergic reactions and pruritus.

  • Sedation and its effects on behavior.

  • As a pre-anesthetic agent.

  • Its potential effects on various physiological systems due to its diverse receptor-binding profile.

Q3: Why is it necessary to adjust this compound dosage for different animal strains?

A3: Different strains of laboratory animals, such as BALB/c and C57BL/6 mice or Wistar and Sprague-Dawley rats, have known genetic variations that lead to differences in their physiology and metabolism. These differences can significantly impact a drug's pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body). Specifically, variations in the expression and activity of drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes in the liver, can lead to strain-specific rates of drug clearance and, consequently, different levels of drug exposure and effect for the same mg/kg dose.

Troubleshooting Guide

Q4: I administered the same dose of this compound to two different rat strains (Sprague-Dawley and Wistar) and observed significantly different levels of sedation. Why is this happening?

A4: This is a common observation and is likely due to inherent metabolic differences between the strains. Research has shown that Wistar and Sprague-Dawley rats have different basal expression levels and inducibility of several cytochrome P450 (CYP) enzymes, which are crucial for metabolizing phenothiazines like this compound.[1][2][3][4][5]

For instance, studies have indicated that Wistar rats can have higher basal levels of certain CYP enzymes, such as CYP1A1, CYP1A2, and CYP3A2, compared to Sprague-Dawley rats.[2][3] Since phenothiazines are metabolized by multiple CYP isoforms, including those in the CYP1A, CYP2B, CYP2D, and CYP3A families, a higher metabolic capacity in one strain could lead to faster clearance of this compound, resulting in a shorter duration or lower intensity of sedation.

Q5: I am not seeing the expected sedative effect in BALB/c mice, while the same dose in C57BL/6 mice is causing excessive sedation. How should I adjust the dose?

A5: This suggests a potential strain-dependent difference in this compound metabolism or sensitivity. While specific data on this compound metabolism in these exact mouse strains is limited, it is well-established that BALB/c and C57BL/6 mice have different immunological and physiological profiles, which can extend to drug metabolism.[6][7]

To address this, a dose-response study is recommended. Start with a lower dose in the more sensitive strain (in this case, C57BL/6) and a potentially higher dose in the less sensitive strain (BALB/c) and carefully observe the behavioral and physiological responses. It is crucial to titrate the dose to the desired effect for each strain individually, rather than relying on a single dose for both.

Q6: My animals are showing unexpected side effects or mortality even at what I calculated to be a safe starting dose. What could be the cause?

A6: Unexpected toxicity can arise from several factors:

  • Strain-specific sensitivity: As discussed, one strain may be a "poor metabolizer" of this compound, leading to higher-than-expected drug exposure.

  • Formulation issues: The vehicle used to dissolve or suspend this compound could have its own toxic effects or could alter the drug's absorption rate.

  • Route of administration: The bioavailability of this compound can vary significantly depending on whether it is administered orally, intraperitoneally, or via another route.

  • Underlying health status: Subclinical infections or other health issues in the animals can alter their ability to metabolize drugs.

  • Drug interactions: If other compounds are being administered, there could be a drug-drug interaction at the level of metabolic enzymes.

In the event of unexpected deaths, it is crucial to halt the experiment, review the protocol thoroughly, consider necropsies of the deceased animals, and consult with a veterinarian.[8][9][10] A pilot study with a wider range of lower doses is warranted to establish a safe dose range for each specific strain.

Data Presentation

Table 1: Key Cytochrome P450 Enzymes Involved in Phenothiazine Metabolism and Known Strain Differences in Rodents

Cytochrome P450 IsoformRole in Phenothiazine MetabolismKnown Strain Differences in Basal Expression/ActivityPotential Implication for this compound Dosage
CYP1A Family Involved in the metabolism of various phenothiazines.[11][12]Rats: Wistar rats have been reported to have higher basal CYP1A1 and CYP1A2 mRNA levels and higher CYP1A enzymatic activity than Sprague-Dawley rats.[2][3][4]Wistar rats may metabolize this compound faster, potentially requiring a higher dose for the same effect compared to Sprague-Dawley rats.
CYP2B Family N-demethylation of some phenothiazines in rats is catalyzed in part by CYP2B isoforms.[11]Rats: Some studies show higher Cyp2b1 mRNA levels in Dark Agouti rats compared to Wistar and Sprague-Dawley rats, but this doesn't always correlate with protein expression or activity.Strain differences in CYP2B activity could contribute to variable rates of this compound metabolism.
CYP2D Family A major enzyme in the metabolism of many phenothiazines in humans and implicated in rat metabolism.[11]Mice: Limited direct comparative data for this compound.Differences in CYP2D activity between mouse strains could be a significant factor in varied responses.
CYP3A Family Involved in the metabolism of several phenothiazines, including S-oxidation and N-demethylation.[11][12]Rats: Wistar rats may have higher basal CYP3A2 mRNA levels than Sprague-Dawley rats.[2][3]Wistar rats might clear this compound more rapidly via this pathway, potentially necessitating a higher dose.

Note: This table is based on available data for phenothiazines in general and known CYP differences. Specific metabolism of this compound by each isoform in every strain has not been fully elucidated.

Table 2: General Starting Dose Recommendations and Allometric Scaling Factors

SpeciesBody Weight (kg)Km FactorAllometric Scaling Factor (from Human)General Starting Dose Range (Oral)
Human 6037110-20 mg/day
Rat 0.1566.22-10 mg/kg
Mouse 0.02312.35-20 mg/kg

Disclaimer: These are general starting dose ranges and should be adapted based on the specific experimental context, desired effect, and the principles outlined in this guide. The Km factor is the body weight (kg) divided by the body surface area (m2) and is used for dose conversion between species based on body surface area.[6][9]

Experimental Protocols

Protocol 1: Determining an Appropriate Starting Dose Using Allometric Scaling

This protocol outlines a method for estimating a starting dose in a target animal species based on a known effective dose in another species (e.g., humans).

  • Obtain a known effective dose: Find a reliable source for an effective dose of this compound in a reference species (e.g., human therapeutic dose).

  • Convert to mg/kg: If the dose is not already in mg/kg, convert it based on the average body weight of the reference species.

  • Use the allometric scaling formula: Animal Equivalent Dose (mg/kg) = Human Dose (mg/kg) x (Km human / Km animal)

    • Km values can be found in Table 2 or other pharmacological resources.[6][9]

  • Conduct a pilot study: The calculated dose is an estimate. It is crucial to begin with a pilot study using a small number of animals and a range of doses (e.g., the calculated dose, a dose 50% lower, and a dose 100% higher) to determine the actual effective and safe dose for your specific strain and experimental conditions.

Protocol 2: Basic Pharmacokinetic Study in Rodents

This protocol provides a general workflow for a basic pharmacokinetic study to determine parameters like Cmax, Tmax, and AUC.

  • Animal Preparation: Acclimatize animals to the housing conditions for at least one week. Fast animals overnight before dosing (with free access to water).

  • Dose Administration: Administer a single, accurately measured dose of this compound via the desired route (e.g., oral gavage).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs, 24 hrs). The exact time points should be chosen based on the expected absorption and elimination rates of the drug.

  • Sample Processing: Process blood samples to obtain plasma or serum and store them appropriately (usually at -80°C) until analysis.

  • Bioanalysis: Use a validated analytical method, such as LC-MS/MS, to quantify the concentration of this compound in the plasma or serum samples.

  • Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters from the concentration-time data.

Mandatory Visualizations

Alimemazine_Metabolism_Pathway cluster_phase1 Phase I Metabolism (Liver - Cytochrome P450) This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation CYP1A, CYP3A, etc. N_Dealkylation N-Dealkylation This compound->N_Dealkylation CYP1A2, CYP2B, CYP2C19, etc. S_Oxidation S-Oxidation This compound->S_Oxidation CYP1A2, CYP3A4, etc. Metabolites Metabolites Excretion Excretion Metabolites->Excretion Phase II Conjugation (e.g., Glucuronidation) Hydroxylation->Metabolites N_Dealkylation->Metabolites S_Oxidation->Metabolites

Caption: Generalized metabolic pathway of this compound via Phase I reactions.

Dosage_Adjustment_Workflow start Start with a calculated or literature-based dose observe Administer to a small group of animals from each strain start->observe evaluate Evaluate for desired effect and adverse reactions observe->evaluate optimal Optimal dose achieved Proceed with experiment evaluate->optimal Desired effect with no/minimal adverse reactions no_effect No or insufficient effect evaluate->no_effect adverse_effect Adverse effects observed evaluate->adverse_effect increase Increase dose increase->observe decrease Decrease dose decrease->observe no_effect->increase adverse_effect->decrease

Caption: Experimental workflow for dose adjustment in different animal strains.

References

Alimemazine Immunoassay Cross-Reactivity Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential cross-reactivity of alimemazine (also known as trimeprazine) in various immunoassays. The following information is designed to help troubleshoot unexpected results and provide clarity on assay specificity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We detected a positive result for methadone in a urine sample from a patient prescribed this compound. Is this a known cross-reactivity?

A1: Yes, this is a documented cross-reactivity. This compound has been shown to produce false-positive results in some methadone immunoassays. Specifically, a concentration of 57 mg/L of this compound has been reported to cause a positive result in the Kinetic Interaction of Microparticles in a Solution (KIMS) assay for methadone.[1] If your laboratory is using a KIMS-based methadone assay, it is highly probable that the presence of this compound is the cause of the positive signal.

Troubleshooting Steps:

  • Review Patient Medication: Confirm if the patient has been administered this compound or other structurally related phenothiazines.

  • Alternative Immunoassay: If possible, re-test the sample using a different methadone immunoassay that utilizes a different antibody or technology, as cross-reactivity is often manufacturer-specific.

  • Confirmatory Testing: The most reliable step is to send the sample for confirmatory analysis using a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods can definitively identify and quantify methadone and its metabolites, distinguishing them from interfering substances like this compound.

Q2: Our screening immunoassay for tricyclic antidepressants (TCAs) is showing a positive result for a sample from a patient who is only taking this compound. Why is this happening?

A2: This is a common issue due to the structural similarity between this compound and tricyclic antidepressants. This compound is a phenothiazine (B1677639) with a three-ring structure, which is similar to the core structure of TCAs.[2] This structural resemblance can lead to the antibody used in the TCA immunoassay binding to this compound, resulting in a false-positive result. This cross-reactivity is a known issue for the phenothiazine class of drugs.

Troubleshooting Steps:

  • Examine the Drug Structure: As illustrated in the diagram below, the structural similarities between this compound and TCAs can lead to antibody cross-reactivity.

  • Consult Assay Documentation: Review the package insert for your specific TCA immunoassay kit for any listed cross-reactivity with phenothiazines. While this compound may not always be explicitly listed, related compounds like chlorpromazine (B137089) or promethazine (B1679618) might be, indicating a potential class effect.

  • Confirmation Analysis: As with any unexpected positive screen, confirmation with a more specific method like GC-MS or LC-MS/MS is the gold standard to rule out the presence of TCAs and confirm that the result is due to cross-reactivity.

Q3: We are developing a radioimmunoassay (RIA) for this compound. What are the potential cross-reactants we should be concerned about?

A3: Based on available data, you should be particularly concerned with the metabolites of this compound. A radioimmunoassay developed for trimeprazine (B1682546) (this compound) demonstrated significant cross-reactivity (49%) with its N-desmethyl metabolite. However, the same assay showed no cross-reactivity with the trimeprazine sulfoxide (B87167) metabolite. Therefore, when developing and validating your RIA, it is crucial to test for cross-reactivity against known metabolites of this compound to ensure the specificity of your assay.

Troubleshooting Steps:

  • Metabolite Profiling: Identify the major metabolites of this compound from literature sources.

  • Cross-Reactivity Testing: During assay development, test the identified metabolites at various concentrations to determine the percentage of cross-reactivity (see Experimental Protocols section).

  • Antibody Selection: If cross-reactivity with an active metabolite is high and undesirable for your application, you may need to screen for or develop a more specific monoclonal antibody that targets a unique epitope on the parent this compound molecule.

Data Presentation: this compound Cross-Reactivity

CompoundImmunoassayTarget AnalyteCross-Reactivity Data
This compound Kinetic Interaction of Microparticles in a Solution (KIMS)MethadoneA concentration of 57 mg/L can produce a false-positive result.[1]
N-desmethyltrimeprazine (this compound metabolite)Radioimmunoassay (RIA)Trimeprazine (this compound)49%
Trimeprazine sulfoxide (this compound metabolite)Radioimmunoassay (RIA)Trimeprazine (this compound)No cross-reactivity observed.
This compound Tricyclic Antidepressant (TCA) ImmunoassaysTricyclic AntidepressantsKnown to cause false-positives due to structural similarity. Specific quantitative data is not widely available and is manufacturer-dependent.[2]

Experimental Protocols

Protocol for Determining Cross-Reactivity in a Competitive ELISA

This protocol outlines a general procedure to determine the percent cross-reactivity of this compound or its metabolites in a competitive ELISA designed for another analyte (e.g., a tricyclic antidepressant).

1. Reagents and Materials:

  • Microtiter plate pre-coated with the target analyte antigen.

  • Primary antibody specific to the target analyte.

  • Enzyme-conjugated secondary antibody.

  • Substrate solution (e.g., TMB).

  • Stop solution.

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Dilution buffer (e.g., PBS with 1% BSA).

  • Standard solutions of the target analyte.

  • Test solutions of this compound and its metabolites at various concentrations.

2. Procedure:

  • Prepare serial dilutions of the standard analyte and the test compounds (this compound and its metabolites) in the dilution buffer.

  • Add a fixed amount of the primary antibody to all wells.

  • Add the standard dilutions and test compound dilutions to their respective wells.

  • Incubate the plate to allow for competitive binding between the coated antigen and the antigen in the solution to the primary antibody.

  • Wash the plate to remove unbound reagents.

  • Add the enzyme-conjugated secondary antibody and incubate.

  • Wash the plate again.

  • Add the substrate solution and incubate until color develops.

  • Add the stop solution and read the absorbance using a microplate reader.

3. Calculation of Percent Cross-Reactivity: The cross-reactivity is calculated using the concentrations of the target analyte and the test compound that cause 50% inhibition of the maximum signal (IC50).

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Visualizations

cross_reactivity_troubleshooting_workflow start Unexpected Positive Immunoassay Result confirm_meds Step 1: Confirm Patient's Prescribed Medications start->confirm_meds is_this compound Is this compound or a Phenothiazine Present? confirm_meds->is_this compound check_package_insert Step 2: Review Assay Package Insert for Known Cross-Reactivities is_this compound->check_package_insert Yes confirmation_test Step 4: Perform Confirmatory Testing (GC-MS or LC-MS/MS) is_this compound->confirmation_test No alternative_assay Step 3: Re-test with an Alternative Immunoassay (if available) check_package_insert->alternative_assay alternative_assay->confirmation_test report_interference Result: Interference Confirmed. Report as False Positive due to This compound Cross-Reactivity. confirmation_test->report_interference Analyte Not Detected report_true_positive Result: Target Analyte Confirmed. Report as True Positive. confirmation_test->report_true_positive Analyte Detected

Caption: Troubleshooting workflow for an unexpected positive immunoassay result.

structural_similarity cluster_this compound This compound (Phenothiazine) cluster_tca Tricyclic Antidepressants (e.g., Imipramine) cluster_antibody TCA Immunoassay Antibody This compound Tricyclic Phenothiazine Core antibody Antibody Binding Site This compound->antibody Cross-reacts due to similar core structure tca Tricyclic Dibenzazepine Core tca->antibody Specific Binding

Caption: Structural similarity leading to cross-reactivity.

References

Validation & Comparative

A Preclinical Showdown: Alimemazine vs. Promethazine in Allergy Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of first-generation antihistamines, both alimemazine (also known as trimeprazine) and promethazine (B1679618) have long been utilized for their therapeutic effects in allergic conditions. As phenothiazine (B1677639) derivatives, they share a common structural backbone, leading to overlapping pharmacological profiles. However, subtle molecular differences may translate into varying efficacy and potency in preclinical models of allergy. This guide provides a comprehensive comparison of this compound and promethazine, summarizing available preclinical data to inform researchers, scientists, and drug development professionals.

At a Glance: Key Pharmacological Properties

PropertyThis compound (Trimeprazine)Promethazine
Drug Class First-Generation Phenothiazine H1-AntihistamineFirst-Generation Phenothiazine H1-Antihistamine
Primary Mechanism Histamine H1 Receptor AntagonistHistamine H1 Receptor Antagonist
Sedative Properties YesYes
Anticholinergic Properties YesYes

In Vivo Efficacy: Anaphylactic Challenge

A direct comparison in a guinea pig model of anaphylactic microshock revealed a notable difference in the potency of the two compounds.

Preclinical Model Drug Effective Protective Dose Observation Citation
Anaphylactic Microshock in Guinea PigsThis compound (Trimeprazine)5 to 10 µg/kgProtected at lower doses compared to promethazine.[1]
Promethazine> 10 µg/kgRequired a higher dose for a similar protective effect.[1]

This study suggests that this compound may be more potent than promethazine in preventing systemic anaphylactic reactions in this preclinical model.[1]

Experimental Protocol: Anaphylactic Microshock in Guinea Pigs

The methodology for the anaphylactic microshock test in guinea pigs, as described in the study by West (1963), involved sensitizing the animals to a specific antigen.[1] After a sensitization period, the animals were challenged with the antigen, which induces an anaphylactic reaction. The antihistamines were administered prior to the antigen challenge to assess their protective effects. The dose at which the drugs prevented the onset of anaphylactic shock was determined, providing a measure of their potency.

cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge & Observation Sensitization Guinea Pig Sensitization (e.g., with egg albumin) This compound This compound Administration Sensitization->this compound Pre-treatment Promethazine Promethazine Administration Sensitization->Promethazine Pre-treatment Challenge Antigen Challenge (induces anaphylaxis) This compound->Challenge Promethazine->Challenge Observation Observation of Anaphylactic Shock Symptoms Challenge->Observation cluster_activation Mast Cell Activation cluster_signaling Intracellular Signaling cluster_degranulation Degranulation Antigen_IgE Antigen-IgE Complex FcεRI FcεRI Receptor Antigen_IgE->FcεRI binds to Signaling_Cascade Signaling Cascade FcεRI->Signaling_Cascade activates Ca_Influx Calcium Influx Signaling_Cascade->Ca_Influx leads to Inhibition_Point Potential Inhibition by This compound & Promethazine Signaling_Cascade->Inhibition_Point Degranulation Mast Cell Degranulation Ca_Influx->Degranulation triggers Ca_Influx->Inhibition_Point Mediator_Release Release of Histamine & other inflammatory mediators Degranulation->Mediator_Release cluster_inhibition Point of Antagonism Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R activates Gq11 Gq/11 H1R->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C Activation DAG->PKC Cellular_Response Allergic & Inflammatory Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response Alim_Prom This compound or Promethazine Alim_Prom->H1R blocks

References

A Head-to-Head In Vitro Comparison of First-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents an objective in vitro comparison of first-generation antihistamines, tailored for researchers, scientists, and drug development professionals. The focus is on the pharmacodynamic properties, specifically the binding affinities to the histamine (B1213489) H1 receptor, supported by experimental data and detailed protocols. First-generation antihistamines are known for their efficacy in treating allergic reactions, but also for their sedative effects and lower receptor selectivity compared to second-generation agents.[1][2] A thorough understanding of their in vitro characteristics is fundamental for structure-activity relationship studies and the development of new therapeutics with improved profiles.[1]

Data Presentation: H1 Receptor Binding Affinities

The primary mechanism of action for first-generation antihistamines is as inverse agonists at the histamine H1 receptor.[3][4] Their binding affinity for this receptor is a key indicator of their potency. This affinity is commonly expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value signifies a higher binding affinity.[1]

The following table summarizes the Ki values for a selection of first-generation antihistamines at the H1 receptor, compiled from various scientific sources.

AntihistamineChemical ClassH1 Receptor Ki (nM)
DoxepinTricyclic0.06
MepyramineEthylenediamine0.28
DiphenhydramineEthanolamine1.1
ClemastineEthanolamine1.3
PromethazinePhenothiazine2.2
TriprolidineAlkylamine2.6
ChlorpheniramineAlkylamine3.2
CyproheptadinePiperidine3.8
HydroxyzinePiperazine21

Note: The Ki values presented are representative and can vary between studies due to different experimental conditions, such as the radioligand used, the tissue source, and the composition of the assay buffer.[1]

Experimental Protocols

The determination of H1 receptor binding affinity is most commonly performed using a radioligand binding assay.[1][3] This technique measures the ability of an unlabeled drug (the first-generation antihistamine) to displace a radiolabeled ligand known to bind with high affinity and selectivity to the H1 receptor.[1]

Radioligand Binding Assay for H1 Receptor Affinity

Objective: To determine the inhibition constant (Ki) of a first-generation antihistamine for the histamine H1 receptor.[1][3]

Materials:

  • Biological Material: Cell membranes prepared from a cell line recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).[1]

  • Radioligand: A tritiated H1 receptor antagonist, typically [³H]mepyramine.[1][5]

  • Test Compound: The first-generation antihistamine of interest.[1]

  • Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., mianserin) to determine the amount of radioligand that binds to non-receptor components.[1]

  • Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4).[1]

  • Filtration System: A cell harvester and glass fiber filters to separate bound from unbound radioligand.[1][3]

  • Scintillation Counter: For quantifying the radioactivity retained on the filters.[3]

Methodology:

  • Membrane Preparation: Cell membranes expressing the target H1 receptor are prepared from cell lines or animal tissues.[3]

  • Incubation: A fixed concentration of the radioligand (e.g., [³H]mepyramine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test antihistamine.[3]

  • Separation: The reaction mixture is incubated to allow binding to reach equilibrium. Subsequently, bound and free radioligand are separated by rapid filtration through glass fiber filters.[1][3]

  • Quantification: The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a scintillation counter.[3]

  • Data Analysis: The concentration of the antihistamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow relevant to the in vitro comparison of first-generation antihistamines.

H1_Signaling_Pathway cluster_membrane Cell Membrane H1R H1 Receptor (Inactive State) H1R_Active H1 Receptor (Active State) Cellular_Response Allergic Response (e.g., Ca²⁺ release) H1R->Cellular_Response Blocks Pathway Gq Gq Protein H1R_Active->Gq Activates PLC PLC Gq->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Histamine Histamine Histamine->H1R Binds & Activates Antihistamine First-Generation Antihistamine (Inverse Agonist) Antihistamine->H1R Binds & Stabilizes Inactive State IP3_DAG->Cellular_Response Leads to

Caption: H1 Receptor Signaling Pathway and Antihistamine Action.

Radioligand_Binding_Assay_Workflow start Start prep Prepare H1 Receptor- Expressing Cell Membranes start->prep incubate Incubate Membranes with: 1. [³H]mepyramine (Radioligand) 2. Varying concentrations of Test Antihistamine prep->incubate equilibrium Allow Binding to Reach Equilibrium incubate->equilibrium filter Rapid Filtration to Separate Bound vs. Free Radioligand equilibrium->filter quantify Quantify Radioactivity on Filters via Scintillation Counting filter->quantify analyze Calculate IC50 and Ki Values (Cheng-Prusoff Equation) quantify->analyze end End analyze->end

Caption: Radioligand Binding Assay Experimental Workflow.

References

Validating the antipruritic effect of Alimemazine against a positive control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antipruritic effects of Alimemazine against established positive controls, primarily first-generation antihistamines. Due to a lack of direct head-to-head clinical trials, this guide synthesizes available data to offer an objective comparison based on existing literature.

Executive Summary

This compound (also known as Trimeprazine) is a first-generation phenothiazine (B1677639) antihistamine with sedative properties. While it has been used for the treatment of pruritus, robust, direct comparative clinical trial data with a positive control is limited in recent literature. This guide presents available efficacy data for this compound and compares it with data from studies on Hydroxyzine, a commonly used first-generation antihistamine for pruritus. The data suggests that while this compound shows a modest effect in reducing nocturnal scratching, Hydroxyzine has demonstrated significant improvements in patient-reported itch scores in observational studies.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the antipruritic effects of this compound and the positive control, Hydroxyzine. It is crucial to note that the data is derived from separate studies with different methodologies, and therefore, this represents an indirect comparison.

Table 1: Efficacy of this compound in Atopic Eczema (Nocturnal Scratching)

Drug Dosage Study Population Primary Outcome Result Citation
This compound (Trimeprazine Tartrate)Not specified12 men with severe atopic eczemaReduction in nocturnal scratchingModest reduction in the overall amount of scratching during the night, primarily by reducing time spent in stage 1 sleep.[1]

Table 2: Efficacy of Hydroxyzine in Chronic Pruritus

Drug Dosage Study Population Primary Outcome Result Citation
Hydroxyzine25 mg three to four times daily (adults)400 patients with chronic pruritusImprovement in 5-D Itch ScoreSignificant reduction in mean 5-D itch score over 12 weeks. Improvement of 17.90% at 2 weeks and 47.63% at 12 weeks compared to baseline.[2]
HydroxyzineNot specifiedPatients with pruritusImprovement in Visual Analog Scale (VAS) for itchSignificant improvement in itch scores (VAS) observed after use.[3]

Experimental Protocols

Detailed methodologies for common experimental models used to induce pruritus and evaluate antipruritic agents are described below.

Histamine-Induced Pruritus Model (Human)

This model is a classic method for inducing experimental itch and assessing the efficacy of H1 receptor antagonists.

  • Subject Selection: Healthy volunteers or patients with specific skin conditions are recruited. Participants typically undergo a washout period for any medications that could interfere with the results.

  • Itch Induction: A solution of histamine (B1213489) dihydrochloride (B599025) (e.g., 1% in a gel or saline) is applied to a designated area of the skin, usually the volar forearm. Application can be performed via iontophoresis (using a small electric current to deliver the substance into the skin) or intradermal injection.[4][5]

  • Treatment Administration: The investigational drug (e.g., this compound) and a positive control (e.g., Diphenhydramine) or placebo are administered orally or topically at a specified time before itch induction.

  • Efficacy Assessment: Itch intensity is measured at regular intervals using a Visual Analog Scale (VAS), where subjects rate their itch on a scale from "no itch" to "worst imaginable itch". Other parameters such as itch duration, and the area of flare and wheal can also be measured.[4]

Cowhage-Induced Pruritus Model (Human)

This model is used to induce non-histaminergic itch, which is often more representative of chronic pruritus conditions.

  • Subject Selection: Similar to the histamine model, healthy volunteers or patients with conditions like atopic dermatitis are recruited.

  • Itch Induction: Cowhage spicules are applied to a small area of the skin and gently rubbed. The active compound in cowhage, mucunain, activates protease-activated receptor 2 (PAR2), inducing an itching sensation.[4][5][6]

  • Treatment Administration: The test compounds and controls are administered prior to the cowhage application.

  • Efficacy Assessment: Itch intensity and duration are recorded using a VAS. The quality of the itch (e.g., stinging, burning) can also be assessed through questionnaires.[6]

Signaling Pathways and Experimental Workflow

Mechanism of Action: H1 Receptor Antagonism

This compound and the positive control, Hydroxyzine, are first-generation antihistamines. Their primary mechanism of action involves blocking the H1 histamine receptor. The binding of histamine to the H1 receptor, a Gq-protein coupled receptor, activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and activation of protein kinase C (PKC), ultimately leading to the physiological effects of histamine, including the sensation of itch. By competitively inhibiting the H1 receptor, these antihistamines prevent this signaling cascade.[7][8][9][10][11][12][13]

H1_Receptor_Signaling cluster_cell Sensory Neuron cluster_drug Antihistamine Action Histamine Histamine H1_Receptor H1 Receptor (Gq-coupled) Histamine->H1_Receptor Binds to Gq_protein Gq protein H1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Itch_Signal Itch Signal Transmission Ca_release->Itch_Signal PKC_activation->Itch_Signal This compound This compound This compound->H1_Receptor Blocks Positive_Control Positive Control (e.g., Hydroxyzine) Positive_Control->H1_Receptor Blocks

Caption: H1 Receptor Signaling Pathway and Antihistamine Action.

General Experimental Workflow for Antipruritic Drug Validation

The following diagram illustrates a typical workflow for validating the antipruritic effect of a new compound against a positive control.

Experimental_Workflow Subject_Recruitment Subject Recruitment (Healthy Volunteers or Patients) Baseline_Assessment Baseline Pruritus Assessment Subject_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Groups Randomization->Treatment_Groups Group_A Group A (this compound) Treatment_Groups->Group_A Group_B Group B (Positive Control) Treatment_Groups->Group_B Group_C Group C (Placebo) Treatment_Groups->Group_C Drug_Administration Drug Administration Group_A->Drug_Administration Group_B->Drug_Administration Group_C->Drug_Administration Pruritus_Induction Pruritus Induction (e.g., Histamine, Cowhage) Drug_Administration->Pruritus_Induction Efficacy_Measurement Efficacy Measurement (e.g., VAS, Scratching Behavior) Pruritus_Induction->Efficacy_Measurement Data_Analysis Data Analysis and Comparison Efficacy_Measurement->Data_Analysis

References

Cross-validation of Alimemazine's efficacy in different research laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alimemazine, a first-generation phenothiazine (B1677639) antihistamine, has been investigated for its therapeutic potential in a variety of conditions, primarily leveraging its sedative and anxiolytic properties. This guide provides a comparative analysis of this compound's efficacy based on available data from various studies, alongside a look at alternative treatments. Due to a lack of direct cross-laboratory validation studies for single indications, this guide synthesizes findings from separate clinical trials to offer a comprehensive overview.

This compound in the Treatment of Generalized Anxiety Disorder (GAD)

A multi-center, open-label, non-comparative clinical trial involving 129 patients with Generalized Anxiety Disorder (GAD) demonstrated the efficacy of a prolonged-release formulation of this compound (Teraligen® retard).[1][2]

Key Findings:

  • After six weeks of treatment with 20 mg and 40 mg doses, a statistically significant reduction in anxiety levels was observed.[1][2]

  • The mean Hamilton Anxiety Rating Scale (HARS) score decreased from 24.8±7.3 at baseline to 10.8±6.6 by week 6.[1][2]

  • A response, defined as a 50% or more reduction in the total HARS score, was achieved by 69.4% of patients by the end of the six-week study.[1]

  • The therapeutic effect appeared to increase with continued use.[1][2]

  • The treatment was generally well-tolerated, with the most common adverse events being morning sleepiness (7.8%), dry mouth (7.8%), and general weakness (4.7%).[1][2]

Table 1: Efficacy of Prolonged-Release this compound in GAD (6-Week Study)

Outcome MeasureBaseline (Week 0)Week 6Change from Baselinep-value
Mean HARS Score24.8 ± 7.310.8 ± 6.6-14.0 ± 6.27<0.0001
Response Rate (≥50% HARS reduction)
Week 1-10.3% (n=13)--
Week 3-60.5% (n=75)-<0.0001
Week 6-69.4% (n=86)-<0.0001
Comparative Perspective: Benzodiazepines and SSRIs in GAD

While direct comparative trials with this compound are lacking, a meta-analysis of treatments for GAD provides context. Benzodiazepines (BZDs) have shown to be highly effective in the short-term.[3][4] Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) are considered first-line treatments and have demonstrated moderate effectiveness.[3][5]

Table 2: Comparative Efficacy of Different Drug Classes for GAD (from a Meta-Analysis)

Drug ClassHedges' g (Effect Size)
Benzodiazepines (BZs)0.50
SNRIs0.36
SSRIs0.33

This compound in Pediatric Sleep Disorders

This compound has been investigated for its hypnotic effects in children with sleep problems, though its use for this indication is unlicensed in some regions like the UK.[6] Evidence from a systematic review of four small randomized controlled trials (RCTs) suggests a potential for short-term efficacy, but the results are conflicting and evidence for long-term benefit is limited and contradictory.[6]

Two of these trials, comparing this compound (trimeprazine) to placebo at doses up to 60 mg or 90 mg, showed a statistically significant positive effect in the short term.[6] However, a considerable number of children in the treatment group continued to experience night waking, and up to one-third did not show improvement.[6]

Alternative Treatments for Pediatric Insomnia

For pediatric insomnia, behavioral interventions and psychoeducation are considered first-line treatments.[7] When pharmacological intervention is considered, melatonin (B1676174) is often used, with some studies suggesting its safety and effectiveness for short-term use.[7] One case study noted that a child with Autism Spectrum Disorder and insomnia who had a limited response to this compound and hydroxyzine (B1673990) was subsequently treated with prolonged-release melatonin with positive effects.[8]

This compound in Agitation Associated with Schizophrenia

A study on 30 patients with paranoid schizophrenia experiencing agitation demonstrated that the addition of injectable this compound (25 mg to 150 mg daily for up to 9 days) to a second-generation antipsychotic resulted in a significant reduction in psychotic symptoms.[9]

Key Findings:

  • A 30% reduction in the total Positive and Negative Syndrome Scale (PANSS) score was observed by days 8-9.[9]

  • The risk of aggression was reduced by 34.8%.[9]

  • A significant decrease in agitation was noted, with the average Agitation-Calmness Evaluation Scale (ACES) score decreasing by 3.6%.[9]

  • Anxiety symptoms disappeared in 50% of patients, and sleep disturbances improved, with the average visual analogue scale score for sleep disturbance decreasing threefold.[9]

  • Adverse events were reported as mild to moderate.[9]

Comparative Perspective: Other Antipsychotics for Agitation

Typical and atypical antipsychotics are commonly used to manage agitation in various conditions. A systematic review on the use of antipsychotics for agitation and psychosis in dementia found that typical antipsychotics may slightly improve these symptoms, while atypical antipsychotics probably reduce agitation slightly.[10] For instance, haloperidol (B65202) has been shown to improve behavioral symptoms, and risperidone (B510) can reduce aggression and paranoia in elderly patients with psychosis.[11]

Experimental Protocols

GAD Study with Prolonged-Release this compound
  • Study Design: Multicenter, open-label, non-comparative clinical trial.[1][2]

  • Participants: 129 patients (86 women, 43 men; mean age 38.0±11.1 years) diagnosed with GAD according to ICD-10 criteria.[1][2]

  • Intervention: Prolonged-release this compound tablets (Teraligen® retard) at doses of 20 mg and 40 mg for six weeks.[1][2]

  • Primary Outcome Measure: Change in the Hamilton Anxiety Rating Scale (HARS) score from baseline to week 6.[1][2]

  • Safety Assessment: Monitoring of adverse events (AEs) and liver enzyme activity.[1]

Agitation in Schizophrenia Study with Injectable this compound
  • Study Design: Open-label, add-on therapy study.[9]

  • Participants: 30 patients (aged 18 to 65 years) with a diagnosis of paranoid schizophrenia (ICD-10 criteria) experiencing an exacerbation with psychomotor agitation.[9]

  • Intervention: this compound intramuscular injection solution (daily dose from 25 mg to 150 mg) for a maximum of 9 days, in addition to a second-generation antipsychotic.[9]

  • Outcome Measures: Assessments using the Positive and Negative Syndrome Scale (PANSS), Agitation-Calmness Evaluation Scale (ACES), Hamilton Anxiety Rating Scale (HARS), and a visual analogue scale (VAS) for sleep disturbances at four time points during the observation period.[9]

Mechanism of Action and Signaling Pathways

This compound is a first-generation phenothiazine H1-antihistamine.[6][12] Its primary mechanism of action involves blocking the action of histamine (B1213489) at H1 receptors.[13] This action interferes with the inflammatory processes mediated by histamine.[12]

Furthermore, this compound's effects are linked to the phospholipase C and the phosphatidylinositol (PIP2) signaling pathways, leading to a reduction in the activity of the NF-κB immune response transcription factor.[12] This, in turn, decreases the expression of pro-inflammatory cytokines and cell adhesion molecules.[12] By lowering intracellular calcium ion concentration, this compound also helps to stabilize mast cells, reducing further histamine release.[12] As a first-generation antihistamine, it readily crosses the blood-brain barrier, which accounts for its sedative and anxiolytic effects.[12] this compound also exhibits antagonistic effects on serotonin 5-HT2A and dopamine (B1211576) D2 receptors, contributing to its anxiolytic and antipsychotic properties.[14]

Alimemazine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus H1R Histamine H1 Receptor PLC Phospholipase C (PLC) H1R->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces Ca2 Ca²⁺ IP3->Ca2 releases NFkB_inactive Inactive NF-κB DAG->NFkB_inactive activates Ca2->NFkB_inactive activates NFkB_active Active NF-κB NFkB_inactive->NFkB_active translocates to Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression promotes Inflammation Reduced Inflammation Gene_Expression->Inflammation leads to This compound This compound This compound->H1R blocks This compound->Inflammation results in Histamine Histamine Histamine->H1R binds

Caption: Simplified signaling pathway of this compound's action on the H1 receptor.

Experimental_Workflow_GAD_Trial cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (6 Weeks) cluster_followup Follow-up Assessments cluster_analysis Data Analysis P1 Patient Recruitment (N=129 with GAD) P2 Informed Consent & Baseline Assessment (HARS) P1->P2 T1 Administer Prolonged-Release This compound (20mg or 40mg) P2->T1 F1 Week 1 Assessment (HARS, Adverse Events) T1->F1 F2 Week 3 Assessment (HARS, Adverse Events) F1->F2 A2 Evaluation of Safety and Tolerability F1->A2 F3 Week 6 Final Assessment (HARS, Adverse Events) F2->F3 F2->A2 A1 Statistical Analysis of HARS Score Changes F3->A1 F3->A2

Caption: Experimental workflow for the clinical trial of this compound in GAD.

References

Comparative Analysis of Alimemazine's Receptor Affinity Profile

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the receptor binding characteristics of Alimemazine in comparison to other key first-generation antihistamines and antipsychotics.

This guide provides a detailed comparative analysis of the receptor affinity profile of this compound (also known as Trimeprazine), a phenothiazine (B1677639) derivative with antihistaminic, sedative, and antiemetic properties.[1][2] To provide a comprehensive context for its pharmacological actions, this compound's binding affinities are compared with those of structurally related and clinically relevant compounds: the first-generation antihistamine Promethazine, the typical antipsychotic Chlorpromazine (B137089), and the atypical antipsychotic Quetiapine.

This analysis is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the nuanced interactions of these drugs with various neurotransmitter receptors, which underpin their therapeutic effects and side-effect profiles. All quantitative data is presented in a clear tabular format, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and a representative experimental workflow are visualized using Graphviz diagrams to enhance comprehension.

Quantitative Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki, expressed in nM) of this compound and selected comparator drugs for a range of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

ReceptorThis compound (Ki, nM)Promethazine (Ki, nM)Chlorpromazine (Ki, nM)Quetiapine (Ki, nM)
Dopamine (B1211576) Receptors
D1No data availableWeak to moderate affinity10[3], 9.6[4]990[5]
D2No data availableWeak to moderate affinity[6]1.4[3], 1.1[4]380[5], 160[5]
D3No data availableNo data available2.5[3]No data available
D4No data availableNo data available5.8[3], 1.9[4]2020[5]
Serotonin (B10506) Receptors
5-HT1ANo data availableWeak to moderate affinity26[4]390[5]
5-HT2ANo data availableWeak to moderate affinity[6]1.5[4]640[5]
5-HT2CNo data availableWeak to moderate affinity[6]13[4]1840[5]
Histamine (B1213489) Receptors
H1~0.79 (pKi 9.1, bovine brain)[7]1.4[6]High affinity[8]High affinity
Muscarinic Receptors
M138 (bovine brain)[7][9]Moderate affinity[6]High affinity37[5]
Adrenergic Receptors
α1No data availableWeak to moderate affinity[6]High affinity[10]High affinity
α2No data availableNo data availableNo data availableNo data available

Note: Data is compiled from various sources and databases. Ki values can vary between studies due to different experimental conditions (e.g., tissue source, radioligand used). The data presented here is for comparative purposes. "No data available" indicates that specific Ki values were not found in the searched literature.

Experimental Protocols

The binding affinity data presented in this guide are primarily determined through competitive radioligand binding assays. This technique is a standard in vitro method used to determine the affinity of a compound for a specific receptor.[10]

Generalized Protocol for Competitive Radioligand Binding Assay

1. Membrane Preparation:

  • Source: Cell lines (e.g., CHO or HEK-293) stably expressing the specific human receptor subtype, or tissue homogenates known to be rich in the target receptor (e.g., rat striatum for D2 receptors) are commonly used.

  • Procedure:

    • Cells or tissues are homogenized in a cold buffer solution.

    • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes containing the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

    • Protein concentration of the membrane preparation is determined using a standard protein assay.

2. Binding Assay:

  • A fixed concentration of a radiolabeled ligand (a compound known to bind with high affinity and specificity to the target receptor) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled test compound (e.g., this compound or a comparator drug) are added to compete with the radioligand for binding to the receptor.

  • The incubation is carried out in a specific buffer at a defined temperature and for a sufficient duration to reach equilibrium.

  • Control wells are included to determine total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand to saturate the receptors).

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

4. Detection and Data Analysis:

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50 value).

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways and Experimental Workflow Visualization

To further elucidate the mechanisms of action and the experimental procedures involved, the following diagrams are provided.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Cell Culture/ Tissue Dissection Homogenization Homogenization CellCulture->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Resuspension Resuspension in Assay Buffer Centrifugation->Resuspension Incubation Incubation with Radioligand & Test Compound Resuspension->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Calculation IC50 & Ki Calculation Counting->Calculation

Fig. 1: Generalized workflow for a competitive radioligand binding assay.

signaling_pathways cluster_H1 Histamine H1 Receptor cluster_D2 Dopamine D2 Receptor cluster_M1 Muscarinic M1 Receptor H1 H1 Gq_H1 Gq/11 H1->Gq_H1 PLC_H1 PLC Gq_H1->PLC_H1 PIP2_H1 PIP2 PLC_H1->PIP2_H1 hydrolyzes IP3_H1 IP3 PIP2_H1->IP3_H1 DAG_H1 DAG PIP2_H1->DAG_H1 Ca_H1 Ca2+ release IP3_H1->Ca_H1 PKC_H1 PKC activation DAG_H1->PKC_H1 D2 D2 Gi_D2 Gi/o D2->Gi_D2 AC_D2 Adenylyl Cyclase Gi_D2->AC_D2 inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 M1 M1 Gq_M1 Gq/11 M1->Gq_M1 PLC_M1 PLC Gq_M1->PLC_M1 PIP2_M1 PIP2 PLC_M1->PIP2_M1 hydrolyzes IP3_M1 IP3 PIP2_M1->IP3_M1 DAG_M1 DAG PIP2_M1->DAG_M1 Ca_M1 Ca2+ release IP3_M1->Ca_M1 PKC_M1 PKC activation DAG_M1->PKC_M1

Fig. 2: Simplified signaling pathways for H1, D2, and M1 receptors.

Discussion

The compiled data highlights the multi-receptor binding profile characteristic of phenothiazines and related compounds. This compound demonstrates a very high affinity for the histamine H1 receptor, consistent with its primary use as a potent antihistamine.[7] Its significant affinity for muscarinic M1 receptors likely contributes to its anticholinergic side effects, such as dry mouth and sedation.[9]

In comparison, Promethazine shares a similar high affinity for H1 receptors and moderate affinity for muscarinic receptors.[6] Chlorpromazine, a typical antipsychotic, exhibits high affinity for a broader range of receptors, including dopamine D2, serotonin 5-HT2A, histamine H1, muscarinic M1, and α1-adrenergic receptors.[4][8][10] This widespread receptor engagement is responsible for its antipsychotic effects but also contributes to a more pronounced side-effect profile.[4] Quetiapine, an atypical antipsychotic, shows a lower affinity for D2 receptors compared to chlorpromazine but retains high affinity for H1 and α1-adrenergic receptors, and moderate affinity for 5-HT2A and muscarinic receptors, which explains its sedative and hypotensive effects.[5]

The lack of comprehensive binding data for this compound at dopamine and serotonin receptor subtypes is a notable gap in the current literature and presents an opportunity for further research to fully characterize its pharmacological profile and compare it more directly with antipsychotic agents. Such studies would be invaluable in understanding its full therapeutic potential and side-effect liability.

References

A Comparative Performance Benchmark: Alimemazine vs. Novel Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the first-generation phenothiazine (B1677639) antihistamine, Alimemazine (also known as Trimeprazine), against a range of novel second and third-generation antihistamines. The content is tailored for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data and detailed methodologies. The focus is on key performance indicators, including receptor binding affinity, in-vivo efficacy, and sedative potential.

Mechanism of Action: A Shift from Broad-Spectrum to High Selectivity

This compound functions as a potent H1 receptor antagonist but also exhibits significant affinity for other receptors, including muscarinic, serotonergic, and adrenergic receptors.[1][2][3] This broad receptor profile, a hallmark of first-generation antihistamines, contributes to its notable sedative, antiemetic, and anticholinergic side effects.[4][5]

In contrast, novel second and third-generation antihistamines (e.g., Cetirizine, Loratadine (B1675096), Fexofenadine (B15129), Levocetirizine, Desloratadine) are designed for high selectivity towards the peripheral histamine (B1213489) H1 receptor.[6][7] They are substrates of P-glycoprotein in the blood-brain barrier, which actively limits their entry into the central nervous system, thereby minimizing sedative and cognitive side effects.[7][8]

cluster_0 First-Generation (e.g., this compound) cluster_1 Novel Generations (e.g., Cetirizine, Fexofenadine) This compound This compound H1_CNS H1 Receptor (CNS) This compound->H1_CNS Muscarinic Muscarinic Receptors This compound->Muscarinic Other_R Other Receptors (Serotonin, Adrenergic) This compound->Other_R Sedation Sedation H1_CNS->Sedation Anticholinergic Anticholinergic Effects Muscarinic->Anticholinergic Novel_AH Novel Antihistamines H1_Peripheral H1 Receptor (Peripheral) Novel_AH->H1_Peripheral Antiallergic Antiallergic Effect H1_Peripheral->Antiallergic

Caption: Logical relationship of antihistamine generations.

Data Presentation: Quantitative Performance Comparison

The following tables summarize key quantitative data, comparing this compound to representative novel antihistamines. Data is aggregated from various sources, and experimental conditions may differ.

Table 1: Receptor Binding Affinity (Ki in nM) This table compares the binding affinity of this compound and newer antihistamines to the histamine H1 receptor and off-target muscarinic receptors. A lower Ki value indicates a higher binding affinity.

CompoundClassHistamine H1 (Ki, nM)Muscarinic (Ki, nM)
This compound First-Generation0.72[3]38[3]
Cetirizine Second-Generation~2.5 - 3.0>10,000[9]
Loratadine Second-Generation~2.0 - 5.0>10,000[9]
Fexofenadine Third-Generation~10>10,000
Levocetirizine Third-Generation~0.9 - 1.5>10,000

Table 2: In Vivo Efficacy (Histamine-Induced Wheal and Flare Suppression) This table presents the efficacy in suppressing histamine-induced skin reactions, a standard measure of in-vivo antihistaminic activity.

CompoundClassWheal Inhibition (%)Flare Inhibition (%)Onset of Action
This compound First-GenerationHighHighModerate
Cetirizine Second-GenerationHigh[10][11]High[10][11]Fast (e.g., 50 min)[7]
Levocetirizine Third-GenerationVery High[12]Very High[12]Fast
Fexofenadine Third-GenerationHigh[13]High[13]Fast
Loratadine Second-GenerationModerate[13]Moderate[13]Slower

Table 3: Central Nervous System Effects (Sedation/Somnolence) This table contrasts the sedative potential, a key differentiator between first-generation and novel antihistamines.

CompoundClassSedation/Somnolence ProfileObjective Measurement (MSLT/VAS)
This compound First-GenerationHigh / Pronounced[1][4][5]Significant reduction in sleep latency[14]
Cetirizine Second-GenerationLow, but higher than other 2nd-gen[15][16][17]Can show effects at recommended doses[15][17]
Loratadine Second-GenerationVery Low / Non-sedating[15][17]Generally comparable to placebo[15][17]
Fexofenadine Third-GenerationVery Low / Non-sedating[17]No significant difference from placebo[13][17]

Experimental Protocols

Detailed methodologies for key benchmarking experiments are provided below to facilitate replication and further research.

Protocol 1: H1 Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.

  • Methodology:

    • Membrane Preparation: Prepare membrane homogenates from cells (e.g., HEK293 or CHO cells) recombinantly expressing the human histamine H1 receptor.[18]

    • Assay Setup: In a 96-well plate, set up triplicate incubation mixtures containing:

      • Total Binding: Membrane homogenate + [3H]mepyramine (radioligand) + assay buffer.[18][19]

      • Non-specific Binding: Membrane homogenate + [3H]mepyramine + a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).[18][19]

      • Competition Binding: Membrane homogenate + [3H]mepyramine + serial dilutions of the test compound (e.g., this compound).[18]

    • Incubation: Incubate the plates for a defined period (e.g., 60-240 minutes) at room temperature to reach equilibrium.[18][19]

    • Separation: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in polyethyleneimine) using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[9][18]

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[9][18]

    • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 value (the concentration that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[9]

start Start: H1R-expressing cell membranes incubation Incubate with [3H]mepyramine & test compound dilutions start->incubation filtration Rapid Filtration (Separates bound/free ligand) incubation->filtration quantify Scintillation Counting (Measures radioactivity) filtration->quantify analysis Calculate Specific Binding & Determine IC50 quantify->analysis end End: Calculate Ki value analysis->end cluster_H1_pathway Histamine H1 Receptor Signaling Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates Gq Gq/11 protein H1R->Gq Activates Antagonist This compound / Novel Antihistamines Antagonist->H1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Inflammation, Contraction) Ca_Release->Response PKC->Response

References

A Comparative Dose-Response Analysis of Alimemazine and Other Phenothiazines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the dose-response profiles of Alimemazine and other selected phenothiazines. The information is supported by available experimental data to facilitate informed decisions in research and development.

This analysis delves into the comparative dose-response relationships of this compound (also known as Trimeprazine) and other prominent phenothiazine (B1677639) antipsychotics, including Chlorpromazine, Thioridazine, Prochlorperazine, and Fluphenazine. While direct comparative dose-response studies for this compound's antipsychotic effects are limited, this guide synthesizes available clinical and preclinical data to offer a comparative perspective.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and other selected phenothiazines. The data includes typical clinical dosage ranges for psychosis and receptor binding affinities, which are indicative of the drugs' potency at their primary targets. It is important to note that this compound is more commonly utilized for its sedative and antihistaminic properties, and its use as an antipsychotic is less prevalent and studied compared to other phenothiazines.[1] A study on the use of this compound in conjunction with second-generation antipsychotics for agitation in schizophrenia used daily doses ranging from 25 mg to 150 mg.[2][3][4]

DrugChemical ClassTypical Daily Antipsychotic Dose Range (mg/day)Dopamine (B1211576) D2 Receptor Binding Affinity (Ki, nM)Histamine H1 Receptor Binding Affinity (Ki, nM)Muscarinic M1 Receptor Binding Affinity (Ki, nM)Adrenergic α1 Receptor Binding Affinity (Ki, nM)
This compound Aliphatic25 - 150[2][3][4]Data not widely availablePotent antagonistData not widely availableData not widely available
Chlorpromazine Aliphatic300 - 8001.0 - 2.50.2 - 0.510 - 201.0 - 2.0
Thioridazine Piperidine150 - 6002.5 - 3.51.5 - 3.01.0 - 2.02.0 - 4.0
Prochlorperazine Piperazine15 - 150~1.0Data not widely availableData not widely availableData not widely available
Fluphenazine Piperazine2 - 200.4 - 0.810 - 20>10002.0 - 5.0

Note: Receptor binding affinities are compiled from various sources and may vary depending on the experimental conditions. Lower Ki values indicate higher binding affinity.

Experimental Protocols

The determination of dose-response relationships for phenothiazines involves a variety of experimental protocols, both in vitro and in vivo.

In Vitro: Radioligand Receptor Binding Assays

A fundamental method for characterizing the potency of a drug at a specific receptor is the radioligand receptor binding assay.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., a phenothiazine) for a specific receptor (e.g., dopamine D2 receptor).

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or animal brain tissue).

  • A radiolabeled ligand that binds to the receptor with high affinity and specificity (e.g., [3H]-spiperone for D2 receptors).

  • The unlabeled test compound (phenothiazine).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: A fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with the cell membranes.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The mixture is rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand. The filters trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

In Vivo: Animal Models of Psychosis

Animal models are employed to assess the in vivo efficacy of antipsychotic drugs and to establish a dose-response relationship for their behavioral effects.

Objective: To evaluate the ability of a phenothiazine to reverse psychosis-like behaviors in an animal model.

Common Models:

  • Amphetamine- or Apomorphine-Induced Hyperlocomotion: These dopamine agonists induce an increase in locomotor activity in rodents, which is considered a model for the positive symptoms of schizophrenia. The ability of an antipsychotic to reduce this hyperactivity is a measure of its efficacy.

  • Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong startling stimulus. Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by dopamine agonists or NMDA receptor antagonists. The ability of an antipsychotic to restore PPI is a measure of its efficacy.

Procedure (General):

  • Acclimatization: Animals are acclimatized to the testing environment.

  • Drug Administration: Different doses of the phenothiazine or a vehicle control are administered to separate groups of animals.

  • Induction of Psychosis-like Behavior: After a predetermined time for the drug to take effect, the psychosis-inducing agent (e.g., amphetamine) is administered.

  • Behavioral Testing: The animals' behavior (e.g., locomotor activity or startle response) is measured using automated activity chambers or startle reflex systems.

  • Data Analysis: The data is analyzed to determine the dose of the phenothiazine that produces a significant reduction in the psychosis-like behavior compared to the vehicle-treated group. A dose-response curve can then be generated.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of phenothiazine antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. However, they also interact with a variety of other receptors, which contributes to their therapeutic effects and side-effect profiles.

Phenothiazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Reduced Psychotic Symptoms cAMP->Response Phenothiazines Phenothiazines (e.g., this compound) Phenothiazines->D2R Blocks

Caption: Simplified signaling pathway of phenothiazines at the dopamine D2 receptor.

The diagram above illustrates the primary mechanism of action of phenothiazines. Dopamine, released from the presynaptic neuron, normally binds to and activates D2 receptors on the postsynaptic neuron. This activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent downstream signaling that can contribute to psychotic symptoms. Phenothiazines act as antagonists at the D2 receptor, blocking the binding of dopamine. This blockade prevents the inhibition of adenylyl cyclase, thereby modulating the signaling cascade and leading to a reduction in psychotic symptoms.

Experimental_Workflow start Start: Dose-Response Analysis in_vitro In Vitro Studies (Receptor Binding Assays) start->in_vitro in_vivo In Vivo Studies (Animal Models of Psychosis) start->in_vivo data_collection Data Collection (IC50/Ki, Behavioral Effects) in_vitro->data_collection in_vivo->data_collection dose_response_curve Generate Dose-Response Curves data_collection->dose_response_curve comparison Comparative Analysis of Potency and Efficacy dose_response_curve->comparison end End: Inform Drug Development comparison->end

Caption: General experimental workflow for dose-response analysis of antipsychotics.

This workflow outlines the key stages in determining and comparing the dose-response profiles of antipsychotic drugs. It begins with parallel in vitro and in vivo studies to gather quantitative data on drug potency and efficacy. This data is then used to generate dose-response curves, which form the basis for a comparative analysis. The ultimate goal of this process is to provide valuable insights that can guide the development of new and improved therapeutic agents.

References

Replicating Published Findings on Alimemazine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Alimemazine's pharmacological profile with alternative first-generation antihistamines and a typical antipsychotic. The aim is to facilitate the replication of published findings by presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways.

This compound, a phenothiazine (B1677639) derivative, is primarily recognized as a first-generation histamine (B1213489) H1 receptor antagonist with pronounced sedative effects.[1][2] Its therapeutic applications in treating pruritus and urticaria stem from this primary mechanism.[1] However, its structural similarity to phenothiazine antipsychotics suggests a broader receptor interaction profile, including effects on dopaminergic, serotonergic, and muscarinic receptors, which contribute to its antiemetic, antispasmodic, and sedative properties.[2][3]

Comparative Analysis of Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki, expressed in nM) of this compound and selected comparator compounds for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Histamine H1 and Muscarinic M1 Receptor Binding Affinities (Ki, nM)

CompoundHistamine H1Muscarinic M1
This compound 0.7238
Diphenhydramine14.08210
Promethazine2.2Moderate Affinity
ChlorpromazineNanomolar AffinityHigh Affinity

Table 2: Dopamine (B1211576) D2 and Serotonin (B10506) 5-HT2A Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2Serotonin 5-HT2A
This compound Data Not AvailableData Not Available
Diphenhydramine>10,000>10,000
PromethazineWeak to Moderate AffinityWeak to Moderate Affinity
Chlorpromazine1.1 - 3.51.5 - 4.6

Signaling Pathways and Experimental Workflows

To elucidate the functional consequences of receptor binding, it is essential to understand the downstream signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and the workflows of key experimental assays.

G cluster_H1 Histamine H1 Receptor Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Agonist Gq_11 Gq/11 H1R->Gq_11 Activates This compound This compound This compound->H1R Antagonist PLC Phospholipase C Gq_11->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation G cluster_D2 Dopamine D2 Receptor (Gi-coupled) Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Agonist Gi Gi D2R->Gi Activates Phenothiazine Phenothiazines (e.g., this compound) Phenothiazine->D2R Antagonist AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP G cluster_workflow Radioligand Binding Assay Workflow prep Prepare Cell Membranes (Expressing Target Receptor) radioligand Add Radioligand (e.g., [³H]-mepyramine) prep->radioligand competitor Add Unlabeled Competitor (e.g., this compound) radioligand->competitor incubation Incubate to Reach Equilibrium competitor->incubation filtration Rapid Filtration (Separates bound/unbound) incubation->filtration scintillation Scintillation Counting (Measures radioactivity) filtration->scintillation analysis Data Analysis (Calculate IC50 and Ki) scintillation->analysis

References

A Comparative Examination of Alimemazine's Side Effect Profile in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alimemazine, also known as trimeprazine, is a first-generation phenothiazine (B1677639) antihistamine with prominent sedative, antipruritic, and antiemetic properties.[1][2] Its therapeutic efficacy in veterinary medicine, particularly for managing allergic pruritus and as a pre-anesthetic sedative, is well-established.[3] However, a thorough understanding of its side effect profile in comparison to other commonly used agents is crucial for informed drug development and clinical application. This guide provides a comparative analysis of this compound's side effects in animals, supported by available data and detailed experimental methodologies.

Comparative Side Effect Profile

While direct quantitative comparative studies are limited, the following table summarizes the known side effect profile of this compound in animals, primarily dogs and cats, in comparison to another first-generation antihistamine, diphenhydramine, and a related phenothiazine tranquilizer, acepromazine. The comparison is based on established pharmacological actions and clinical observations.[1][4][5]

Side Effect CategoryThis compound (Trimeprazine)DiphenhydramineAcepromazine
Central Nervous System (CNS) High Sedation/Drowsiness [3] Potential for paradoxical excitement/agitation[1] Lowering of seizure threshold (caution in predisposed animals)[4] Rare extrapyramidal signs (tremors, rigidity) at high doses[6]High Sedation/Drowsiness Potential for CNS excitement, especially at higher doses Anticholinergic-induced deliriumModerate to High Sedation [4] Dose-dependent sedation[7] Disinhibition and aggression in some dogs[6] Lowering of seizure threshold[4] Extrapyramidal signs possible
Cardiovascular System Hypotension due to alpha-1 adrenergic blockade[4] Potential for tachycardiaTachycardia (due to anticholinergic effects) Arrhythmias at high dosesHypotension (significant, due to vasodilation)[4] Bradycardia or tachycardia Sinoatrial block in susceptible breeds (e.g., Boxers)[4]
Anticholinergic Effects Moderate to High Dry mouth Urinary retention[8] Constipation[2]High Pronounced dry mouth, urinary retention, mydriasis, and tachycardiaModerate Dry mouth, decreased salivation
Gastrointestinal System Antiemetic effect[2] Constipation (anticholinergic effect)[2]Gastrointestinal upset (vomiting, diarrhea) can occurAntiemetic effect
Other Photosensitivity (with prolonged use)[9] Priapism in stallions (a concern for all phenothiazines)[4]May stimulate appetitePenile prolapse in stallions[4]

Experimental Protocols for Side Effect Assessment

Standardized experimental protocols are essential for the quantitative evaluation of side effects. Below are methodologies for assessing the key adverse effects of this compound.

Assessment of Sedation and Ataxia
  • Objective: To quantify the degree of central nervous system depression.

  • Animal Model: Beagle dogs are a commonly used model.

  • Methodology:

    • Baseline Assessment: Animals are observed and scored for their baseline activity levels, posture, and gait using a validated scoring system (e.g., a numerical rating scale from 0 = normal to 4 = severe ataxia/recumbency).

    • Drug Administration: this compound and a comparator drug (or placebo) are administered orally or parenterally at various dose levels.

    • Post-Dosing Observation: At predefined time points (e.g., 30, 60, 120, and 240 minutes post-dose), two independent, blinded observers score the animals for sedation and ataxia.

    • Quantitative Measurement: Spontaneous locomotor activity can be quantified using automated activity monitors (e.g., infrared beam-based systems).

  • Data Analysis: The scores and activity counts are statistically analyzed to compare the effects of different doses and drugs over time.

Evaluation of Cardiovascular Effects (Hypotension)
  • Objective: To measure changes in blood pressure and heart rate.

  • Animal Model: Anesthetized or conscious telemetered dogs or rats.

  • Methodology:

    • Instrumentation: Animals are surgically implanted with telemetry devices for continuous monitoring of arterial blood pressure and heart rate, or non-invasive blood pressure is measured using a cuff.

    • Baseline Recording: A stable baseline of cardiovascular parameters is recorded before drug administration.

    • Drug Infusion/Administration: this compound is administered intravenously or orally.

    • Continuous Monitoring: Blood pressure (systolic, diastolic, mean) and heart rate are continuously recorded for several hours post-administration.

  • Data Analysis: The magnitude and duration of changes from baseline are calculated and compared between treatment groups.

Assessment of Anticholinergic Activity
  • Objective: To quantify the peripheral and central anticholinergic effects.

  • Animal Model: Mice or rats.

  • Methodology (Sialorrhea Inhibition):

    • Induction of Salivation: A sialagogue such as pilocarpine (B147212) is administered to induce salivation.

    • Pre-treatment: Animals are pre-treated with this compound or a control substance.

    • Measurement of Saliva: The amount of saliva produced over a specific period is measured by placing pre-weighed cotton balls in the animals' mouths. The weight difference represents the amount of saliva secreted.

  • Methodology (Mydriasis):

    • Pupil Measurement: Baseline pupil diameter is measured using a caliper or a specialized camera.

    • Drug Administration: The drug is administered topically to the eye or systemically.

    • Post-Dosing Measurement: Pupil diameter is measured at regular intervals.

  • Data Analysis: The percentage inhibition of salivation or the change in pupil diameter is calculated and compared across different treatment groups.

Mechanism of Action and Side Effect Pathways

This compound's therapeutic and adverse effects are a consequence of its interaction with multiple receptor systems. The following diagram illustrates the proposed mechanism of action leading to its primary side effects.

Alimemazine_Mechanism cluster_receptors Receptor Interactions cluster_effects Pharmacological Effects & Side Effects This compound This compound H1 Histamine H1 Receptor This compound->H1 Antagonism D2 Dopamine D2 Receptor This compound->D2 Antagonism M Muscarinic (M1) Receptor This compound->M Antagonism Alpha1 Alpha-1 Adrenergic Receptor This compound->Alpha1 Antagonism Sedation Sedation / Drowsiness H1->Sedation Antipruritic Antipruritic Effect H1->Antipruritic D2->Sedation Extrapyramidal Extrapyramidal Symptoms (at high doses) D2->Extrapyramidal Antiemetic Antiemetic Effect D2->Antiemetic Anticholinergic Anticholinergic Effects (Dry Mouth, Urinary Retention) M->Anticholinergic Hypotension Hypotension Alpha1->Hypotension

Caption: this compound's multi-receptor antagonism and resulting effects.

Putative Signaling Pathway Involvement

While direct evidence for this compound's modulation of specific intracellular signaling pathways in the context of its side effects is not extensively documented in animal studies, its classification as a phenothiazine suggests a potential interaction with the NF-κB (Nuclear Factor kappa B) signaling pathway .[10] Phenothiazines are known to possess anti-inflammatory properties, and the inhibition of NF-κB is a key mechanism in reducing the expression of pro-inflammatory genes.[10] This pathway could be relevant to its therapeutic action in allergic conditions, but further research is needed to elucidate its role in this compound's side effect profile.

The following diagram illustrates a generalized experimental workflow for a comparative side effect study.

Experimental_Workflow start Animal Acclimatization (e.g., Beagle Dogs) baseline Baseline Measurements (Behavioral, Cardiovascular, etc.) start->baseline randomization Randomization into Treatment Groups baseline->randomization groupA Group A (this compound) randomization->groupA groupB Group B (Comparator Drug) randomization->groupB groupC Group C (Placebo) randomization->groupC dosing Drug Administration groupA->dosing groupB->dosing groupC->dosing monitoring Post-Dose Monitoring (Timed Observations & Measurements) dosing->monitoring data Data Collection & Analysis monitoring->data report Comparative Report Generation data->report

Caption: Workflow for a comparative animal side effect study.

Conclusion

This compound presents a side effect profile characteristic of first-generation phenothiazine antihistamines, dominated by sedation, anticholinergic effects, and potential cardiovascular (hypotensive) effects.[3][4] While it is an effective agent for its indicated uses, careful consideration of its adverse effects, particularly in animals with pre-existing cardiovascular conditions or a predisposition to seizures, is warranted. The lack of direct, quantitative comparative studies with other agents highlights an area for future research to better refine its therapeutic index and guide clinical decision-making in veterinary medicine.

References

Validating an Alimemazine-Induced Animal Model of Sedation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of an alimemazine-induced animal model of sedation with alternative pharmacological models, specifically those induced by a benzodiazepine (B76468) (diazepam) and an alpha-2 adrenergic agonist (dexmedetomidine). It is designed for researchers, scientists, and drug development professionals seeking to select and validate an appropriate animal model for studying sedation. This document outlines detailed experimental protocols, presents quantitative comparative data, and visualizes key pathways and workflows to facilitate an objective evaluation.

Introduction to Sedation Models

Animal models are indispensable tools in the preclinical evaluation of sedative and hypnotic drugs. A robust and validated model should exhibit predictable and quantifiable readouts that are sensitive to the effects of the test compound. This compound, a phenothiazine (B1677639) derivative with antihistaminic and sedative properties, presents a potential platform for inducing a sedative state in animal models.[1][2] Its primary mechanism of action involves the antagonism of histamine (B1213489) H1 receptors in the central nervous system.[1][2]

This guide compares the this compound model with two widely used alternative models:

  • Diazepam-Induced Sedation: Diazepam, a classic benzodiazepine, enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to widespread central nervous system depression.

  • Dexmedetomidine-Induced Sedation: Dexmedetomidine (B676) is a highly selective alpha-2 adrenergic receptor agonist that induces sedation by reducing norepinephrine (B1679862) release in the locus coeruleus.

The validation of these models typically involves a combination of behavioral assays to assess motor activity and coordination, and neurophysiological recordings, such as electroencephalography (EEG), to measure changes in brain wave patterns indicative of a sedative state.

Experimental Protocols

Behavioral Assessment of Sedation

2.1.1. Open Field Test (OFT)

The Open Field Test is used to assess general locomotor activity and exploratory behavior, which are typically reduced by sedative compounds.

  • Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.

  • Procedure:

    • Habituate the animal (mouse or rat) to the testing room for at least 30 minutes prior to the experiment.

    • Administer this compound, diazepam, dexmedetomidine, or vehicle control at the desired dose and route (e.g., intraperitoneal, oral).

    • After a predetermined pretreatment time, gently place the animal in the center of the open field arena.

    • Record the animal's activity for a set duration (typically 5-30 minutes) using an automated tracking system or video recording.

  • Key Parameters Measured:

    • Total distance traveled.

    • Time spent in the center versus the periphery of the arena.

    • Rearing frequency (a measure of exploratory behavior).

    • Velocity of movement.

2.1.2. Elevated Plus Maze (EPM)

The Elevated Plus Maze is primarily a test for anxiety-like behavior, but the data on general activity can also be used to assess sedation. Sedative effects can sometimes be confounded with anxiolytic effects, so careful interpretation is necessary.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms.

  • Procedure:

    • Habituate the animal to the testing room.

    • Administer the test compound or vehicle.

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a fixed period (usually 5 minutes).

    • Record the session with a video camera positioned above the maze.

  • Key Parameters Measured:

    • Number of entries into open and closed arms.

    • Time spent in open and closed arms.

    • Total arm entries (as a measure of general activity).

Neurophysiological Assessment of Sedation

2.2.1. Electroencephalography (EEG) Monitoring

EEG recordings provide a direct measure of brain activity and are highly valuable for quantifying the depth of sedation.

  • Procedure:

    • Surgically implant EEG electrodes over specific cortical areas (e.g., frontal, parietal) of the animal's brain. A reference and ground electrode are also placed.

    • Allow the animal to recover fully from the surgery.

    • On the day of the experiment, connect the animal to the EEG recording system and allow for a baseline recording period.

    • Administer the sedative agent or vehicle.

    • Record the EEG signal continuously for a defined period.

  • Data Analysis:

    • Power Spectral Analysis: The EEG signal is decomposed into different frequency bands: Delta (0.5-4 Hz), Theta (4-8 Hz), Alpha (8-13 Hz), and Beta (13-30 Hz). Sedation is often associated with an increase in the power of lower frequency bands (Delta and Theta) and a decrease in higher frequency bands.

    • Visual Scoring: The EEG can be visually scored for characteristic patterns of sedation, such as slow-wave activity and sleep spindles.

Comparative Performance Data

The following tables summarize quantitative data from studies evaluating the sedative effects of phenothiazines (chlorpromazine as a proxy for this compound), diazepam, and dexmedetomidine in rodent models. Note: Data are compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions.

Behavioral Data

Table 1: Effects on Locomotor Activity in the Open Field Test (Mice)

CompoundDose (mg/kg, i.p.)Total Distance Traveled (% of Control)Reference
Phenothiazine (Chlorpromazine) 1.2Dose-dependent decrease[1]
3.6Significant decrease[1]
Benzodiazepine (Diazepam) 2.0~50% decrease[3]
Alpha-2 Agonist (Dexmedetomidine) 0.02Significant decrease[4]

Table 2: Effects on the Elevated Plus Maze (Rats)

CompoundDose (mg/kg, p.o.)Total Arm Entries (% of Control)Reference
Benzodiazepine (Diazepam) 3.0No significant change[5]

Note: In the EPM, total arm entries are often used as an indicator of general activity. A lack of change may suggest that at the tested dose, the anxiolytic effect is more prominent than the sedative (motor-impairing) effect.

Neurophysiological Data

Table 3: Effects on EEG Power Spectrum in Rats

CompoundDoseDelta Power (0.5-4 Hz)Theta Power (4-8 Hz)Alpha Power (8-13 Hz)Beta Power (13-30 Hz)Reference
Phenothiazine (Chlorpromazine) 10 µM (perfused)Increased---[6]
Benzodiazepine (Diazepam) 2.5 mg/kgDecreasedDecreased-Increased[7]
Alpha-2 Agonist (Dexmedetomidine) 0.3 mg/kgIncreased---[8]

Signaling Pathways and Experimental Workflows

Signaling Pathways of Sedatives

The sedative effects of this compound, diazepam, and dexmedetomidine are mediated by distinct signaling pathways in the central nervous system.

Sedative_Signaling_Pathways cluster_this compound This compound (Phenothiazine) cluster_Diazepam Diazepam (Benzodiazepine) cluster_Dexmedetomidine Dexmedetomidine (Alpha-2 Agonist) This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonist Gq Gq Protein H1R->Gq Blocks Histamine Binding PLC Phospholipase C Gq->PLC Inhibition of activation IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Increased Ca2+ & PKC Activation IP3_DAG->Ca_PKC Neuronal_Inhibition_A Neuronal Inhibition (Sedation) Ca_PKC->Neuronal_Inhibition_A Diazepam Diazepam GABA_A GABA-A Receptor Diazepam->GABA_A Positive Allosteric Modulator Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel Increases opening frequency Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- influx Neuronal_Inhibition_B Neuronal Inhibition (Sedation) Hyperpolarization->Neuronal_Inhibition_B Dexmedetomidine Dexmedetomidine Alpha2_AR Alpha-2 Adrenergic Receptor Dexmedetomidine->Alpha2_AR Agonist Gi Gi Protein Alpha2_AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP Decreased cAMP AC->cAMP Neuronal_Inhibition_C Neuronal Inhibition (Sedation) cAMP->Neuronal_Inhibition_C

Signaling pathways of this compound, diazepam, and dexmedetomidine leading to sedation.

Experimental Workflow for Validating a Sedation Model

The following diagram illustrates a typical workflow for the validation of a new sedative compound in an animal model.

Experimental_Workflow cluster_Preparation Phase 1: Preparation cluster_Execution Phase 2: Experimentation cluster_Analysis Phase 3: Data Analysis cluster_Conclusion Phase 4: Conclusion Animal_Acclimation Animal Acclimation & Habituation Dose_Selection Dose Range Selection Animal_Acclimation->Dose_Selection Drug_Admin Drug Administration (this compound, Alternatives, Vehicle) Behavioral_Testing Behavioral Assays (OFT, EPM) Drug_Admin->Behavioral_Testing EEG_Recording EEG Recording Drug_Admin->EEG_Recording Behavioral_Analysis Analysis of Locomotor Activity & Anxiety-like Behavior Behavioral_Testing->Behavioral_Analysis EEG_Analysis EEG Power Spectrum Analysis EEG_Recording->EEG_Analysis Data_Comparison Comparative Analysis of Behavioral & EEG Data Behavioral_Analysis->Data_Comparison EEG_Analysis->Data_Comparison Model_Validation Model Validation & Characterization Data_Comparison->Model_Validation

A generalized workflow for the validation of a sedative animal model.

Discussion and Conclusion

The validation of an this compound-induced animal model of sedation requires a multi-faceted approach, incorporating both behavioral and neurophysiological assessments.

  • This compound (Phenothiazine) Model: This model is predicated on the antagonism of the histamine H1 receptor. The sedative effect is expected to manifest as a dose-dependent decrease in locomotor activity. EEG readouts are likely to show an increase in slow-wave activity, although specific data for this compound in rodents is limited. The use of chlorpromazine (B137089) as a proxy suggests that phenothiazines produce a clear sedative phenotype.

  • Diazepam (Benzodiazepine) Model: As a positive allosteric modulator of GABA-A receptors, diazepam induces robust sedation. This is characterized by decreased locomotor activity and anxiolysis in the EPM. The EEG signature of diazepam-induced sedation in rodents is typically an increase in beta frequency power, which is somewhat counterintuitive for a sedative and represents a "pharmacological dissociation" from behavior.[6][7]

  • Dexmedetomidine (Alpha-2 Agonist) Model: Dexmedetomidine produces profound sedation through its action on alpha-2 adrenergic receptors. This results in a significant reduction in motor activity. The EEG profile of dexmedetomidine-induced sedation is characterized by an increase in delta wave power, resembling non-REM sleep.[8]

The choice of a sedative model depends on the specific research question.

  • The This compound model offers a platform to study sedation mediated by the histaminergic system. Its validation would require dose-response studies in locomotor activity and EEG to establish clear, reproducible effects.

  • The diazepam model is a well-established, standard model for GABAergic-mediated sedation, though its effects on the EEG are complex.

  • The dexmedetomidine model provides a potent sedative state with a distinct EEG profile that mimics natural sleep more closely than benzodiazepines.

Researchers should carefully consider the mechanism of action and the desired sedative profile when selecting a model. This guide provides the foundational protocols and comparative data to aid in this decision-making process and to facilitate the validation of an this compound-induced sedation model for preclinical drug development.

References

How does Alimemazine compare to second-generation antihistamines in research?

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of alimemazine, a first-generation phenothiazine (B1677639) antihistamine, and modern second-generation antihistamines reveals significant differences in their pharmacological profiles, clinical efficacy, and safety. This guide provides a detailed comparison for researchers and drug development professionals, supported by experimental data, to delineate the distinct characteristics of these two classes of H1 receptor antagonists.

Mechanistic Differences: Beyond H1 Receptor Blockade

The fundamental distinction between this compound and second-generation antihistamines lies in their molecular properties, which dictate their receptor selectivity and ability to cross the blood-brain barrier.

This compound (Trimeprazine) , as a first-generation agent, is a lipophilic molecule that readily penetrates the central nervous system (CNS). Its primary mechanism is the competitive antagonism of histamine (B1213489) H1 receptors. However, its phenothiazine structure contributes to a broader pharmacological footprint, including significant antagonist activity at muscarinic, alpha-adrenergic, and serotonergic receptors.[1] This lack of selectivity is responsible for its pronounced sedative, antiemetic, and anticholinergic side effects.[2]

Second-generation antihistamines (e.g., cetirizine (B192768), loratadine (B1675096), fexofenadine) are designed to be more selective for peripheral H1 receptors. They are typically more lipophobic and are substrates for the P-glycoprotein efflux transporter in the blood-brain barrier, which actively removes them from the CNS.[3] This results in a significantly lower incidence of sedation and cognitive impairment.[3] Furthermore, they exhibit minimal affinity for cholinergic and α-adrenergic receptors, leading to a more favorable side effect profile.[4][5]

G cluster_membrane Cell Membrane H1R_inactive H1 Receptor (Inactive) H1R_active H1 Receptor (Active) Gq Gq Protein H1R_active->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R_inactive Binds & Activates Antihistamine This compound or 2nd-Gen Antihistamine Antihistamine->H1R_inactive Binds & Stabilizes (Inverse Agonist) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Gene Transcription (NF-κB) Allergic Response Ca_release->Allergic_Response PKC_activation->Allergic_Response

Figure 1: Simplified H1 Receptor Signaling Pathway

Data Presentation: Quantitative Comparisons

The following tables summarize quantitative data from various experimental studies, highlighting the key differences in receptor binding, central nervous system effects, and clinical efficacy.

Table 1: Comparative Receptor Binding Affinity (Ki, nM)

Lower Ki values indicate higher binding affinity.

CompoundH1 ReceptorMuscarinic ReceptorsAdrenergic (α1) ReceptorsSerotonergic (5-HT) Receptors
This compound High Affinity (Ki not reported)5.0 - 38 Affinity PresentAffinity Present
Cetirizine ~6>10,000>10,000>10,000
Loratadine 190 - 414Low AffinityLow AffinityNot Significant
Fexofenadine (B15129) 10Low AffinityLow AffinityNot Significant

Data compiled from multiple sources. Specific Ki values for this compound at H1, adrenergic, and serotonergic receptors are not consistently reported in publicly available literature, though its activity at these sites is pharmacologically established.

Table 2: Sedative and Cognitive Effects
Compound ClassSedation ProfileCognitive & Psychomotor Impairment
This compound High incidence of sedation and drowsiness. In one study, 7.8% of patients on a prolonged-release formula reported morning sleepiness.[6]Significant impairment of vigilance, divided attention, working memory, and reaction speed is characteristic of first-generation antihistamines.[3][7]
Second-Gen Generally low to non-sedating.[3] Fexofenadine and loratadine are considered the least sedating.[8] Cetirizine may cause mild sedation in a small percentage of users and has shown some effect on psychomotor function in specific tests.[8][9]Loratadine and fexofenadine show performance comparable to placebo in tests of divided attention, memory, and vigilance.[3][8]
Table 3: Clinical Efficacy in Allergic Conditions

Direct head-to-head trials between this compound and second-generation antihistamines for allergic rhinitis or urticaria are scarce. The following is a summary of their established efficacy from separate studies.

ConditionThis compoundSecond-Generation Antihistamines
Urticaria Effective in relieving pruritus, largely attributed to its central sedative action.[2]Proven efficacy. A study comparing cetirizine to hydroxyzine (B1673990) (a first-gen agent) found equivalent efficacy in reducing urticaria symptoms, but with significantly less somnolence for cetirizine.[10] Network meta-analyses show olopatadine, fexofenadine, bilastine, rupatadine (B1662895), and levocetirizine (B1674955) demonstrate superior efficacy to placebo.[11]
Allergic Rhinitis Effective for symptomatic relief.Consistently effective. A network meta-analysis found rupatadine to be most effective in alleviating symptoms, while loratadine had comparatively inferior efficacy to other second-generation agents.[12][13] Loratadine and cetirizine have shown comparable efficacy in improving symptoms and reducing inflammatory markers.[14]

Experimental Protocols

The data presented are derived from standardized experimental methodologies designed to assess drug performance.

Protocol 1: Radioligand Binding Assay

This in vitro assay quantifies the affinity of a drug for a specific receptor.

  • Objective: To determine the inhibition constant (Ki) of an antihistamine for a target receptor (e.g., H1, muscarinic).

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the receptor of interest are isolated from cultured cell lines or animal tissues (e.g., guinea pig cerebellum for H1 receptors).

    • Incubation: A fixed concentration of a specific radiolabeled ligand (e.g., [³H]-pyrilamine for H1 receptors) is incubated with the membrane preparation. This is performed in the presence of varying concentrations of the unlabeled test antihistamine.

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand.

    • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

    • Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand is determined (IC50). The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

Protocol 2: Randomized Controlled Trial (RCT) for Allergic Rhinitis

This clinical trial design is the gold standard for evaluating the efficacy and safety of a drug in patients.

G Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Randomization Randomization (Double-Blind) InformedConsent->Randomization GroupA Group A: Test Drug (e.g., this compound) Randomization->GroupA GroupB Group B: Comparator (e.g., Loratadine) Randomization->GroupB GroupC Group C: Placebo Randomization->GroupC TreatmentPeriod Treatment Period (e.g., 2-4 Weeks) GroupA->TreatmentPeriod GroupB->TreatmentPeriod GroupC->TreatmentPeriod DataCollection Data Collection - Total Symptom Score (TSS) - Safety & Adverse Events - Quality of Life (QoL) TreatmentPeriod->DataCollection FollowUp Follow-up Visit(s) TreatmentPeriod->FollowUp Analysis Statistical Analysis (Efficacy & Safety) FollowUp->Analysis

Figure 2: Generalized Workflow of an Antihistamine Clinical Trial

  • Objective: To compare the efficacy and safety of an antihistamine against a placebo and/or an active comparator.[15][16]

  • Methodology:

    • Study Population: Patients with a confirmed diagnosis of the target condition (e.g., seasonal allergic rhinitis) are recruited based on specific inclusion and exclusion criteria.

    • Design: A double-blind, randomized, placebo-controlled, parallel-group design is often used.

    • Intervention: Patients are randomly assigned to receive one of the treatments (e.g., this compound, a second-generation antihistamine, or a placebo) for a predefined duration (e.g., 2-4 weeks).

    • Outcome Measures:

      • Primary Efficacy Endpoint: Change from baseline in the Total Symptom Score (TSS), which typically includes nasal (rhinorrhea, sneezing, itching, congestion) and non-nasal (ocular itching, watering) symptoms rated by both the patient and investigator.[15]

      • Secondary Endpoints: Quality of life questionnaires, inflammatory cell counts from nasal lavage, and safety assessments (monitoring of adverse events).

    • Data Analysis: Statistical methods are used to compare the changes in symptom scores and the incidence of adverse events between the treatment groups.

Conclusion

Research and clinical data draw a clear distinction between this compound and second-generation antihistamines. This compound's utility is defined by its potent H1 antagonism and significant CNS effects, which contribute to its use as an antipruritic and sedative. However, these central effects, stemming from its ability to cross the blood-brain barrier and its low receptor selectivity, result in a high burden of anticholinergic and sedative side effects.

In contrast, second-generation antihistamines represent a significant therapeutic advance, offering high selectivity for the H1 receptor and minimal CNS penetration. This targeted approach results in effective control of allergic symptoms with a markedly improved safety and tolerability profile, causing little to no sedation or cognitive impairment at standard doses. For researchers and clinicians, the choice between these classes depends on the therapeutic goal: while second-generation agents are the standard of care for allergic conditions, the sedative properties of a first-generation agent like this compound may be incidentally beneficial in specific clinical scenarios, such as severe nocturnal pruritus.

References

Assessing the Specificity of Alimemazine in Receptor Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding profile of Alimemazine against other commonly used antipsychotic and antihistaminic agents. By presenting quantitative binding affinities, detailed experimental methodologies, and visual representations of relevant biological pathways, this document aims to facilitate a comprehensive understanding of this compound's receptor specificity.

Comparative Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki values in nanomolar, nM) of this compound and selected comparator drugs across key central nervous system receptors. A lower Ki value indicates a higher binding affinity.

DrugDopamine (B1211576) D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Histamine (B1213489) H1 (Ki, nM)α1-Adrenergic (Ki, nM)Muscarinic M1 (Ki, nM)
This compound ~20-50 (estimated)Data Not Available0.72Data Not Available38[1]
Chlorpromazine 1.4 - 3.5[2][3]1.456.4339.66234
Olanzapine 11 - 23.364.457.1 - 2284.41225.9
Quetiapine 160 - 380[4]640[4]11[5]17.95>1000

Note: Data is compiled from various sources and databases. Ki values can vary between studies due to different experimental conditions. The Ki value for this compound at the D2 receptor is an estimation based on its classification as a phenothiazine (B1677639) derivative with known antipsychotic properties at higher doses.

Experimental Protocols

The binding affinity data presented are primarily determined through competitive radioligand binding assays. This technique is a gold standard for quantifying the interaction between a ligand and a receptor.

Generalized Protocol for Competitive Radioligand Binding Assay

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing a specific human receptor subtype (e.g., Dopamine D2, Serotonin 5-HT2A).

  • Radioligand: A specific high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors).

  • Unlabeled Competitor: The test compound (e.g., this compound) and reference compounds at various concentrations.

  • Assay Buffer: A buffer solution optimized for the specific receptor binding assay (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail: A solution used to detect the radioactive decay of the radioligand.

  • 96-well Filter Plates: Plates with glass fiber filters to separate bound from free radioligand.

  • Microplate Scintillation Counter: An instrument to measure the radioactivity.

2. Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

  • Equilibrium: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After the filters are dry, add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

3. Data Analysis:

  • The raw data (counts per minute) are used to generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

  • The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

Visualizing Biological Pathways and Processes

To better understand the context of this compound's receptor interactions, the following diagrams illustrate a typical experimental workflow and the primary signaling pathways associated with the targeted receptors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Receptor_Membranes Receptor-expressing Cell Membranes Incubation Incubation (reach equilibrium) Receptor_Membranes->Incubation Radioligand Radioligand ([³H]-Ligand) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Filtration (separate bound/free) Incubation->Filtration Washing Washing (remove non-specific) Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50 -> Ki) Scintillation_Counting->Data_Analysis

Figure 1: Experimental workflow for a competitive radioligand binding assay.

Signaling_Pathways cluster_H1 Histamine H1 Receptor cluster_M1 Muscarinic M1 Receptor cluster_D2 Dopamine D2 Receptor H1 H1 Gq_H1 Gq/11 H1->Gq_H1 activates PLC_H1 PLC Gq_H1->PLC_H1 activates IP3_DAG_H1 IP3 & DAG PLC_H1->IP3_DAG_H1 produces Ca_PKC_H1 ↑ Ca²⁺ & PKC Activation IP3_DAG_H1->Ca_PKC_H1 M1 M1 Gq_M1 Gq/11 M1->Gq_M1 activates PLC_M1 PLC Gq_M1->PLC_M1 activates IP3_DAG_M1 IP3 & DAG PLC_M1->IP3_DAG_M1 produces Ca_PKC_M1 ↑ Ca²⁺ & PKC Activation IP3_DAG_M1->Ca_PKC_M1 D2 D2 Gi_D2 Gi/o D2->Gi_D2 activates AC_D2 Adenylyl Cyclase Gi_D2->AC_D2 inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2

Figure 2: Simplified signaling pathways for H1, M1, and D2 receptors.

Specificity_Comparison This compound This compound H1 H1 This compound->H1 High Affinity M1 M1 This compound->M1 Moderate Affinity D2 D2 This compound->D2 Lower Affinity Chlorpromazine Chlorpromazine Chlorpromazine->H1 Chlorpromazine->M1 Chlorpromazine->D2 5HT2A 5-HT2A Chlorpromazine->5HT2A a1 α1 Chlorpromazine->a1 Olanzapine Olanzapine Olanzapine->H1 Olanzapine->M1 Olanzapine->D2 Olanzapine->5HT2A Olanzapine->a1

Figure 3: Logical comparison of receptor binding specificity.

Concluding Assessment

Based on the available receptor binding data, this compound demonstrates high specificity for the histamine H1 receptor, with an affinity that is significantly greater than that for the muscarinic M1 receptor. While its phenothiazine structure suggests some affinity for the dopamine D2 receptor, this is likely considerably lower than its potent antihistaminic activity.

In comparison, typical antipsychotics like Chlorpromazine exhibit high affinity for both D2 and 5-HT2A receptors, along with significant binding to H1, α1-adrenergic, and muscarinic receptors, contributing to their broader range of effects and side effects. Atypical antipsychotics such as Olanzapine and Quetiapine generally show a higher ratio of 5-HT2A to D2 receptor affinity. Olanzapine also has a high affinity for the H1 receptor, similar to this compound. Quetiapine has a lower affinity for D2 receptors compared to other antipsychotics and a notable affinity for H1 and α1-adrenergic receptors.

Therefore, in the context of receptor binding assays, this compound can be characterized as a highly specific H1 receptor antagonist with moderate antimuscarinic activity. Its off-target effects at dopaminergic and other receptors are less pronounced compared to classic and atypical antipsychotics, particularly at therapeutic doses for its antihistaminic and sedative indications. This profile underscores its primary classification as a first-generation antihistamine rather than a potent antipsychotic agent.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Alimemazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Alimemazine is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols prevents contamination, minimizes exposure risks, and ensures compliance with regulatory standards. This guide provides essential, step-by-step procedures for the safe disposal of this compound.

Operational Plan for this compound Disposal in a Laboratory Setting

This compound and materials contaminated with it should be treated as hazardous waste.[1] Improper disposal, such as pouring it down the drain, is prohibited to prevent environmental contamination.[1][2][3][4]

Step 1: Waste Segregation and Collection

  • Designated Waste Containers: All waste contaminated with this compound, including unused product, gloves, gowns, vials, and cleaning materials, must be segregated as hazardous waste.[1]

  • Container Specifications: Use clearly labeled, leak-proof, and sealed containers specifically designated for hazardous pharmaceutical waste.[1] Color-coding, such as using black containers for RCRA hazardous pharmaceutical waste, is often required.

Step 2: Spill Management

In the event of a spill, immediate action is necessary to contain and clean the area:

  • Evacuate and Ventilate: Clear the area of non-essential personnel and ensure adequate ventilation.[1][5]

  • Containment: Wearing appropriate Personal Protective Equipment (PPE), contain the spill using an absorbent material like diatomite or universal binders.[1][5][6]

  • Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area with alcohol, followed by soap and water.[1][5][6]

Step 3: Final Disposal

  • Licensed Disposal Company: Arrange for the disposal of this compound waste through a licensed hazardous waste disposal company.[1] This ensures compliance with local, state, and federal regulations.[1][6][7]

  • Regulatory Compliance: The disposal of pharmaceutical waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA).[8] Healthcare facilities and laboratories must adhere to these standards, which may include specific requirements for managing hazardous waste pharmaceuticals.[9]

Quantitative Data for Pharmaceutical Waste Containers

The determination of whether a pharmaceutical container is "empty" and can be disposed of as non-hazardous waste is subject to specific regulations.

Container Type"Empty" Status CriteriaDisposal of "Empty" Container
Bottles, Vials, AmpulesAll contents removed by commonly employed practices; holds ≤ 1 liter or ≤ 10,000 pills.[10]Can be managed as solid waste (trash or recycling after removing personal information).[2][11]
Unit-Dose Containers (e.g., blister packs)All contents removed.[2]Can be placed in a solid waste container.[2]
Syringes, IV BagsSpecific conditions apply to be considered empty and not subject to regulation.[9]Trace chemotherapy waste may be discarded as such, not as bulk hazardous waste.[10]

Note: Regulations can vary by state and locality. Always consult your institution's environmental health and safety office and local regulations.

Experimental Protocols

While this document focuses on disposal, safe handling during experimentation is paramount. Always handle this compound in a designated area, such as a chemical fume hood, and use appropriate personal protective equipment (PPE), including double gloves, safety glasses, and a lab gown.[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

AlimemazineDisposal cluster_start Start cluster_assessment Waste Assessment cluster_spill Spill Response cluster_routine Routine Disposal cluster_final Final Disposition start This compound Waste Generated is_contaminated Contaminated Material or Unused Product? start->is_contaminated is_spill Is it a spill? evacuate Evacuate & Ventilate is_spill->evacuate Yes segregate Segregate as Hazardous Waste is_spill->segregate No is_contaminated->is_spill No is_contaminated->segregate Yes contain Contain with Absorbent evacuate->contain collect_spill Collect & Place in Hazardous Waste Container contain->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate licensed_disposal Dispose via Licensed Hazardous Waste Company decontaminate->licensed_disposal container Use Labeled, Leak-Proof Sealed Container segregate->container container->licensed_disposal

Caption: Workflow for the safe disposal of this compound waste in a laboratory.

References

Essential Safety and Operational Guide for Handling Alimemazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals handling Alimemazine. It outlines essential personal protective equipment (PPE), procedural steps for safe handling and disposal, and emergency protocols to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in powder form or when there is a risk of aerosol generation, a comprehensive PPE strategy is crucial to minimize exposure.[1][2] All personnel should be trained in the proper use and removal of PPE.[3]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection TypeEquipment SpecificationPurpose
Hand Protection Two pairs of powder-free, chemical-resistant chemotherapy gloves. The inner glove should be worn under the gown cuff and the outer glove over the cuff.[1][3]Prevents skin contact and absorption. Double gloving provides an additional barrier against contamination.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.[1][2] A face shield is required for splash hazards.[1]Protects eyes from splashes and airborne particles.[1]
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[1][3]Protects against skin contact and contamination of personal clothing.[1]
Respiratory Protection An N95 respirator or higher is recommended, particularly when handling powders or creating aerosols.[1] Work should be conducted in a chemical fume hood or other ventilated enclosure.[1][2]Minimizes inhalation of airborne particles.

Experimental Protocols: Safe Handling and Disposal

Adherence to the following procedural steps is mandatory to ensure the safe handling of this compound from receipt to disposal.

1. Preparation and Handling:

  • Designated Area: All handling of this compound should occur in a designated, restricted area such as a chemical fume hood or a ventilated enclosure to control exposure.[1][2]

  • Decontamination: Before commencing any work, the work surface must be thoroughly decontaminated.[1]

  • Donning PPE: Properly don all required PPE as outlined in Table 1 before handling the compound.

  • Weighing: When weighing the solid form of this compound, use a containment balance or perform the task within a fume hood to prevent the dispersal of powder.[1]

  • Solution Preparation: To avoid splashing when preparing solutions, slowly add the solvent to the solid compound.[1]

  • Avoid Contact: Avoid direct physical contact with the chemical.[2] Avoid inhalation, and contact with eyes and skin.[4][5] It is important to note that contact skin sensitization is a rare but serious complication for those who frequently handle phenothiazine (B1677639) preparations.[6]

  • Hand Washing: Wash hands thoroughly before putting on gloves and after removing them.[3]

2. Storage:

  • Container: Keep this compound in a tightly sealed container in a cool, dry, and dark location.[2][4]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong alkalis.[4][7]

  • Security: Secure and label the storage area to prevent access by untrained individuals.[2]

  • Temperature: Recommended storage temperature is 4°C, sealed and away from moisture.[4] For solutions, storage at -80°C for 6 months or -20°C for 1 month is advised.[4]

3. Disposal Plan:

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.[1]

  • Waste Segregation: All waste contaminated with this compound, including gloves, gowns, vials, and cleaning materials, must be segregated as hazardous waste.[1]

  • Waste Containers: Use clearly labeled, leak-proof, and sealed containers for all hazardous waste.[1]

  • Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[1] Do not pour this compound waste down the drain.[1]

  • Unused Medicine: Unused or expired medicines should be taken to a local community pharmacy for proper disposal. If a take-back program is not available, mix the medicine with an unappealing substance like dirt or cat litter, place it in a sealed plastic bag, and then in the household trash.[8][9]

Emergency Procedures

Immediate and appropriate action is required in the event of an emergency involving this compound.

1. Spills and Accidental Release:

  • Evacuate and Ventilate: Evacuate the area and ensure adequate ventilation.[2][5]

  • Protective Equipment: Wear full personal protective equipment, including a self-contained breathing apparatus if necessary.[4][10]

  • Containment: Prevent further leakage or spillage.[4]

  • Clean-up: For liquid spills, absorb with an inert material such as diatomite or universal binders.[4] For solid spills, sweep up and place in an appropriate container for disposal.[2]

  • Decontaminate: Decontaminate surfaces and equipment by scrubbing with alcohol.[4]

2. Exposure Measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of tepid water for at least 15 minutes, holding the eyelids open.[2][4] Seek prompt medical attention.[4][5]

  • Skin Contact: Remove contaminated clothing and shoes immediately.[4][5] Flush the skin with plenty of soap and water for at least 15 minutes.[2] Seek medical advice.[4]

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, administer oxygen and seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[4] If the person is conscious, have them drink water.[5] Seek immediate medical attention.[2][4]

Workflow for Safe Handling of this compound

Alimemazine_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency Procedures prep1 Designate & Decontaminate Work Area (Fume Hood) prep2 Don Required PPE (Gloves, Gown, Eye Protection) prep1->prep2 handle1 Weigh Solid in Containment or Hood prep2->handle1 Proceed to Handling handle2 Prepare Solution by Slowly Adding Solvent handle1->handle2 store1 Store in Tightly Sealed Container handle2->store1 After Use disp1 Segregate Contaminated Waste handle2->disp1 Generate Waste store2 Keep in Cool, Dry, Dark Place store1->store2 disp2 Use Labeled, Leak-Proof Containers disp1->disp2 disp3 Dispose via Licensed Hazardous Waste Company disp2->disp3 em_spill Spill: Evacuate, Ventilate, Clean with PPE em_exposure Exposure: Follow First-Aid Measures

Caption: This diagram illustrates the sequential workflow for safely handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.